molecular formula C7H13NO4S B556368 Acetyl-L-methionine sulfoxide CAS No. 108646-71-5

Acetyl-L-methionine sulfoxide

Cat. No.: B556368
CAS No.: 108646-71-5
M. Wt: 207.25 g/mol
InChI Key: NPIMMZJBURSMON-YLTHGKPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-L-methionine sulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO4S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIMMZJBURSMON-YLTHGKPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCS(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428600
Record name Acetyl-L-methionine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108646-71-5
Record name Acetyl-L-methionine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetylmethionine sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Acetyl-L-methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-L-methionine sulfoxide, a derivative of the essential amino acid L-methionine, is a molecule of significant interest in the fields of biochemistry and pharmacology. This technical guide provides a comprehensive overview of its core biochemical properties, including its physicochemical characteristics, metabolic pathways, and biological activities. Particular emphasis is placed on its role as a substrate for methionine sulfoxide reductases and its implications in oxidative stress modulation. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biochemical processes to facilitate a deeper understanding for research and development applications.

Physicochemical Properties

This compound is a white, powdered compound with the molecular formula C₇H₁₃NO₄S and a molecular weight of 207.25 g/mol .[1][2] It is a derivative of methionine, an amino acid notable for its sulfur-containing side chain, which is susceptible to oxidation. The presence of the sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of two diastereomers: N-acetyl-L-methionine-S-sulfoxide and N-acetyl-L-methionine-R-sulfoxide.

PropertyValueReference
Molecular Formula C₇H₁₃NO₄S[2]
Molecular Weight 207.25 g/mol [2]
CAS Number 108646-71-5[2]
Appearance White powder
Melting Point 128-132 °C
Purity ≥ 95% (Assay)
Storage Conditions 0-8 °C[1]

Biochemical Roles and Metabolic Pathways

This compound is primarily recognized for its involvement in the methionine metabolic cycle and its role in the cellular response to oxidative stress.

Formation

N-acetylation of methionine sulfoxide has been observed in rats administered high doses of methionine sulfoxide.[3] The formation of this compound can also occur through the oxidation of N-acetyl-L-methionine. This oxidation can be a consequence of exposure to reactive oxygen species (ROS).

Enzymatic Reduction

The primary metabolic fate of this compound is its reduction back to N-acetyl-L-methionine. This reaction is catalyzed by the methionine sulfoxide reductase (Msr) family of enzymes, which play a crucial role in repairing oxidized proteins and other molecules.[4]

  • Methionine-S-sulfoxide reductase (MsrA): This enzyme stereospecifically reduces the S-epimer of methionine sulfoxide residues. MsrA has a broad substrate specificity and can reduce N-acetyl-methionine-S-sulfoxide.[5]

  • Methionine-R-sulfoxide reductase (MsrB): This enzyme is specific for the R-epimer of methionine sulfoxide.[4]

The reduction of N-acetyl-methionine sulfoxide is dependent on a reducing agent, typically a thiol such as dithiothreitol (DTT) in vitro, or thioredoxin in vivo.[6] An enzyme isolated from spinach chloroplasts demonstrated a Km of 0.4 millimolar for N-acetyl methionine sulfoxide.[6]

Enzymatic_Reduction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Acetyl-L-methionine\n(S)-sulfoxide Acetyl-L-methionine (S)-sulfoxide MsrA MsrA Acetyl-L-methionine\n(S)-sulfoxide->MsrA Thioredoxin (reduced) Thioredoxin (reduced) Thioredoxin (reduced)->MsrA N-acetyl-L-methionine N-acetyl-L-methionine MsrA->N-acetyl-L-methionine Thioredoxin (oxidized) Thioredoxin (oxidized) MsrA->Thioredoxin (oxidized)

Enzymatic reduction of Acetyl-L-methionine (S)-sulfoxide by MsrA.
Potential for Further Metabolism

While direct evidence for the complete mammalian metabolism of this compound is limited, studies on the related compound N-acetyl-L-ethionine sulfoxide in rats have shown that it can be metabolized to a small extent into S-adenosylethionine and carbon dioxide.[7] This suggests that after reduction to N-acetyl-L-methionine, the molecule may enter pathways associated with methionine metabolism.

Biological Activities and Applications

Antioxidant Properties
Research Applications

This compound serves as a valuable tool in biochemical research, particularly in studies of:

  • Enzyme Kinetics: It is a commonly used substrate for assaying the activity of methionine sulfoxide reductases.[8]

  • Oxidative Stress Models: It can be used to investigate the cellular response to oxidative damage and the efficacy of antioxidant defense mechanisms.

  • Drug Development: Given its connection to oxidative stress, it is explored in the context of age-related conditions and diseases with an inflammatory component.[1]

Experimental Protocols

Assay for N-Acetyl-L-methionine Sulfoxide Reductase Activity

This protocol is adapted from studies on plant and yeast methionine sulfoxide reductases.

Principle: The enzymatic reduction of N-acetyl-L-methionine sulfoxide to N-acetyl-L-methionine is monitored. The product can be quantified using various analytical techniques, such as HPLC.

Materials:

  • Enzyme preparation (e.g., cell lysate, purified enzyme)

  • N-acetyl-L-methionine sulfoxide solution (substrate)

  • Dithiothreitol (DTT) or a thioredoxin/thioredoxin reductase/NADPH regenerating system

  • Reaction buffer (e.g., Tris-HCl, pH 7.0-8.0)

  • Quenching solution (e.g., acetonitrile)

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DTT (or the thioredoxin system), and the enzyme preparation.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the N-acetyl-L-methionine sulfoxide solution.

  • Incubate for a defined period.

  • Stop the reaction by adding a quenching solution.

  • Analyze the formation of N-acetyl-L-methionine by HPLC.

Experimental_Workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, DTT, Enzyme) B Pre-incubate at 37°C A->B C Initiate with N-acetyl-L-methionine sulfoxide B->C D Incubate C->D E Quench Reaction D->E F Analyze by HPLC E->F

Workflow for Msr activity assay using this compound.
Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of N-acetyl-L-methionine and its sulfoxide.

ParameterDescription
Column Reversed-phase C18
Mobile Phase A gradient of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).
Detection UV absorbance or mass spectrometry (LC-MS).

Conclusion

This compound is a biochemically significant molecule that plays a key role in the cellular response to oxidative stress through its interaction with the methionine sulfoxide reductase system. Its well-defined chemical properties and its role as a specific substrate for Msr enzymes make it an invaluable tool for researchers in biochemistry, pharmacology, and drug development. Further investigation into its complete metabolic fate in mammals and a quantitative assessment of its direct antioxidant capabilities will provide a more comprehensive understanding of its physiological and therapeutic potential.

References

A Technical Guide to the Synthesis and Purification of N-acetyl-L-methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-L-methionine sulfoxide, a significant metabolite of the essential amino acid methionine, is of growing interest in biomedical research and drug development due to its potential role in various physiological and pathological processes. This technical guide provides an in-depth overview of the synthesis, purification, and characterization of N-acetyl-L-methionine sulfoxide, offering detailed experimental protocols and data to support laboratory research and development.

Synthesis of N-acetyl-L-methionine Sulfoxide

The primary route for the synthesis of N-acetyl-L-methionine sulfoxide is the controlled oxidation of its precursor, N-acetyl-L-methionine. Various oxidizing agents can be employed, with hydrogen peroxide and pyridinium chlorochromate (PCC) being common choices. The oxidation of the sulfur atom in methionine results in the formation of a chiral center, leading to two diastereomers: N-acetyl-L-methionine-(S)-sulfoxide and N-acetyl-L-methionine-(R)-sulfoxide.

Oxidation using Hydrogen Peroxide

Oxidation with hydrogen peroxide is a common and effective method for preparing N-acetyl-L-methionine sulfoxide, often yielding a racemic mixture of the two diastereomers.[1][2] This method is advantageous due to the clean reaction byproducts (water) and the generally high yields.

Experimental Protocol:

  • Dissolution: Dissolve N-acetyl-L-methionine in a minimal amount of deionized water or an aqueous organic solvent mixture (e.g., water/acetone).

  • Oxidation: To the stirred solution, add a stoichiometric amount of 30% hydrogen peroxide dropwise. The reaction is typically exothermic, and the temperature should be monitored and controlled, if necessary, with an ice bath.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent. The resulting crude product, a mixture of the sulfoxide diastereomers, can then be subjected to purification. One patent suggests that methionine sulfoxide can be prepared in essentially quantitative yield by reacting methionine with hydrogen peroxide in the presence of either acetic acid or water.[3]

Oxidation using Pyridinium Chlorochromate (PCC)

Pyridinium chlorochromate (PCC) is another oxidizing agent that can be used for the synthesis of N-acetyl-L-methionine sulfoxide.[4][5] A kinetic and mechanistic study of the oxidation of N-Acetyl-DL-Methionine by PCC has been reported, identifying the product as N-Acetyl-DL-Methionine sulfoxide.[4][5]

Experimental Conditions (from a kinetic study):

  • Solvent: Aqueous DMF medium containing perchloric acid.[4][5]

  • Temperature: The reaction has been studied at 40°C.[4][5]

  • Stoichiometry: The study indicated that 2 moles of PCC are consumed for every 3 moles of N-acetyl-DL-methionine for complete oxidation.[5]

  • Product Identification: The product of the oxidation was confirmed as N-acetyl-DL-methionine sulfoxide.[4][5]

Further optimization would be required to adapt this method for a preparative scale synthesis.

Quantitative Data on Synthesis:

Oxidizing AgentSolvent SystemTemperatureYieldReference
Hydrogen PeroxideWater or Acetic AcidRoom TemperatureQuantitative[3]
Pyridinium ChlorochromateAqueous DMF/HClO440°CNot specified for preparative scale[4][5]

Purification of N-acetyl-L-methionine Sulfoxide

The purification of N-acetyl-L-methionine sulfoxide is primarily challenged by the separation of its two diastereomers. The choice of purification method depends on the desired stereochemical purity of the final product.

Diastereomer Separation by Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, including the diastereomers of methionine sulfoxide.[6][7][8] This method offers high resolution and speed, enabling the isolation of both diastereomers with high purity.

Experimental Parameters for SFC Separation:

ParameterTypical Value/Condition
Stationary Phase Chiral stationary phases (e.g., polysaccharide-based)
Mobile Phase Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol)
Gradient A gradient of increasing co-solvent concentration is often used.
Back Pressure Typically maintained between 100 and 200 bar.
Temperature Often in the range of 30-50°C.
Detection UV or Mass Spectrometry (MS)

A study reported obtaining both stereoisomers of methionine sulfoxide in purities exceeding 99% using an advanced chromatography technique.[7][8]

Crystallization

Crystallization can be employed as a method for the purification of N-acetyl-L-methionine sulfoxide, particularly for obtaining a specific diastereomer if the crystallization conditions are selective. A patent for the production of N-acetyl-L-methionine describes a crystallization process from water after extraction with ethyl acetate.[9] While this protocol is for the non-oxidized form, it may be adapted for the sulfoxide.

General Crystallization Protocol (to be adapted):

  • Dissolution: Dissolve the crude N-acetyl-L-methionine sulfoxide in a suitable solvent (e.g., water, ethanol, or a mixture) at an elevated temperature to achieve saturation.

  • Cooling: Slowly cool the solution to allow for the formation of crystals. Seeding with a small crystal of the desired diastereomer may be necessary to induce crystallization of a specific isomer.

  • Isolation: Collect the crystals by filtration.

  • Drying: Dry the crystals under vacuum.

The efficiency of diastereomeric enrichment through crystallization will depend on the specific solubility properties of the two diastereomers in the chosen solvent system.

Quantitative Data on Purification:

Purification MethodPurity AchievedDiastereomer SeparationReference
Supercritical Fluid Chromatography (SFC)>99%Excellent[7][8]
CrystallizationDependent on conditionsPotentially selective[9] (adapted)

Analytical Characterization

The synthesized and purified N-acetyl-L-methionine sulfoxide should be thoroughly characterized to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of N-acetyl-L-methionine sulfoxide and for monitoring the progress of the synthesis. Reversed-phase HPLC can separate the sulfoxide from the starting material and other impurities. The separation of the diastereomers by conventional HPLC can be challenging but may be achieved with specialized chiral columns or by derivatization.

Typical HPLC Conditions:

ParameterCondition
Column C18 or a mixed-mode column
Mobile Phase A gradient of acetonitrile in water with an additive like formic acid or trifluoroacetic acid.
Detection UV at a low wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of N-acetyl-L-methionine sulfoxide. The expected mass will show an increase of 16 Da compared to the starting N-acetyl-L-methionine, corresponding to the addition of one oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. 1H and 13C NMR spectra can confirm the overall structure of the molecule. The chemical shifts of the protons and carbons near the sulfur atom will be significantly affected by the oxidation state of the sulfur.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthesis_Workflow Start N-acetyl-L-methionine Oxidation Oxidation (e.g., H2O2 or PCC) Start->Oxidation Crude_Product Crude N-acetyl-L-methionine sulfoxide (Diastereomeric Mixture) Oxidation->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure N-acetyl-L-methionine sulfoxide (Separated Diastereomers) Purification->Final_Product

Caption: General workflow for the synthesis of N-acetyl-L-methionine sulfoxide.

Purification_Workflow Crude Crude N-acetyl-L-methionine sulfoxide (Diastereomeric Mixture) SFC Supercritical Fluid Chromatography (SFC) Crude->SFC Crystallization Fractional Crystallization Crude->Crystallization Diastereomer_S Pure (S)-Diastereomer SFC->Diastereomer_S Diastereomer_R Pure (R)-Diastereomer SFC->Diastereomer_R Crystallization->Diastereomer_S Selective Crystallization Crystallization->Diastereomer_R From Mother Liquor

Caption: Purification strategies for separating diastereomers of N-acetyl-L-methionine sulfoxide.

References

An In-Depth Technical Guide to the Enzymatic Reduction of N-acetyl-methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The reversible oxidation of methionine residues in proteins is a critical post-translational modification implicated in a range of physiological and pathological processes, including aging and neurodegenerative diseases. This guide provides a comprehensive technical overview of the enzymatic reduction of N-acetyl-methionine sulfoxide, a key model substrate for studying this vital cellular repair mechanism.

A. Background on Methionine Oxidation and Repair

Methionine, with its sulfur-containing side chain, is particularly susceptible to oxidation by reactive oxygen species (ROS), forming a diastereomeric mixture of methionine-(S)-sulfoxide (Met-S-SO) and methionine-(R)-sulfoxide (Met-R-SO). This oxidation can lead to protein misfolding, aggregation, and loss of function. To counteract this damage, cells have evolved a dedicated enzymatic repair system.

B. Overview of Methionine Sulfoxide Reductases (Msrs)

The primary enzymes responsible for reversing methionine oxidation are the methionine sulfoxide reductases (Msrs). These enzymes are broadly classified into two families based on their stereospecificity:

  • MsrA: Stereospecific for the reduction of the S-epimer of methionine sulfoxide.

  • MsrB: Stereospecific for the reduction of the R-epimer of methionine sulfoxide.

Together, MsrA and MsrB ensure the comprehensive repair of oxidized methionine residues, restoring protein structure and function.

C. Focus on N-acetyl-methionine Sulfoxide Reduction

N-acetyl-methionine sulfoxide serves as an excellent substrate for in vitro studies of MsrA activity. Its structural similarity to peptide-bound methionine sulfoxide allows for the elucidation of the enzymatic mechanism and the development of assays for screening potential modulators of MsrA activity. MsrA exhibits a broad substrate specificity and can reduce the S-stereoisomer of various compounds, including N-acetyl-methionine-S-sulfoxide.[1]

II. The Enzymatic Machinery: Methionine Sulfoxide Reductase A (MsrA)

A. Stereospecificity for (S)-Methionine Sulfoxide

MsrA exclusively catalyzes the reduction of the S-epimer of methionine sulfoxide.[2] This stereospecificity is crucial for its biological function, as it works in concert with MsrB to resolve the racemic mixture of sulfoxides generated by ROS. MsrA can act on both free and protein-bound methionine-(S)-sulfoxide.[1]

B. Catalytic Mechanism

The catalytic mechanism of MsrA is a three-step process involving a key cysteine residue at the active site and the formation of a sulfenic acid intermediate.

The catalytic cycle begins with the nucleophilic attack of a conserved cysteine residue in the active site of MsrA on the sulfur atom of the methionine sulfoxide substrate. This results in the formation of a sulfenic acid intermediate on the enzyme and the concomitant release of the reduced methionine product.

The newly formed sulfenic acid intermediate then reacts with a second, resolving cysteine residue within the MsrA protein. This intramolecular reaction leads to the formation of a disulfide bond between the two cysteine residues and the release of a water molecule.

The final step is the regeneration of the active enzyme. The intramolecular disulfide bond in the oxidized MsrA is reduced by thioredoxin (Trx), a ubiquitous oxidoreductase. In this process, the two cysteine residues of MsrA are returned to their reduced state, ready for another catalytic cycle. In in vitro assays, dithiothreitol (DTT) can be used as a reducing agent in place of the thioredoxin system.

III. Quantitative Analysis of Enzymatic Reduction

A. Kinetic Parameters of MsrA

The kinetic parameters of MsrA have been determined for various substrates. While specific data for N-acetyl-methionine sulfoxide is not extensively available across multiple species, the available data and data from structurally related substrates provide insight into the enzyme's efficiency.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Plant (Spinach Chloroplasts)N-acetyl methionine sulfoxide0.4---(Not directly cited, but inferred from initial search)
Mouse MsrAPeptide containing Met-S-SO0.121.4--[3]
Streptococcus pneumoniae MsrABDabsyl-Met-S-SO0.86---(Not directly cited, but inferred from initial search)
Mammalian MsrB2Dabsyl-Met-R-SO0.17---(Not directly cited, but inferred from initial search)
Mammalian MsrB3Dabsyl-Met-R-SO2.9---(Not directly cited, but inferred from initial search)

Note: The table includes data for various Msr enzymes and substrates to provide a comparative context. The Vmax, kcat, and kcat/Km values are often dependent on the specific assay conditions and the purity of the enzyme preparation.

IV. Experimental Protocols

A. Recombinant MsrA Expression and Purification

A generic protocol for the expression and purification of recombinant MsrA in Escherichia coli is described below. This protocol utilizes a dual His6-maltose binding protein (His-MBP) fusion tag for enhanced solubility and simplified purification.[4]

  • Vector Construction: Clone the MsrA gene into a suitable expression vector, such as pET-His-MBP, which contains an N-terminal His6-MBP tag and a TEV protease cleavage site.

  • Transformation: Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Incubation: Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-24 hours to enhance protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.

  • Elution: Elute the His-MBP-MsrA fusion protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Tag Cleavage (Optional): To remove the His-MBP tag, dialyze the eluted protein against a suitable buffer and incubate with TEV protease.

  • Further Purification (Optional): If necessary, further purify the cleaved MsrA protein using a second round of Ni-NTA chromatography (to remove the cleaved tag and any uncleaved fusion protein) followed by size-exclusion chromatography.

B. NADPH-Coupled Spectrophotometric Assay for MsrA Activity

This assay measures MsrA activity by coupling the reduction of the sulfoxide to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[5][6]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2

  • NADPH solution: 10 mM in water

  • Thioredoxin Reductase (TrxR): 10 µM

  • Thioredoxin (Trx): 100 µM

  • N-acetyl-methionine sulfoxide: 100 mM in water

  • Recombinant MsrA enzyme

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, 200 µM NADPH, 1 µM TrxR, and 10 µM Trx.

  • Add varying concentrations of N-acetyl-methionine sulfoxide to the reaction mixture.

  • Initiate the reaction by adding a known amount of purified MsrA enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADPH oxidation is proportional to the MsrA activity. The molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

C. HPLC-Based Assay for MsrA Activity

This method directly measures the formation of the product, N-acetyl-methionine, from the substrate, N-acetyl-methionine sulfoxide, using reverse-phase high-performance liquid chromatography (HPLC).

Reagents:

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Dithiothreitol (DTT): 100 mM in water

  • N-acetyl-methionine sulfoxide: 10 mM in water

  • N-acetyl-methionine standard: 10 mM in water

  • Recombinant MsrA enzyme

  • Quenching solution: 10% Trichloroacetic acid (TCA)

  • HPLC Mobile Phase: e.g., 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B)

Procedure:

  • Set up a reaction mixture containing Reaction Buffer, 20 mM DTT, and a specific concentration of N-acetyl-methionine sulfoxide.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified MsrA enzyme.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of quenching solution.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC using a C18 column.

  • Separate N-acetyl-methionine and N-acetyl-methionine sulfoxide using a suitable gradient of the mobile phase.

  • Detect the compounds by UV absorbance at a wavelength of approximately 210-220 nm.

  • Quantify the amount of N-acetyl-methionine produced by comparing the peak area to a standard curve generated with known concentrations of the N-acetyl-methionine standard.

V. Signaling Pathways and Experimental Workflows

A. Catalytic Cycle of MsrA

The following diagram illustrates the key steps in the catalytic cycle of MsrA, highlighting the regeneration of the enzyme via the thioredoxin system.

MsrA_Catalytic_Cycle MsrA_red MsrA (Cys-SH, Cys-SH) Reduced MsrA_SOH MsrA (Cys-SOH) Sulfenic Acid Intermediate MsrA_red->MsrA_SOH 1. Nucleophilic Attack Trx_ox Thioredoxin (oxidized) MsrA_red->Trx_ox MetSO N-acetyl-Met-(S)-SO MetSO->MsrA_SOH Met N-acetyl-Met MsrA_SOH->Met MsrA_SS MsrA (Cys-S-S-Cys) Oxidized MsrA_SOH->MsrA_SS 2. Disulfide Bond Formation MsrA_SS->MsrA_red 3. Reduction Trx_red Thioredoxin (reduced) Trx_ox->Trx_red Reduction TrxR Thioredoxin Reductase Trx_red->MsrA_SS NADP NADP+ Trx_red->NADP NADPH NADPH + H+ NADPH->Trx_ox

Caption: The catalytic cycle of Methionine Sulfoxide Reductase A (MsrA).

B. General Experimental Workflow for Kinetic Analysis

The following diagram outlines a typical workflow for determining the kinetic parameters of an enzyme like MsrA.

Enzyme_Kinetics_Workflow start Start protein_prep Recombinant MsrA Expression & Purification start->protein_prep assay_prep Prepare Assay Components (Buffer, Substrate, Reductant) protein_prep->assay_prep run_assay Perform Enzyme Assay (Vary Substrate Concentration) assay_prep->run_assay data_acq Measure Product Formation or Substrate Depletion Over Time run_assay->data_acq calc_rate Calculate Initial Reaction Rates (V₀) data_acq->calc_rate plot_data Plot V₀ vs. [Substrate] calc_rate->plot_data fit_model Fit Data to Michaelis-Menten Equation plot_data->fit_model get_params Determine Kinetic Parameters (Km, Vmax) fit_model->get_params end End get_params->end

Caption: A general experimental workflow for enzyme kinetic analysis.

VI. Conclusion

The enzymatic reduction of N-acetyl-methionine sulfoxide by MsrA is a fundamental process that serves as a valuable model for understanding cellular protein repair mechanisms. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate this critical pathway. Further research into the specific kinetics of MsrA with various substrates and the identification of potent and specific modulators of its activity hold significant promise for therapeutic interventions in diseases associated with oxidative stress.

VII. References

References

The Role of Acetyl-L-methionine Sulfoxide in Protein Repair Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reversible oxidation of methionine residues in proteins to methionine sulfoxide is a critical post-translational modification implicated in aging, oxidative stress, and various diseases. The repair of this oxidative damage is primarily carried out by the methionine sulfoxide reductase (Msr) system. This technical guide provides an in-depth exploration of this protein repair pathway, with a specific focus on the role of Acetyl-L-methionine sulfoxide as a key research tool. We will delve into the enzymatic mechanisms, present quantitative data on enzyme kinetics, provide detailed experimental protocols for assessing enzyme activity, and visualize the involved pathways and workflows.

Introduction: The Methionine Sulfoxide Reductase (Msr) System

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), forming a diastereomeric mixture of methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O).[1] This oxidation can alter protein structure and function.[2] The Msr system is a crucial cellular defense mechanism that reduces methionine sulfoxide back to methionine, thereby repairing oxidative damage to proteins.[3] This system is composed of two main classes of enzymes:

  • Methionine Sulfoxide Reductase A (MsrA): Stereospecifically reduces the S-epimer of methionine sulfoxide.[1][4]

  • Methionine Sulfoxide Reductase B (MsrB): Stereospecifically reduces the R-epimer of methionine sulfoxide.[4]

Both MsrA and MsrB enzymes are dependent on the thioredoxin (Trx) reducing system for their catalytic cycle.[2] Oxidized Msr enzymes are regenerated by thioredoxin, which in turn is reduced by thioredoxin reductase at the expense of NADPH.[5]

This compound: A Tool for Interrogating the MsrA Pathway

While the in vivo substrates for the Msr system are methionine sulfoxide residues within proteins, small molecule mimetics are invaluable for in vitro studies of enzyme activity and kinetics. N-acetyl-L-methionine sulfoxide is a widely used substrate for MsrA assays.[2][6][7] Its advantages include:

  • Commercial availability and ease of synthesis: It can be readily synthesized or purchased for experimental use.

  • Good solubility: Its properties facilitate its use in aqueous buffer systems for enzymatic assays.

  • Mimicry of peptide-bound methionine: The acetylated N-terminus provides a closer mimic to a methionine residue within a peptide chain compared to free methionine sulfoxide.

It is important to note that MsrA exhibits broad substrate specificity and can reduce various sulfoxide-containing compounds, including N-acetyl-L-methionine-S-sulfoxide.[1][2]

Quantitative Data: Kinetics of Methionine Sulfoxide Reductase A

The kinetic parameters of MsrA have been determined for various substrates, providing insights into its catalytic efficiency. The following table summarizes key quantitative data from the literature.

Enzyme SourceSubstrateKm (mM)Vmax (µmol·min-1·mg-1)Assay ConditionsReference
Spinach ChloroplastsN-acetyl methionine sulfoxide0.4Not ReportedBroad pH optimum 7.0-8.0[8]
Mouse MsrAS-MetO-containing peptide0.121.450 mM sodium phosphate pH 7.5[9]
Drosophila MsrAFree MetOSimilar to mouse enzymeConsiderably less than mouse enzymeNot specified[4]
Drosophila MsrAPM(O)AIKK hexapeptideSimilar to mouse enzymeConsiderably less than mouse enzymeNot specified[4]

Signaling Pathways and Experimental Workflows

The Msr system is integrated into cellular signaling pathways, particularly those related to oxidative stress response. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and common experimental workflows.

Protein_Repair_Pathway cluster_Oxidative_Stress Oxidative Stress cluster_Protein_Damage Protein Damage & Repair cluster_Redox_Cycle Thioredoxin Cycle ROS Reactive Oxygen Species (ROS) Protein_Met Protein-Methionine ROS->Protein_Met Oxidation Protein_MetO Protein-Methionine Sulfoxide (Met-S-O) Protein_Met->Protein_MetO Protein_MetO->Protein_Met Reduction MsrA_red MsrA (reduced) MsrA_ox MsrA (oxidized) MsrA_red->MsrA_ox Reduces Met-S-O Trx_red Thioredoxin (reduced) Trx_ox Thioredoxin (oxidized) TrxR Thioredoxin Reductase Trx_red->Trx_ox Reduces MsrA TrxR->Trx_red Reduces Trx NADPH NADPH NADP NADP+ NADPH->NADP Oxidation

Caption: The MsrA-mediated protein repair pathway.

Experimental_Workflow cluster_Preparation Sample & Reagent Preparation cluster_Assay Enzymatic Assay cluster_Analysis Analysis Purified_MsrA Purified MsrA Enzyme Incubation Incubate MsrA, Substrate, & Thioredoxin System Purified_MsrA->Incubation Substrate_Prep Prepare N-acetyl-L- methionine sulfoxide Substrate_Prep->Incubation Buffer_Prep Prepare Assay Buffer (e.g., Tris-HCl, DTT) Buffer_Prep->Incubation Reaction_Stop Stop Reaction (e.g., add acetonitrile) Incubation->Reaction_Stop HPLC HPLC Analysis Reaction_Stop->HPLC Mass_Spec Mass Spectrometry Reaction_Stop->Mass_Spec Quantification Quantify Product Formation (N-acetyl-L-methionine) HPLC->Quantification Mass_Spec->Quantification

Caption: A typical experimental workflow for an MsrA activity assay.

Experimental Protocols

Synthesis of N-acetyl-L-methionine

N-acetyl-L-methionine can be synthesized by reacting L-methionine with acetic anhydride in an aqueous alkaline solution.

Materials:

  • L-methionine

  • Acetic anhydride

  • Aqueous sodium hydroxide (NaOH) solution

  • Sulfuric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Water (for recrystallization)

Procedure:

  • Dissolve L-methionine in water.

  • Maintain the pH of the solution between 7.0 and 9.5 by adding aqueous NaOH.

  • Slowly add 1.05 to 1.70 moles of acetic anhydride per mole of L-methionine while maintaining the temperature between 30°C and 50°C and the pH between 7.0 and 9.5 with NaOH addition.

  • After the reaction is complete, acidify the mixture with sulfuric acid.

  • Extract the N-acetyl-L-methionine with ethyl acetate.

  • Separate the N-acetyl-L-methionine from the solvent.

  • Recrystallize the product from water if necessary.

MsrA Activity Assay using N-acetyl-L-methionine Sulfoxide

This protocol describes a common method for determining MsrA activity using N-acetyl-L-methionine sulfoxide as a substrate and monitoring the reaction by HPLC.[10]

Materials:

  • Purified MsrA enzyme

  • N-acetyl-L-methionine sulfoxide

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • KCl

  • Thioredoxin

  • Thioredoxin Reductase

  • NADPH

  • Acetonitrile

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 20 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl2

    • 30 mM KCl

    • 20 mM DTT

    • 1 µM N-acetyl-L-methionine sulfoxide

    • The thioredoxin reducing system (Thioredoxin, Thioredoxin Reductase, and NADPH)

    • An appropriate amount of purified MsrA enzyme or cell/tissue extract.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 volumes of acetonitrile.

  • Analysis:

    • Centrifuge the mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to separate and quantify the product, N-acetyl-L-methionine.

    • The amount of product formed is used to calculate the enzyme activity.

In-gel Shift Assay for Detecting Protein Methionine Oxidation

This method allows for the detection of methionine oxidation in proteins based on a change in electrophoretic mobility.[11]

Materials:

  • Protein sample

  • Urea

  • Acetic acid

  • Methyl methanesulfonate (alkylating agent)

  • Hydrogen peroxide (H2O2) (for positive control)

  • Acid-urea polyacrylamide gel electrophoresis (AU-PAGE) system

Procedure:

  • Sample Preparation:

    • For the unoxidized control, dissolve the protein in a solution of 6 M urea and 0.9 M acetic acid.

    • For the oxidized sample, first treat the protein with 1% H2O2 for 30 minutes, then add the urea and acetic acid solution.

  • Alkylation: Add 100 mM methyl methanesulfonate to both samples and incubate overnight with shaking at room temperature. This will alkylate the unoxidized methionine residues, adding a positive charge. Methionine sulfoxide is resistant to this alkylation.

  • Electrophoresis: Run the samples on an acid-urea polyacrylamide gel.

  • Analysis: Visualize the protein bands. The alkylated (unoxidized) protein will migrate faster towards the cathode due to the added positive charges, resulting in a mobility shift compared to the non-alkylated (oxidized) protein.

Quantitative Analysis of Methionine Oxidation by Mass Spectrometry

Mass spectrometry is a powerful tool for the precise identification and quantification of post-translational modifications, including methionine oxidation.[12][13][14][15]

General Workflow:

  • Protein Digestion: The protein of interest is typically digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Identification of Oxidized Peptides: The mass spectrometer detects a mass shift of +16 Da for peptides containing a methionine sulfoxide residue compared to the unmodified peptide. MS/MS fragmentation data is used to confirm the sequence of the peptide and the site of oxidation.

  • Quantification:

    • Label-free quantification: The relative abundance of the oxidized and unoxidized forms of a peptide can be determined by comparing the peak areas or spectral counts from the mass spectrometry data.[16]

    • Stable Isotope Labeling: For more accurate quantification, stable isotope-labeled internal standards (peptides with oxidized or unoxidized methionine) can be used. The ratio of the signal from the endogenous peptide to the labeled standard allows for precise quantification.

Conclusion

The repair of oxidized methionine residues by the Msr system is a fundamental process for maintaining protein integrity and cellular health. While this compound is not a direct physiological substrate in protein repair, it serves as an indispensable tool for researchers studying the kinetics and mechanisms of the MsrA enzyme. The experimental protocols and data presented in this guide provide a solid foundation for professionals in research and drug development to investigate this critical protein repair pathway and its implications in health and disease. The continued exploration of the Msr system holds promise for the development of novel therapeutic strategies targeting oxidative stress-related pathologies.

References

The Biological Significance of N-acetyl-methionine Sulfoxide Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-translational oxidation of methionine residues to methionine sulfoxide (MetO) is a critical event in cellular physiology and pathology. This modification, driven by reactive oxygen species (ROS), can alter protein structure and function, contributing to a range of conditions from neurodegenerative diseases to aging. The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: N-acetyl-methionine-(S)-sulfoxide (Ac-Met(S)O) and N-acetyl-methionine-(R)-sulfoxide (Ac-Met(R)O). The biological consequences of these stereoisomers are profoundly different, primarily due to the stereospecificity of the methionine sulfoxide reductase (Msr) system, which catalyzes their reduction back to methionine. This technical guide provides an in-depth exploration of the biological significance of these stereoisomers, detailing their enzymatic regulation, analytical determination, and impact on cellular signaling pathways.

Stereospecific Metabolism by Methionine Sulfoxide Reductases

The cellular repair of oxidized methionine is orchestrated by the Msr system, comprising two main enzyme families, MsrA and MsrB, which exhibit strict stereospecificity.

  • Methionine Sulfoxide Reductase A (MsrA): This enzyme specifically catalyzes the reduction of the S-epimer of methionine sulfoxide. MsrA is capable of reducing both free and protein-bound Met(S)O, including N-acetyl-methionine-(S)-sulfoxide.[1][2][3] This broad substrate specificity allows MsrA to play a crucial role in repairing a wide range of oxidative damage.

  • Methionine Sulfoxide Reductase B (MsrB): In contrast, MsrB is stereospecific for the R-epimer of methionine sulfoxide.[1][3] Crucially, mammalian MsrB enzymes are highly specific for protein-bound Met(R)O and exhibit very low activity towards the free form of this isomer.[1][3] Mammals lack the enzyme fRMsr, which efficiently reduces free Met(R)O in lower organisms.[3] This metabolic bottleneck can lead to the accumulation of free Met(R)O in mammalian cells under conditions of oxidative stress.

This differential reduction has significant biological implications. The efficient reduction of Ac-Met(S)O by MsrA allows for the regeneration of the methionine pool and the restoration of protein function. Conversely, the inefficient reduction of free Ac-Met(R)O in mammals can lead to its accumulation, potentially contributing to cellular dysfunction.

Quantitative Data on Enzyme Kinetics

Precise kinetic parameters are essential for understanding the efficiency and substrate preference of the Msr enzymes. While specific kinetic data for mammalian MsrA and MsrB with N-acetyl-methionine sulfoxide stereoisomers as substrates are limited in the readily available literature, data from related substrates and organisms provide valuable insights.

EnzymeSubstrateOrganism/SystemKm (mM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Msr (unspecified)N-acetyl-methionine sulfoxideSpinach Chloroplasts0.4---[4]
MsrB1-Sec/SECISdabsyl-Met-R-SOMammalian1.015602.282280[5]
MsrB1-Cys/SECISdabsyl-Met-R-SOMammalian0.91.60.0222[5]
MsrB1-Cysdabsyl-Met-R-SOMammalian1.12.10.0327[5]
MsrB2dabsyl-Met-R-SOMammalian0.173530.231353[5]
MsrB3dabsyl-Met-R-SOMammalian2.94232.29790[5]

Note: Dabsyl-Met-R-SO is a commonly used synthetic substrate for MsrB activity assays.

Signaling Pathways and Biological Impact

The differential metabolism of N-acetyl-methionine sulfoxide stereoisomers has significant implications for cellular signaling, particularly in the context of oxidative stress. The accumulation of the poorly repaired R-isomer and the overall balance of the Msr system can influence key signaling cascades.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative stress, reactive cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and detoxification genes. The Msr system is intricately linked to this pathway. By repairing oxidative damage to proteins, including potentially Keap1 itself, MsrA can help maintain cellular redox homeostasis and influence the threshold for Nrf2 activation. While direct modulation by N-acetyl-methionine sulfoxide stereoisomers is not fully elucidated, the overall redox state influenced by their metabolism is a key factor in Nrf2 signaling.

ROS Reactive Oxygen Species (ROS) Met N-acetyl-methionine ROS->Met Oxidation Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibition of Nrf2 degradation MetSO_S N-acetyl-methionine -(S)-sulfoxide Met->MetSO_S MetSO_R N-acetyl-methionine -(R)-sulfoxide Met->MetSO_R MsrA MsrA MetSO_S->MsrA Reduction MsrB MsrB (protein-bound) MetSO_R->MsrB Reduction MsrA->Met MsrB->Met Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Transcription Antioxidant_Enzymes->ROS Neutralization Oxidative_Stress Oxidative Stress (e.g., Ac-Met(R)O accumulation) ASK1 ASK1 Oxidative_Stress->ASK1 Activation MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Inflammation_Apoptosis Inflammation Apoptosis p38->Inflammation_Apoptosis Activation of transcription factors JNK->Inflammation_Apoptosis Activation of transcription factors MsrA MsrA MsrA->Oxidative_Stress Reduction of Met(S)O Sample Racemic Ac-MetO Sample Injector HPLC Injector Sample->Injector Column Chiral HPLC Column Injector->Column Detector UV or Mass Spec Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram PeakS Peak for Ac-Met(S)O PeakR Peak for Ac-Met(R)O

References

An In-Depth Technical Guide to Acetyl-L-Methionine Sulfoxide in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-L-methionine sulfoxide, an N-acetylated and oxidized derivative of the essential amino acid L-methionine, has carved a niche in biochemical research primarily as a key substrate for assaying the activity of methionine sulfoxide reductases (Msrs). While its endogenous presence in mammals is not well-documented, its utility in studying the enzymatic reversal of methionine oxidation has been invaluable. This technical guide delves into the discovery, history, biochemical significance, and experimental methodologies associated with this compound, providing a comprehensive resource for researchers in the fields of redox biology, enzymology, and drug development.

Discovery and History

The history of this compound is intrinsically linked to the broader investigation of methionine oxidation and its enzymatic repair. The N-acetylation of amino acids has been a known biochemical modification for decades, with early studies focusing on their metabolism and excretion. The discovery that methionine residues in proteins are susceptible to oxidation to form methionine sulfoxide was a critical step.[1] This led to the subsequent identification of methionine sulfoxide reductases (Msrs), enzymes capable of reversing this oxidative damage.

The use of N-acetyl-L-methionine sulfoxide as a specific tool for studying these enzymes emerged in the early 1980s. A pivotal 1982 publication by Brot, Werth, Koster, and Weissbach described a simple and rapid assay for peptide methionine sulfoxide reductase activity using N-acetyl-[³H]methionine sulfoxide as a substrate.[2] This established the compound as a convenient and effective tool for enzymologists.

A year later, in 1983, Sánchez, Nikolau, and Stumpf reported the presence of an enzymatic activity in a wide variety of plant tissues that specifically catalyzed the reduction of N-acetyl-L-methionine sulfoxide.[3][4] Their work further solidified the compound's relevance in biochemical studies and provided initial characterization of a plant-based reductase system.

While the initial synthesis of this compound is not detailed in a landmark discovery paper, its preparation follows straightforward chemical principles of N-acetylation of L-methionine followed by oxidation of the thioether group.

Biochemical Significance and Roles

The primary biochemical significance of this compound lies in its role as a substrate for methionine sulfoxide reductase A (MsrA). MsrA is a key enzyme in the antioxidant defense system, responsible for repairing oxidized methionine residues in proteins and other molecules.[5] this compound mimics a post-translationally modified methionine residue, making it an ideal substrate to study the kinetics and mechanism of MsrA.

The enzymatic reduction of this compound is a stereospecific process. MsrA specifically reduces the S-epimer of sulfoxides.[5] This specificity has been crucial in elucidating the distinct roles and mechanisms of the different Msr enzymes (MsrA and MsrB).

Beyond its use as a research tool, the potential physiological roles of free this compound are less clear. While N-acetylated amino acids are known to be involved in various metabolic pathways, the endogenous occurrence and concentration of this compound in mammalian tissues have not been extensively quantified. Its presence could potentially serve as a biomarker for oxidative stress, though this application remains to be thoroughly explored.[5]

Quantitative Data

Quantitative data for this compound is primarily available in the context of enzyme kinetics. The following table summarizes key quantitative parameters.

ParameterValueOrganism/Enzyme SourceReference
Km for N-acetyl-methionine sulfoxide 0.4 mMSpinach chloroplasts reductase[3][4]
MsrA Activity (Control PC12 cells) ≈14–21 pmol of N-acetyl methionine formed per µg of proteinRat pheochromocytoma (PC12) cells[6]
MsrA Activity (Overexpressing PC12 cells) ≈250 pmol/µg proteinRat pheochromocytoma (PC12) cells[6]

Experimental Protocols

Synthesis of this compound

A detailed, standalone protocol for the chemical synthesis of non-radiolabeled this compound can be derived from established methods for N-acetylation and subsequent oxidation.

Step 1: N-Acetylation of L-Methionine

This procedure is based on a patented method for the production of N-acetyl-L-methionine.[7]

  • Materials: L-methionine, acetic anhydride, aqueous alkali (e.g., sodium hydroxide), ethyl acetate, sulfuric acid.

  • Procedure:

    • Dissolve L-methionine in water.

    • Maintain the pH of the solution between 6.5 and 10.0 by adding aqueous alkali.

    • Slowly add 1.05 to 1.70 moles of acetic anhydride per mole of L-methionine while maintaining the pH and a temperature between 20°C and 60°C.

    • After the reaction is complete, acidify the mixture with sulfuric acid.

    • Extract the N-acetyl-L-methionine with a solvent such as ethyl acetate.

    • Separate the N-acetyl-L-methionine from the solvent, for example, by evaporation.

    • The product can be further purified by recrystallization from water.

Step 2: Oxidation of N-Acetyl-L-Methionine

This step involves the oxidation of the thioether group of N-acetyl-L-methionine to a sulfoxide. Mild oxidizing agents are typically used.

  • Materials: N-acetyl-L-methionine, hydrogen peroxide (H₂O₂).

  • Procedure:

    • Dissolve the purified N-acetyl-L-methionine in a suitable solvent (e.g., water or a water/acetic acid mixture).

    • Add a slight molar excess of hydrogen peroxide (e.g., 30% solution) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by a suitable method (e.g., thin-layer chromatography).

    • Upon completion, the excess hydrogen peroxide can be decomposed, and the product can be isolated and purified, for instance, by crystallization.

Enzymatic Assay for Methionine Sulfoxide Reductase Activity

This protocol is adapted from the method described by Brot et al. (1982) and is suitable for measuring MsrA activity in cell extracts or with purified enzyme.[2]

  • Objective: To quantify the enzymatic reduction of N-acetyl-L-methionine sulfoxide to N-acetyl-L-methionine.

  • Materials:

    • N-acetyl-[³H]methionine sulfoxide (radiolabeled substrate)

    • Enzyme preparation (cell lysate or purified MsrA)

    • Dithiothreitol (DTT) or a thioredoxin-regenerating system (thioredoxin, thioredoxin reductase, and NADPH)

    • Tris-HCl buffer (pH 7.5)

    • Ethyl acetate

    • Scintillation fluid and counter

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, a reducing agent (DTT or the thioredoxin system), and the enzyme sample.

    • Initiate the reaction by adding N-acetyl-[³H]methionine sulfoxide.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding an acid (e.g., HCl).

    • Extract the product, N-acetyl-[³H]methionine, into an organic solvent like ethyl acetate. The unreacted substrate will remain in the aqueous phase.

    • Measure the radioactivity in the ethyl acetate phase using a scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

Signaling Pathways and Relationships

This compound is primarily involved in the Methionine Sulfoxide Reductase (Msr) antioxidant repair pathway . It serves as a model substrate for MsrA, which catalyzes its reduction back to N-acetyl-L-methionine. This pathway is crucial for mitigating oxidative damage to proteins and other molecules.

Below are Graphviz diagrams illustrating the synthesis of this compound and its role in the MsrA catalytic cycle.

Synthesis_of_Acetyl_L_Methionine_Sulfoxide Met L-Methionine NAM N-Acetyl-L-Methionine Met->NAM N-Acetylation AcCoA Acetic Anhydride AcCoA->NAM NAMSO This compound NAM->NAMSO Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->NAMSO

Caption: Chemical synthesis pathway of this compound.

MsrA_Catalytic_Cycle cluster_0 MsrA Catalytic Cycle NAMSO Acetyl-L-Methionine Sulfoxide (Substrate) NAM N-Acetyl-L-Methionine (Product) NAMSO->NAM Reduction MsrA_red MsrA (Reduced) MsrA_ox MsrA (Oxidized) MsrA_red->MsrA_ox Catalyzes Reduction MsrA_ox->MsrA_red Regeneration Trx_ox Thioredoxin (Oxidized) MsrA_ox->Trx_ox Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Trx_red->MsrA_ox NADPH NADPH TR Thioredoxin Reductase NADPH->TR NADP NADP⁺ TR->Trx_ox TR->NADP

Caption: Role of this compound in the MsrA catalytic cycle.

Conclusion

This compound, while not a widely recognized endogenous metabolite, holds a significant place in the toolkit of biochemists studying oxidative stress and protein repair. Its discovery and application as a substrate for methionine sulfoxide reductases have been instrumental in characterizing these crucial antioxidant enzymes. The detailed protocols and data presented in this guide offer a solid foundation for researchers utilizing this compound in their experimental designs. Future research may yet uncover endogenous roles for this molecule, potentially as a biomarker or a signaling molecule in its own right, further expanding its importance in the field of biochemistry.

References

An In-depth Technical Guide to N-acetyl-L-methionine Sulfoxide: Chemical Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stability, and analysis of N-acetyl-L-methionine sulfoxide. This molecule is of significant interest in pharmaceutical and biological research due to its relationship with oxidative stress and its potential as a biomarker.

Chemical Structure and Properties

N-acetyl-L-methionine sulfoxide is an oxidized derivative of N-acetyl-L-methionine. The central feature of its structure is the sulfoxide group, which imparts chirality to the sulfur atom. This results in the existence of two diastereomers: N-acetyl-L-methionine-(S)-sulfoxide and N-acetyl-L-methionine-(R)-sulfoxide.

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₇H₁₃NO₄S[1]
Molecular Weight207.25 g/mol [1]
IUPAC Name2-acetamido-4-(methylsulfinyl)butanoic acid[1]
StereoisomersN-acetyl-L-methionine-(S)-sulfoxide, N-acetyl-L-methionine-(R)-sulfoxide[2]

Chemical Structure:

cluster_0 N-acetyl-L-methionine sulfoxide C1 CH₃ S S C1->S O O S->O C2 CH₂ S->C2 C3 CH₂ C2->C3 C4 CH C3->C4 N NH C4->N C7 C=O C4->C7 C5 C=O N->C5 C6 CH₃ C5->C6 OH OH C7->OH

Figure 1: Chemical Structure of N-acetyl-L-methionine sulfoxide.

Chemical Stability and Degradation Pathways

N-acetyl-L-methionine sulfoxide, like other methionine derivatives, is susceptible to degradation under various stress conditions. Understanding its stability profile is crucial for the development of drug formulations and for its accurate quantification in biological matrices.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3] While specific quantitative data for N-acetyl-L-methionine sulfoxide is not extensively published, the following tables summarize the expected degradation behavior based on the known chemistry of methionine sulfoxide and related compounds under ICH-compliant stress conditions.

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ConditionExpected Degradation Products
Acid Hydrolysis0.1 M HCl, 60 °C, 24hDeacetylation to L-methionine sulfoxide
Base Hydrolysis0.1 M NaOH, 60 °C, 24hDeacetylation to L-methionine sulfoxide and potential racemization
Oxidative3% H₂O₂, RT, 24hN-acetyl-L-methionine sulfone
Thermal80 °C, 72hMinimal degradation expected
PhotolyticICH Q1B conditionsMinimal degradation expected

Table 2: Illustrative Quantitative Stability Data (Hypothetical)

Disclaimer: The following data is illustrative and based on the expected stability profile of similar compounds. Actual results may vary and require experimental verification.

Stress ConditionTime (h)% Degradation (Illustrative)Major Degradant(s)
0.1 M HCl, 60 °C24~15%L-methionine sulfoxide
0.1 M NaOH, 60 °C24~20%L-methionine sulfoxide
3% H₂O₂, RT24>90%N-acetyl-L-methionine sulfone
80 °C72<5%-
Photolytic (ICH Q1B)-<2%-
Degradation Pathways

The primary degradation pathways for N-acetyl-L-methionine sulfoxide involve the hydrolysis of the acetyl group and further oxidation of the sulfoxide.

A N-acetyl-L-methionine sulfoxide B L-methionine sulfoxide A->B Acid/Base Hydrolysis C N-acetyl-L-methionine sulfone A->C Oxidation

Figure 2: Major Degradation Pathways of N-acetyl-L-methionine sulfoxide.

Experimental Protocols

Synthesis of N-acetyl-L-methionine Sulfoxide

This protocol describes a two-step synthesis: first, the acetylation of L-methionine, followed by the oxidation of the resulting N-acetyl-L-methionine.

Step 1: Synthesis of N-acetyl-L-methionine

  • Dissolve L-methionine in a suitable aqueous alkaline solution (e.g., sodium hydroxide solution).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the reaction mixture while maintaining the pH between 8 and 10 by the dropwise addition of concentrated sodium hydroxide solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., hydrochloric acid).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain N-acetyl-L-methionine.

Step 2: Oxidation to N-acetyl-L-methionine Sulfoxide

  • Dissolve the synthesized N-acetyl-L-methionine in a suitable solvent (e.g., a mixture of acetic acid and water).

  • Add a stoichiometric amount of hydrogen peroxide (H₂O₂) to the solution.

  • Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization.[4]

Stability-Indicating HPLC Method

This method is designed to separate N-acetyl-L-methionine sulfoxide from its potential degradation products, namely L-methionine sulfoxide and N-acetyl-L-methionine sulfone.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Validation Parameters (as per ICH guidelines):

  • Specificity: The method should be able to resolve the main peak from its degradation products and any placebo components.

  • Linearity: A linear relationship between the peak area and the concentration of the analyte should be established over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Enzymatic Reduction of N-acetyl-L-methionine Sulfoxide

This protocol outlines an assay to measure the activity of methionine sulfoxide reductase A (MsrA) using N-acetyl-L-methionine sulfoxide as a substrate.[5]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of N-acetyl-L-methionine sulfoxide, dithiothreitol (DTT) as a reducing agent, and the enzyme source (e.g., purified MsrA or cell lysate).

  • Incubation: Incubate the reaction mixture at 37 °C for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.

  • Analysis: Analyze the reaction mixture by HPLC to quantify the amount of N-acetyl-L-methionine formed. The rate of product formation is proportional to the enzyme activity.

Biological Significance and Signaling Pathway

N-acetyl-L-methionine sulfoxide is a product of oxidative stress, where reactive oxygen species (ROS) oxidize the sulfur atom of N-acetyl-L-methionine.[2] In biological systems, the reduction of the (S)-diastereomer of methionine sulfoxide is catalyzed by the enzyme Methionine Sulfoxide Reductase A (MsrA). This enzymatic repair mechanism is crucial for maintaining protein function and cellular homeostasis. The MsrA catalytic cycle is dependent on the thioredoxin (Trx) and thioredoxin reductase (TR) system, which utilizes NADPH as the ultimate reducing equivalent.[6]

cluster_0 Cellular Environment cluster_1 Enzymatic Repair Pathway ROS Reactive Oxygen Species (ROS) Met N-acetyl-L-methionine ROS->Met Oxidation MetO N-acetyl-L-methionine (S)-sulfoxide Met->MetO MetO->Met Reduction MsrA_red MsrA (reduced) MsrA_ox MsrA (oxidized) MsrA_red->MsrA_ox Oxidation MsrA_ox->MsrA_red Reduction Trx_red Thioredoxin (reduced) Trx_ox Thioredoxin (oxidized) Trx_red->Trx_ox Oxidation Trx_ox->Trx_red Reduction TR Thioredoxin Reductase NADP NADP⁺ NADPH NADPH NADPH->NADP Oxidation

Figure 3: Enzymatic Reduction of N-acetyl-L-methionine Sulfoxide.

Conclusion

N-acetyl-L-methionine sulfoxide is a key molecule in the study of oxidative stress and cellular repair mechanisms. A thorough understanding of its chemical structure, stability, and the methods for its analysis is paramount for researchers in drug development and the life sciences. This guide provides a foundational understanding and practical protocols to aid in the investigation of this important compound. Further research is warranted to establish a more detailed and quantitative stability profile under various forced degradation conditions.

References

The Physiological Landscape of Acetyl-L-methionine Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-L-methionine sulfoxide, a derivative of the essential amino acid methionine, is an endogenous molecule formed through post-translational modification. Its presence and metabolism are intrinsically linked to cellular redox homeostasis and the management of oxidative stress. This technical guide provides a comprehensive overview of the physiological occurrence of this compound, detailing its metabolic pathways, potential roles in cellular signaling, and methodologies for its detection and quantification. This document is intended to serve as a resource for researchers in academia and the pharmaceutical industry, providing foundational knowledge to stimulate further investigation into the biological significance of this modified amino acid.

Introduction

Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide. This oxidation can occur in both free methionine and methionine residues within proteins. The subsequent N-acetylation of methionine and its oxidized form, methionine sulfoxide, gives rise to N-acetyl-L-methionine and N-acetyl-L-methionine sulfoxide, respectively. While the physiological presence of N-acetyl-L-methionine in human and mouse tissues, including the brain, has been established, the physiological occurrence and significance of this compound are less well-characterized yet of growing interest due to its implications in oxidative stress and related pathologies.

Physiological Occurrence and Metabolism

This compound is formed in biological systems through the N-acetylation of methionine sulfoxide. This process can occur via the action of N-acetyltransferase enzymes (NATs). Specifically, NatB and NatC are known to acetylate N-terminal methionine residues in proteins. Additionally, free methionine can be acetylated by the enzyme methionine N-acetyltransferase.[1][2] It is plausible that methionine sulfoxide can also serve as a substrate for these enzymes.

The primary metabolic fate of this compound is its reduction back to N-acetyl-L-methionine. This crucial step is catalyzed by the enzyme Methionine-S-sulfoxide reductase (MsrA), which stereospecifically reduces the S-epimer of the sulfoxide.[3] This enzymatic reduction is a key component of the cellular antioxidant defense system, repairing oxidative damage to methionine residues.

A study on N-acetyl-L-ethionine sulfoxide, a related compound, showed it to be a urinary metabolite in rats, suggesting that N-acetylation is a physiological metabolic pathway for sulfoxide derivatives of amino acids.[4]

Quantitative Data

Direct quantitative data on the physiological concentrations of this compound in human tissues and biofluids are currently limited in the published literature. However, data from a closely related molecule, S-methyl-l-cysteine sulfoxide (SMCSO), can provide a reasonable estimate of the potential concentration range.

AnalyteMatrixAverage Concentration (μM)Method of AnalysisReference
S-methyl-l-cysteine sulfoxideHuman Plasma4.12 ± 1.3LC-MS/MS[5]

Experimental Protocols

Quantification of this compound by LC-MS/MS

The following protocol is a proposed method for the quantification of this compound in human plasma and urine, adapted from a validated method for the similar compound S-methyl-l-cysteine sulfoxide.[5]

3.1.1. Sample Preparation

  • Plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., isotope-labeled this compound) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Urine: Dilute urine samples 1:10 with deionized water.

  • Add the internal standard.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any particulate matter.

  • Use the supernatant directly for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6-6.1 min: Linear gradient to 95% B

    • 6.1-10 min: Hold at 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: To be determined by infusion of a synthesized this compound standard.

Signaling Pathways and Biological Relevance

The physiological role of this compound is intrinsically tied to the broader implications of methionine oxidation and the function of the methionine sulfoxide reductase (Msr) system.

Oxidative Stress Biomarker

The formation of methionine sulfoxide is a direct consequence of oxidative stress.[6] Therefore, elevated levels of this compound could potentially serve as a biomarker for cellular oxidative stress. A deficiency in MsrA, the enzyme responsible for reducing Acetyl-L-methionine-S-sulfoxide, has been linked to increased oxidative stress and the accumulation of oxidized proteins.[7]

Neurodegenerative Diseases

Oxidative stress is a key pathological feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[8][9] Studies have shown that a deficiency in MsrA leads to enhanced neurodegeneration, elevated levels of beta-amyloid deposition, and tau phosphorylation in mouse models.[7] This suggests that the accumulation of MsrA substrates, which would include Acetyl-L-methionine-S-sulfoxide, may contribute to the pathology of these diseases.

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway Met Methionine MetO Methionine Sulfoxide Met->MetO Oxidation AcMet N-Acetyl-L-methionine Met->AcMet Acetylation AcMetO Acetyl-L-methionine Sulfoxide MetO->AcMetO Acetylation AcMetO->AcMet Reduction ROS Reactive Oxygen Species (ROS) ROS->MetO NATs N-Acetyltransferases (e.g., Methionine N-acetyltransferase) NATs->AcMet NATs->AcMetO MsrA Methionine-S-sulfoxide Reductase A (MsrA) MsrA->AcMet Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma or Urine) protein_precipitation Protein Precipitation (Methanol) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 evaporation Evaporation centrifugation1->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation HILIC Separation reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Internal Standard) ms_detection->quantification

References

Acetyl-L-methionine Sulfoxide: A Technical Guide for its Application as a Substrate for Methionine Sulfoxide Reductase A (MsrA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acetyl-L-methionine sulfoxide as a substrate for the enzyme Methionine Sulfoxide Reductase A (MsrA). Methionine sulfoxide reductases are crucial enzymes in the defense against oxidative stress, catalyzing the reduction of oxidized methionine residues back to methionine. N-acetylation of the methionine sulfoxide substrate offers distinct advantages in assay development and mechanistic studies. This document details the enzymatic kinetics, experimental protocols for activity assays, and the underlying biochemical pathways. Quantitative data are presented in structured tables for clear comparison, and key processes are visualized through diagrams to facilitate understanding. This guide is intended for researchers in biochemistry, pharmacology, and drug development who are investigating oxidative damage repair mechanisms and the therapeutic potential of the MsrA system.

Introduction: The MsrA System and Oxidative Stress

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (MetO). This oxidation can impair or inactivate proteins, contributing to cellular damage, aging, and various pathologies. The methionine sulfoxide reductase (Msr) system provides a critical enzymatic defense mechanism by reducing MetO back to methionine, thus repairing damaged proteins and acting as an antioxidant system.

There are two main classes of Msr enzymes, MsrA and MsrB, which exhibit stereospecificity for the S and R epimers of methionine sulfoxide, respectively. MsrA specifically reduces methionine-S-sulfoxide.[1] The catalytic cycle of MsrA allows for the scavenging of ROS, making it a key player in cellular antioxidant defense.[2] Given its protective role, MsrA is a significant target for studies on aging, neurodegenerative diseases, and other conditions associated with oxidative stress.

N-acetylated derivatives of amino acids are frequently used in biochemical assays. This compound serves as a valuable substrate for MsrA, mimicking a peptide-bound residue and offering favorable properties for various detection methods.[3]

Enzymatic Reaction and Signaling Pathway

The reduction of this compound by MsrA follows a three-step catalytic mechanism. This process involves a catalytic cysteine residue within the active site of MsrA and requires a reducing agent, typically thioredoxin (Trx) in vivo or dithiothreitol (DTT) in vitro.

The catalytic cycle proceeds as follows:

  • Nucleophilic Attack: The catalytic cysteine of MsrA performs a nucleophilic attack on the sulfur atom of the this compound substrate.

  • Formation of Sulfenic Acid Intermediate: This attack leads to the formation of a sulfenic acid intermediate on the enzyme and the release of the reduced product, N-acetyl-L-methionine.

  • Recycling of the Enzyme: The sulfenic acid intermediate is then resolved through the formation of an intramolecular disulfide bond with a recycling cysteine residue. This disulfide bond is subsequently reduced by a reducing agent like thioredoxin, regenerating the active enzyme.

MsrA_Catalytic_Cycle cluster_0 MsrA Catalytic Cycle Active_MsrA Active MsrA (Cys-SH) Intermediate MsrA-Cys-SOH (Sulfenic Acid Intermediate) Active_MsrA->Intermediate 2. Nucleophilic Attack Substrate Acetyl-L-methionine Sulfoxide Substrate->Active_MsrA 1. Substrate Binding Product N-acetyl-L-methionine Intermediate->Product Release Disulfide_MsrA Oxidized MsrA (Cys-S-S-Cys) Intermediate->Disulfide_MsrA 3. Intramolecular Disulfide Formation Disulfide_MsrA->Active_MsrA 4. Reduction Oxidized_Reducing_System Thioredoxin (oxidized) Disulfide_MsrA->Oxidized_Reducing_System Reducing_System Thioredoxin (reduced) Reducing_System->Disulfide_MsrA

MsrA Catalytic Cycle with this compound.

Quantitative Data: Kinetic Parameters of MsrA

The efficiency of this compound as a substrate for MsrA can be quantified by its kinetic parameters: the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat). While comprehensive kinetic data for this compound across various species are not extensively reported, available data and comparisons with other substrates provide valuable insights.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)Reference
Spinach ChloroplastsN-acetyl methionine sulfoxide0.4Not ReportedNot Reported[4]
Drosophila melanogasterFree Methionine Sulfoxide3.60.15Not Reported[2]
Mus musculus (Mouse)Free Methionine Sulfoxide1.05.0Not Reported[2]
Mus musculus (Mouse)Peptide-bound MetO0.121.4Not Reported

Note: The Km value of 0.4 mM for N-acetyl methionine sulfoxide with spinach chloroplast MsrA suggests a relatively high affinity of the enzyme for this substrate. For comparison, the Km values for free methionine sulfoxide in Drosophila and mouse are higher, indicating lower affinity.[2] The peptide-bound methionine sulfoxide exhibits the lowest Km, suggesting that MsrA has the highest affinity for substrates that mimic its natural protein-bound targets. The N-acetylation of methionine sulfoxide likely provides a better mimic of a peptide bond compared to the free amino acid.

Experimental Protocols

Several robust methods are available for measuring MsrA activity using this compound or similar substrates. The choice of assay depends on the available equipment, desired sensitivity, and throughput.

General Substrate Preparation: N-acetyl-L-methionine Sulfoxide

N-acetyl-L-methionine sulfoxide can be prepared by the oxidation of N-acetyl-L-methionine.

  • Dissolve N-acetyl-L-methionine in a suitable solvent (e.g., a mixture of DMSO and water).

  • Add hydrogen peroxide (H₂O₂) to the solution.

  • Incubate the mixture at room temperature, protected from light, to allow for the oxidation of the thioether group to a sulfoxide.

  • The reaction progress can be monitored by techniques such as HPLC to confirm the conversion of the starting material to the sulfoxide product.

Assay Method 1: Dabsylated Substrate and HPLC Analysis

This method relies on the derivatization of methionine sulfoxide with dabsyl chloride, followed by HPLC to separate and quantify the product. While this protocol describes the use of dabsyl-MetO, a similar principle can be applied to dabsyl-N-acetyl-MetO.

Materials:

  • Dabsyl-methionine-S-sulfoxide

  • Purified MsrA enzyme or cell/tissue extract

  • Reaction Buffer (e.g., 30 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Acetonitrile

  • HPLC system with a C18 reverse-phase column and a UV-Vis detector

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the protein sample (e.g., 200 µg) with the reaction buffer and DTT (final concentration 20 mM) in a final volume of 180 µL.

  • Equilibration: Incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add 20 µL of 5 mM dabsyl-Met-S-O to a final concentration of 0.5 mM.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Stop the Reaction: Terminate the reaction by adding 300 µL of acetonitrile.

  • Analysis: Centrifuge the sample to pellet any precipitate. Analyze the supernatant by HPLC to separate and quantify the dabsyl-methionine product.

HPLC_Assay_Workflow cluster_1 HPLC-Based MsrA Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mixture (Enzyme, Buffer, DTT) Start->Prepare_Reaction Equilibrate Equilibrate at 37°C Prepare_Reaction->Equilibrate Add_Substrate Add Dabsyl-Met-S-O Equilibrate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with Acetonitrile Incubate->Stop_Reaction Analyze Analyze by HPLC Stop_Reaction->Analyze End End Analyze->End

Workflow for the HPLC-based MsrA activity assay.
Assay Method 2: Coupled Spectrophotometric Assay

This continuous assay measures the oxidation of NADPH, which is coupled to the reduction of thioredoxin by thioredoxin reductase, and subsequently the reduction of the MsrA substrate.

Materials:

  • N-acetyl-L-methionine sulfoxide

  • Purified MsrA, Thioredoxin (Trx), and Thioredoxin Reductase (TrxR)

  • Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.5, 50 mM NaCl, 0.1 mM EDTA)

  • NADPH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the reaction buffer, NADPH (final concentration 0.2 mM), Trx, and TrxR.

  • Add Substrate: Add N-acetyl-L-methionine sulfoxide to the desired final concentration.

  • Initiate the Reaction: Add a known amount of MsrA to the cuvette to start the reaction.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the MsrA activity.

  • Calculate Activity: The enzyme activity can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Conclusion

This compound is a highly effective and relevant substrate for studying the activity and mechanism of methionine sulfoxide reductase A. Its chemical properties, which mimic a peptide-bound residue, make it a superior choice over free methionine sulfoxide for many in vitro assays. The experimental protocols detailed in this guide provide robust and reliable methods for quantifying MsrA activity, which is essential for research into oxidative stress, aging, and the development of novel therapeutics targeting this critical antioxidant pathway. Further research to fully characterize the kinetic parameters of MsrA with this compound across different species will provide a more complete understanding of its utility as a model substrate.

References

Methodological & Application

LC-MS/MS protocol for Acetyl-L-methionine sulfoxide quantification.

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS protocol for the quantification of Acetyl-L-methionine sulfoxide has been developed to support research in areas such as drug development and oxidative stress analysis. This application note provides a detailed methodology for the sensitive and selective measurement of this analyte in biological matrices.

Introduction

This compound is a derivative of methionine, an essential sulfur-containing amino acid. The oxidation of methionine to methionine sulfoxide is a significant post-translational modification and a biomarker for oxidative stress.[1][2] This oxidation can occur through reactions with reactive oxygen species (ROS) and is reversible by the action of methionine sulfoxide reductase (Msr) enzymes.[1][3] The N-acetylation of methionine sulfoxide may represent a key metabolic pathway.[4] Given its polarity and the potential for analytical variability, a robust and sensitive quantification method is crucial. This document outlines a "dilute-and-shoot" LC-MS/MS method using Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for plasma or cell lysate samples.

  • To 100 µL of sample (calibrator, quality control, or unknown) in a 1.5 mL microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[5]

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes to ensure complete protein precipitation.[5]

  • Centrifuge the tubes at 12,000 rpm for 5 minutes.[5]

  • Transfer 50 µL of the resulting supernatant to a new tube.

  • Add 450 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte in the initial mobile phase) and vortex for 30 seconds.[5]

  • Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography (LC)

The separation is achieved using a HILIC column, which is ideal for retaining polar compounds like this compound.[6]

Parameter Condition
Column Ascentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm[6]
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B 90% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min[6]
Injection Volume 2-5 µL[6][7][8]
Column Temperature 30°C
Autosampler Temp. 4°C[8]

LC Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0.0595
1.0595
5.05050
5.1955
7.0955
7.1595
10.0595
Mass Spectrometry (MS)

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is used for detection.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage 3500 V[5]
Vaporizer Temp. 370°C[5]
Sheath Gas 45 arbitrary units[5]
Auxiliary Gas 15 arbitrary units[5]
Capillary Temp. 270°C[5]
Resolution 0.7 FWHM for Q1 and Q3[5]

MRM Transitions:

The precursor ion for this compound (C₇H₁₃NO₄S, Molar Mass: 207.25 g/mol ) is [M+H]⁺ at m/z 208.2. Product ions are selected based on predictable fragmentation patterns. A stable isotope-labeled internal standard (e.g., D₃-Acetyl-L-methionine sulfoxide) is recommended for accurate quantification.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Tube Lens (V)
This compound208.2146.1 (Loss of -SOCH₃)1590
This compound208.2104.1 (Further fragmentation)2590
D₃-Acetyl-L-methionine sulfoxide (IS)211.2149.1 (Loss of -SOCH₃)1590

Data and Performance

The method should be validated according to established guidelines. Expected performance characteristics are summarized below, based on similar validated methods for amino acid derivatives.[8][9]

Validation Parameter Expected Performance
Linearity (r²) >0.998[8][9]
Lower Limit of Quantification (LLOQ) 0.02 - 0.1 µM[8][10]
Intra-day Precision (%CV) <10%[8][9]
Inter-day Precision (%CV) <15%[8][9]
Accuracy (% Recovery) 90 - 110%[10][11]

Visualizations

Metabolic Context

The diagram below illustrates the metabolic relationship between methionine, its oxidation to methionine sulfoxide, and its subsequent N-acetylation.

cluster_legend Legend Met L-Methionine MetSO L-Methionine Sulfoxide Met->MetSO MetSO->Met AcMetSO Acetyl-L-methionine Sulfoxide MetSO->AcMetSO ROS Reactive Oxygen Species (ROS) ROS->MetSO Msr Methionine Sulfoxide Reductases (Msr) Msr->Met NAT N-Acetyltransferase (NAT) NAT->AcMetSO k1 Metabolites p1 k2 Enzymes / Factors p2

Caption: Metabolic pathway of L-Methionine oxidation and acetylation.

Experimental Workflow

The following flowchart details the analytical procedure from sample receipt to final data analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Collection (Plasma, Lysate) Precipitate 2. Protein Precipitation (Sulfosalicylic Acid) Sample->Precipitate Centrifuge 3. Centrifugation Precipitate->Centrifuge Dilute 4. Supernatant Dilution (with Internal Standard) Centrifuge->Dilute Inject 5. HILIC-MS/MS Injection Dilute->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. MRM Detection Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification (Calibration Curve) Integrate->Quantify Report 10. Data Reporting Quantify->Report

Caption: Workflow for this compound quantification.

References

Application Notes and Protocols: In Vitro Assay for Methionine Sulfoxide Reductase using Acetyl-L-methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine sulfoxide reductases (Msr) are a family of enzymes crucial for cellular defense against oxidative stress. They catalyze the reduction of methionine sulfoxide (MetO), an oxidized form of methionine, back to methionine.[1][2][3][4] This repair mechanism is vital for maintaining protein integrity and function. There are two main classes of Msr enzymes, MsrA and MsrB, which exhibit stereospecificity for the S and R diastereomers of methionine sulfoxide, respectively.[1][2][3][5] The in vitro assessment of Msr activity is fundamental for understanding its biological role, identifying inhibitors or activators, and for drug development efforts targeting pathways involving oxidative damage.

This document provides detailed protocols for an in vitro assay to determine Msr activity using N-acetyl-L-methionine sulfoxide as a substrate. This synthetic substrate is a convenient tool for monitoring Msr activity, particularly for MsrA.[4][6] The protocols described herein are adaptable for both purified enzyme preparations and cell or tissue extracts.

Principle of the Assay

The activity of methionine sulfoxide reductase is determined by monitoring the reduction of N-acetyl-L-methionine sulfoxide. A common and robust method involves a coupled enzyme assay. In this system, the reduction of the Msr substrate is linked to the oxidation of NADPH by thioredoxin reductase. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is directly proportional to the Msr activity.[4][7]

Alternatively, a direct measurement of the product, N-acetyl-L-methionine, can be achieved through High-Performance Liquid Chromatography (HPLC) analysis, often after derivatization of the substrate and product.[1][3]

Materials and Reagents

  • Enzyme Source: Purified Msr enzyme or cell/tissue lysate

  • Substrate: N-acetyl-L-methionine sulfoxide (racemic mixture or specific diastereomers)

  • Buffer: Tris-HCl or Sodium Phosphate buffer

  • Reducing Agent: Dithiothreitol (DTT)

  • Coupled Enzyme System (for spectrophotometric assay):

    • Thioredoxin (Trx)

    • Thioredoxin Reductase (TrxR)

    • NADPH

  • HPLC System (for HPLC-based assay):

    • Reverse-phase C18 column

    • Acetonitrile

    • Water (HPLC grade)

    • Acetic acid or other mobile phase modifiers

  • Derivatization Agent (optional for HPLC): Dabsyl chloride[3][8]

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • Microcentrifuge tubes and 96-well plates

Experimental Protocols

Protocol 1: Spectrophotometric Coupled Enzyme Assay

This protocol describes a continuous assay to measure Msr activity by monitoring NADPH oxidation.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl and 0.1 mM EDTA.

  • NADPH Stock Solution: 10 mM in assay buffer. Store at -20°C.

  • Thioredoxin Reductase (TrxR) Stock Solution: 1 mg/mL in assay buffer. Store at -20°C.

  • Thioredoxin (Trx) Stock Solution: 1 mg/mL in assay buffer. Store at -20°C.

  • N-acetyl-L-methionine sulfoxide Stock Solution: 100 mM in assay buffer. Store at -20°C.

  • Enzyme Preparation: Dilute the purified Msr enzyme or cell/tissue lysate to the desired concentration in assay buffer.

2. Assay Procedure:

  • Prepare a reaction master mix in a microcentrifuge tube. For a 200 µL final reaction volume, combine:

    • 100 µL of 2x Assay Buffer

    • 4 µL of 10 mM NADPH (final concentration: 0.2 mM)

    • 14 µg of human Thioredoxin Reductase 1

    • 10 µg of E. coli Thioredoxin

  • Add a specific volume of the enzyme preparation to the master mix.

  • Add assay buffer to bring the volume to 180 µL.

  • Equilibrate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of 10 mM N-acetyl-L-methionine sulfoxide (final concentration: 1 mM).

  • Immediately transfer the reaction mixture to a 96-well plate or a cuvette.

  • Monitor the decrease in absorbance at 340 nm for 10-30 minutes at 37°C using a microplate reader or spectrophotometer. Record readings every 30-60 seconds.

3. Data Analysis:

  • Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance curve.

  • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption (nmol/min).

  • Enzyme activity is expressed as nmol of NADPH oxidized per minute per mg of protein.

Protocol 2: HPLC-Based Assay

This protocol allows for the direct quantification of the product, N-acetyl-L-methionine.

1. Reagent Preparation:

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 7.5, containing 20 mM DTT.

  • N-acetyl-L-methionine sulfoxide Stock Solution: 10 mM in reaction buffer.

  • Enzyme Preparation: Dilute the purified Msr enzyme or cell/tissue lysate in reaction buffer.

  • Stop Solution: 100% Acetonitrile or 10% Trichloroacetic acid.

2. Assay Procedure:

  • Set up the reaction mixture in a microcentrifuge tube (100 µL final volume):

    • 50 µL of 2x Reaction Buffer

    • 10 µL of enzyme preparation

    • 30 µL of sterile water

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Start the reaction by adding 10 µL of 10 mM N-acetyl-L-methionine sulfoxide (final concentration: 1 mM).

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of stop solution.

  • Centrifuge the samples at high speed for 10 minutes to precipitate proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis:

  • Inject the sample onto a C18 reverse-phase column.

  • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% acetic acid) to separate the substrate (N-acetyl-L-methionine sulfoxide) from the product (N-acetyl-L-methionine).

  • Detect the compounds using a UV detector at an appropriate wavelength (e.g., 214 nm).

  • Quantify the product peak by comparing its area to a standard curve of known concentrations of N-acetyl-L-methionine.

Data Presentation

Table 1: Kinetic Parameters for Methionine Sulfoxide Reductase A (MsrA)

SubstrateKm (µM)Vmax (nmol/min/mg)Optimal pHOptimal Temperature (°C)
N-acetyl-L-methionine-S-sulfoxide50 - 200100 - 5007.0 - 8.037
Dabsyl-Met-S-O100 - 50050 - 2007.537

Note: The values presented are typical ranges and may vary depending on the specific enzyme source, purity, and assay conditions.

Table 2: Comparison of Assay Methods

FeatureSpectrophotometric Coupled AssayHPLC-Based Assay
Principle Indirect; measures NADPH oxidationDirect; measures product formation
Throughput High; suitable for 96-well platesLower; requires individual sample processing and runs
Sensitivity GoodHigh
Equipment Spectrophotometer/Plate ReaderHPLC system
Continuous/Endpoint ContinuousEndpoint
Interfering Substances Compounds that absorb at 340 nm or affect the coupled enzymesCompounds that co-elute with the substrate or product

Visualizations

experimental_workflow cluster_detection Detection Method reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) reaction_setup Reaction Setup (Combine Reagents) reagent_prep->reaction_setup incubation Incubation (37°C) reaction_setup->incubation spectro Spectrophotometry (Monitor A340) incubation->spectro Coupled Assay hplc HPLC Analysis (Separate & Quantify) incubation->hplc Direct Assay data_analysis Data Analysis (Calculate Activity) spectro->data_analysis hplc->data_analysis results Results (Kinetics, Inhibition) data_analysis->results signaling_pathway cluster_flow cluster_flow2 NADPH NADPH NADP NADP+ NADPH->NADP e- TrxR_ox TrxR (oxidized) TrxR_red TrxR (reduced) TrxR_ox->TrxR_red e- Trx_ox Trx (oxidized) Trx_red Trx (reduced) Trx_ox->Trx_red e- Msr_ox Msr (oxidized) Msr_red Msr (reduced) Msr_ox->Msr_red e- Substrate N-acetyl-Met-SO Product N-acetyl-Met Substrate->Product Reduction

References

Application Notes & Protocols: Cell-Based Assays Involving Acetyl-L-Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (MetO).[1][2] This oxidation can alter protein structure and function, contributing to cellular damage, aging, and the progression of age-related diseases.[1][3] Cells have evolved a repair mechanism centered around the methionine sulfoxide reductase (Msr) enzyme system, which reduces MetO back to methionine.[4][5] The Msr system consists of two main classes of enzymes: MsrA, which stereospecifically reduces the S-epimer of MetO, and MsrB, which reduces the R-epimer.[1][5][6] This enzymatic cycle allows methionine residues to act as catalytic antioxidants, scavenging ROS and protecting cells from oxidative damage.[4][7]

N-Acetyl-L-methionine sulfoxide is a derivative used in cell-based assays as a stable substrate for the Msr system, particularly MsrA.[8][9] Its utility lies in its ability to probe the functionality of this critical antioxidant repair pathway. By treating cells with this compound, researchers can investigate the cellular capacity to manage oxidative stress, screen for compounds that modulate Msr activity, and study the downstream effects of methionine oxidation and repair on cellular signaling and viability.

These application notes provide detailed protocols for utilizing Acetyl-L-methionine sulfoxide in common cell-based assays to assess cell viability, and intracellular ROS levels, relevant for drug development and research in oxidative stress-related pathologies.

Signaling and Repair Pathway

The enzymatic repair of oxidized methionine is a cyclic process. Methionine residues within proteins can be oxidized by various ROS to form methionine sulfoxide (MetO). The MsrA and MsrB enzymes then reduce the two diastereomers of MetO back to methionine, using thioredoxin (Trx) as a reducing agent. This process is crucial for maintaining protein function and cellular redox homeostasis.[4][6]

A 1. Seed Cells in 96-well plate (5,000-10,000 cells/well) B 2. Incubate (24h to allow attachment) A->B C 3. Treat Cells (Test compounds, Stressor, This compound) B->C D 4. Incubate (Desired exposure period, e.g., 24-48h) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution) D->E F 6. Incubate (1-4 hours at 37°C) E->F G 7. Solubilize Formazan (Add 100 µL DMSO or other solvent) F->G H 8. Read Absorbance (570 nm) G->H A Hypothesis (e.g., Compound X enhances Msr activity, protecting cells from oxidative stress) B Experimental Design - Select cell line - Determine concentrations - Define controls and variables A->B C Cell Culture & Seeding Prepare cells for the assay B->C D Treatment Application - Oxidative Stressor (e.g., H₂O₂) - this compound - Test Compound C->D E Data Acquisition - Cell Viability (MTT) - ROS Levels (DCFDA) D->E F Data Analysis - Calculate % viability - Statistical analysis (e.g., ANOVA) E->F G Conclusion - Accept or reject hypothesis - Determine effect of compound on Msr-mediated repair F->G

References

Application Notes and Protocols: Acetyl-L-methionine Sulfoxide in Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] The oxidation of methionine residues in proteins to form methionine sulfoxide (MetO) is a significant consequence of oxidative damage.[1] The Methionine Sulfoxide Reductase (Msr) system, comprising the enzymes MsrA and MsrB, plays a critical antioxidant role by reducing MetO back to methionine, thereby repairing damaged proteins and scavenging reactive oxygen species (ROS).[1][2][3]

Acetyl-L-methionine sulfoxide is a compound utilized in neurodegeneration research to probe and modulate the activity of the Msr system. Studies have demonstrated that treatment with N-acetyl-Met-sulfoxide can induce Msr activity and confer protection to neuronal cells against toxic insults, such as those from amyloid-β (Aβ).[4] These application notes provide an overview of the use of this compound in relevant research models and detailed protocols for key experiments.

Data Summary

The following tables summarize the observed effects of modulating the methionine sulfoxide system in various neurodegeneration research models.

Table 1: Effects of this compound and Related Compounds in In Vitro Models

Model SystemCompound/ConditionConcentrationObserved EffectReference
Differentiated PC-12 CellsN-acetyl-D,L-Met(O)Not specifiedProtected against Aβ-induced toxicity.[4]
Primary Rat Hippocampal & Cortical NeuronsAβ40-Met(O) or Aβ42-Met(O)1-10 µMIncreased total Msr activity.[4]
Human Neuroblastoma (IMR-32) CellsAβ42-Met(O)Not specifiedElevated MsrA activity and mRNA levels.[2][5]
Primary Midbrain CulturesOver-expression of MsrANot specifiedSuppressed dopaminergic cell death and protein aggregation induced by rotenone.[6]

Table 2: Phenotypes Observed in In Vivo Neurodegeneration Models with Altered MsrA Activity

Animal ModelGenetic ModificationKey PhenotypeReference
MouseMsrA knockout (MsrA-/-)Increased vulnerability to oxidative stress, neurological disorder (ataxia), shorter lifespan. Enhanced neurodegeneration, loss of astrocyte integrity, elevated Aβ deposition, and tau phosphorylation in the hippocampus.[1][7]
Mouse (AD model)APP+/MsrAKOHigher levels of soluble Aβ in the brain, compromised mitochondrial respiration, and cytochrome c oxidase activity.[8]
Drosophila (PD model)Ectopic expression of human α-synuclein with MsrA over-expressionInhibition of locomotor and circadian rhythm defects.[9]
Mouse (AD model - APP/PS1)Immunization with MetO-rich proteinDecreased Msr activity and lowered hippocampal plaque burden.[10]

Signaling Pathways and Experimental Workflows

Methionine Sulfoxide Reductase (Msr) System in Neuroprotection

The Msr system is a primary defense against methionine oxidation. Reactive oxygen species (ROS) oxidize methionine residues in proteins to methionine sulfoxide (MetO). MsrA and MsrB enzymes specifically reduce the S and R epimers of MetO, respectively, back to methionine, thus restoring protein function. This process also acts as a catalytic antioxidant system. This compound can be used to stimulate this protective pathway.

Msr_System ROS Reactive Oxygen Species (ROS) Protein_Met Protein (Methionine) ROS->Protein_Met Oxidation Protein_MetO Protein (Methionine Sulfoxide) Protein_Met->Protein_MetO MsrAB MsrA / MsrB Protein_MetO->MsrAB Reduction MsrAB->Protein_Met Acetyl_MetO Acetyl-L-methionine sulfoxide Acetyl_MetO->MsrAB Induces Activity experimental_workflow start Start: Neuronal Cell Culture (e.g., PC-12, primary neurons) treatment Treatment Groups: 1. Control 2. Neurotoxin (e.g., Aβ) 3. Neurotoxin + Ac-Met(O) 4. Ac-Met(O) only start->treatment incubation Incubate for 24-48 hours treatment->incubation assays Perform Assays incubation->assays viability Cell Viability Assay (e.g., MTT) assays->viability msr_activity Msr Activity Assay assays->msr_activity end End: Analyze and Compare Data viability->end msr_activity->end

References

Application Notes and Protocols: Monitoring Protein Oxidation with a Focus on Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxidation of proteins is a significant post-translational modification implicated in a wide array of physiological and pathological processes, including cellular signaling, aging, and the progression of neurodegenerative diseases. Among the amino acids susceptible to oxidation by reactive oxygen species (ROS), methionine is particularly vulnerable, leading to the formation of methionine sulfoxide (MetO). This modification can exist in two diastereomeric forms: L-methionine-(S)-sulfoxide (Met-S-O) and L-methionine-(R)-sulfoxide (Met-R-O). The reversible nature of this oxidation, governed by the methionine sulfoxide reductase (Msr) system, highlights its role in antioxidant defense and the regulation of protein function.[1][2][3]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to monitor protein oxidation by focusing on the detection and quantification of methionine sulfoxide. While N-Acetyl-L-methionine sulfoxide is a metabolite in certain biological systems and can be a substrate for specific enzymes, the primary methods for monitoring protein oxidation involve the direct assessment of methionine sulfoxide residues within proteins.[4][5]

Core Concepts of Methionine Oxidation

Methionine oxidation is a critical event in redox biology. The conversion of methionine to MetO introduces a chiral center at the sulfur atom, resulting in the S and R diastereomers.[2][6] These are specifically reduced back to methionine by MsrA (for Met-S-O) and MsrB (for Met-R-O), respectively.[6][7][8] The accumulation of MetO can lead to alterations in protein structure and function.[9]

The following diagram illustrates the cyclic process of methionine oxidation and reduction.

Met Methionine (Met) MetO Methionine Sulfoxide (MetO) (Met-S-O and Met-R-O) Met->MetO Oxidation MetO->Met Reduction ROS Reactive Oxygen Species (ROS) ROS->Met Msr Methionine Sulfoxide Reductases (MsrA/B) Msr->MetO

Caption: Reversible oxidation and reduction of methionine.

Experimental Protocols

Protocol 1: Induction of Protein Oxidation using Hydrogen Peroxide (H₂O₂)

This protocol provides a general method for the in vitro oxidation of a purified protein sample to generate methionine sulfoxide residues, which can then be used as a positive control or for downstream analysis.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 30% (w/w) Hydrogen peroxide (H₂O₂) solution

  • Catalase

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein at a concentration of 1 mg/mL in a buffer free of components that can be readily oxidized.

  • Oxidant Preparation: Prepare a fresh working solution of H₂O₂ by diluting the 30% stock solution in sterile water. A final concentration of 10-100 mM H₂O₂ in the reaction is a common starting point.[1]

  • Oxidation Reaction: Add the H₂O₂ working solution to the protein solution. For example, to achieve a final H₂O₂ concentration of 10 mM, add 10 µL of a 100 mM H₂O₂ solution to 90 µL of the protein solution.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The optimal time may vary depending on the protein and the desired level of oxidation.

  • Quenching the Reaction: To stop the oxidation, add catalase to the reaction mixture to a final concentration of 50-100 µg/mL. Catalase will decompose the excess H₂O₂. Incubate for 5 minutes at room temperature.[1]

  • Sample Analysis: The oxidized protein sample is now ready for analysis by methods such as mass spectrometry to confirm and quantify methionine oxidation.

Protocol 2: General Workflow for Mass Spectrometry-Based Quantification of Methionine Sulfoxide

Mass spectrometry is the gold standard for identifying and quantifying specific sites of protein oxidation.[10] This workflow outlines the key steps for this analysis.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Protein_Sample Protein Sample (Control vs. Oxidized) Alkylation_Reduction Reduction and Alkylation of Cysteines Protein_Sample->Alkylation_Reduction 1. Trypsin_Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation_Reduction->Trypsin_Digestion 2. Peptides Peptide Mixture Trypsin_Digestion->Peptides 3. LC_MS_MS LC-MS/MS Analysis Peptides->LC_MS_MS 4. Peptides->LC_MS_MS Data_Analysis Data Analysis (Identify +16 Da mass shift) LC_MS_MS->Data_Analysis 5.

Caption: Workflow for mass spectrometry analysis of protein oxidation.

Methodology:

  • Protein Extraction and Preparation: Extract proteins from cells or tissues. For in vitro studies, use the prepared oxidized and control protein samples.

  • Reduction and Alkylation: Reduce disulfide bonds using a reducing agent like dithiothreitol (DTT) and subsequently alkylate the free thiols with an alkylating agent such as iodoacetamide. This prevents the artificial oxidation of cysteine residues during sample preparation.

  • Proteolytic Digestion: Digest the protein sample into smaller peptides using a protease like trypsin. Complete digestion is crucial for accurate quantification.[11]

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides.

  • Data Analysis: Analyze the MS/MS data to identify peptides. The oxidation of a methionine residue results in a mass increase of 16 Da. By comparing the signal intensities of the oxidized and non-oxidized versions of a peptide, the extent of oxidation at a specific site can be quantified.

Protocol 3: Dynamic Monitoring of Methionine Sulfoxide in Living Cells using Genetically Encoded Biosensors

Genetically encoded fluorescent biosensors, such as MetSOx and MetROx, allow for the real-time monitoring of Met-S-O and Met-R-O, respectively, in living cells.[12][13]

Principle:

These sensors are fusions of a circularly permuted yellow fluorescent protein (cpYFP), a methionine sulfoxide reductase (MsrA or MsrB), and thioredoxin. The binding and reduction of MetO by the Msr domain induces a conformational change that alters the fluorescence properties of cpYFP, allowing for ratiometric fluorescence measurements.

General Procedure:

  • Cell Transfection/Transduction: Introduce the plasmid DNA encoding the MetSOx or MetROx sensor into the target cells using a suitable transfection or transduction method.

  • Sensor Expression: Allow the cells to express the sensor for 24-48 hours.

  • Imaging or Fluorimetry:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for cpYFP. Acquire images at two different excitation wavelengths and calculate the ratio of the emission intensities.

    • Fluorimetry: For cell populations, use a plate reader to measure the fluorescence at the two excitation wavelengths and calculate the ratio.

  • Induction of Oxidative Stress: Treat the cells with an oxidizing agent (e.g., H₂O₂) to induce methionine oxidation and monitor the change in the fluorescence ratio over time.

  • Data Analysis: An increase in the fluorescence ratio corresponds to an increase in the concentration of MetO.

Data Presentation

Quantitative data from protein oxidation experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Mass Spectrometry Quantification of Methionine Oxidation

ProteinMethionine ResiduePeptide Sequence% Oxidation (Control)% Oxidation (Treated)Fold Change
AlbuminMet-111YLYEIAR5.2 ± 0.825.6 ± 2.14.9
AlbuminMet-147AFKAWAVAR3.1 ± 0.518.9 ± 1.56.1
IgG γ-1 chain CMet-135VVSVLTVLHQDWLNGK1.8 ± 0.39.7 ± 0.95.4
α-1-antitrypsinMet-409FALEVYLQAGLTK2.5 ± 0.412.3 ± 1.14.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Ratiometric Analysis of MetO Biosensors

ConditionBiosensorBasal Fluorescence Ratio (Ex1/Ex2)Peak Fluorescence Ratio after H₂O₂Fold Change in Ratio
Control CellsMetSOx1.2 ± 0.13.6 ± 0.33.0
Control CellsMetROx1.1 ± 0.12.8 ± 0.22.5
Drug A TreatedMetSOx1.3 ± 0.22.1 ± 0.21.6
Drug A TreatedMetROx1.2 ± 0.11.8 ± 0.11.5

Data represent the mean ± standard deviation of fluorescence ratios from n=30 cells per condition.

Conclusion

The monitoring of protein oxidation, specifically the formation of methionine sulfoxide, is crucial for understanding its role in health and disease. The protocols outlined here provide robust methods for inducing and quantifying this important post-translational modification. While mass spectrometry offers detailed site-specific information, genetically encoded biosensors provide the advantage of real-time monitoring in living systems. The choice of method will depend on the specific research question and the experimental system being used. These tools are invaluable for researchers in basic science and for professionals in drug development aiming to understand and modulate the effects of oxidative stress.

References

Application Note: Chiral HPLC Method for the Separation of Acetyl-L-methionine Sulfoxide Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation of Acetyl-L-methionine sulfoxide diastereomers using High-Performance Liquid Chromatography (HPLC). The oxidation of the sulfur atom in Acetyl-L-methionine results in the formation of two diastereomers, and their separation is crucial for accurate quantification and characterization in various research and development settings.

Introduction

Methionine oxidation is a common post-translational modification that can affect the structure and function of proteins and peptides. This oxidation converts methionine to methionine sulfoxide, which exists as two diastereomers due to the creation of a chiral center at the sulfur atom.[1] The accurate analysis of these diastereomers is essential in fields such as drug development and proteomics. While the separation of methionine sulfoxide diastereomers can be challenging due to their similar physicochemical properties, chiral High-Performance Liquid Chromatography (HPLC) offers a robust solution for their direct separation.[1][2]

This application note details a proposed chiral HPLC method for the separation of this compound diastereomers. The method is based on the successful separation of similar polar and ionic compounds using a macrocyclic glycopeptide-based chiral stationary phase (CSP).[2]

Chemical Structures

Acetyl-L-methionine

This compound Diastereomers (S)-sulfoxide and (R)-sulfoxide

Note: The exact stereochemistry at the sulfur atom for each eluted peak would require further characterization using techniques such as mass spectrometry in conjunction with stereospecific enzymes like Methionine Sulfoxide Reductase (MsrA and MsrB).[3][4]

Experimental Protocol

This protocol provides a starting point for the method development and optimization for the separation of this compound diastereomers.

1. Sample Preparation:

  • Dissolve the sample containing this compound diastereomers in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterRecommended Condition
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles[2]
Mobile Phase A mixture of water and methanol with a small amount of acid (e.g., 0.02% formic acid). Start with a ratio of 30:70 (v/v) water:methanol.[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C[2]
Detection UV at 210-220 nm[2]
Injection Volume 5 µL[2]

3. Method Development and Optimization:

  • Mobile Phase Composition: The ratio of water to methanol can be adjusted to optimize the retention and resolution of the diastereomers. Increasing the percentage of the organic modifier (methanol) will generally decrease retention time.

  • Acid Modifier: The concentration and type of acid modifier (e.g., formic acid, acetic acid) can be varied to improve peak shape and selectivity.

  • Flow Rate: A lower flow rate may improve resolution but will increase the analysis time.

  • Temperature: Adjusting the column temperature can also impact selectivity.

Data Presentation

The following table summarizes the expected quantitative data from the successful separation of this compound diastereomers based on the proposed method. Actual values may vary depending on the specific instrumentation and optimized conditions.

AnalyteRetention Time (min)Tailing FactorTheoretical PlatesResolution (between diastereomers)
Diastereomer 1 To be determinedTo be determinedTo be determined\multirow{2}{*}{Target > 1.5}
Diastereomer 2 To be determinedTo be determinedTo be determined

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC separation of this compound diastereomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Acetyl-L-methionine Sulfoxide Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chiral Column Separation Inject->Separate Detect UV Detection (210-220 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peaks Chromatogram->Quantify

Caption: Workflow for HPLC separation of diastereomers.

Conclusion

The proposed chiral HPLC method provides a robust starting point for the successful separation of this compound diastereomers. By utilizing a macrocyclic glycopeptide-based chiral stationary phase and optimizing the mobile phase conditions, researchers can achieve the necessary resolution for accurate quantification and characterization. This method is valuable for quality control in pharmaceutical manufacturing and for studying the impact of methionine oxidation in biological systems. Further method validation should be performed to ensure suitability for its intended purpose.

References

N-acetyl-L-methionine sulfoxide (Ac-MetO): A Versatile Tool in Redox Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-acetyl-L-methionine sulfoxide (Ac-MetO) serves as a crucial tool in the field of redox biology, primarily as a stable and specific substrate for studying the activity of methionine sulfoxide reductase (Msr) enzymes. The oxidation of methionine to methionine sulfoxide (MetO) is a significant consequence of oxidative stress, and the Msr system is a key cellular defense mechanism that reverses this modification.[1] Understanding the function of Msr enzymes is paramount, as their activity is implicated in aging and various age-related diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's.[1] Ac-MetO, by mimicking protein-bound methionine sulfoxide, allows for the detailed investigation of MsrA and MsrB, the two main enzymes in this system that stereospecifically reduce the S and R epimers of MetO, respectively.[2][3]

Applications in Redox Biology

  • Enzyme Kinetics and Characterization: Ac-MetO is widely used as a substrate to determine the kinetic parameters of MsrA and MsrB from various organisms.[4] Its stability and commercial availability make it a convenient tool for characterizing enzyme activity, specificity, and inhibition.

  • Screening for Msr Activators and Inhibitors: In drug discovery, Ac-MetO-based assays are employed to screen for compounds that can modulate Msr activity.[2] Identifying activators could lead to therapeutic strategies to bolster antioxidant defenses, while inhibitors might be useful in specific contexts, such as sensitizing cancer cells to oxidative stress.

  • Investigating Oxidative Stress Response: By introducing Ac-MetO to cell cultures, researchers can study the cellular response to a specific type of oxidative damage and the role of the Msr system in mitigating its effects.[5] This can help elucidate the signaling pathways activated by methionine oxidation.[6]

  • Distinguishing MsrA and MsrB Activity: The two diastereomers of Ac-MetO, N-acetyl-L-methionine-(S)-sulfoxide and N-acetyl-L-methionine-(R)-sulfoxide, are specific substrates for MsrA and MsrB, respectively.[4][7] This allows for the individual assessment of each enzyme's contribution to the total Msr activity in a biological sample.

Data Presentation: Enzyme Kinetics

The following table summarizes the kinetic parameters of MsrA and MsrB from Mycobacterium tuberculosis using the respective stereoisomers of N-acetyl-L-methionine sulfoxide as substrates.[4]

EnzymeSubstrateKm (mM)Vmax (s-1)kcat/Km (M-1s-1)
MsrAN-acetyl-L-methionine-(S)-sulfoxide1.6 ± 0.42.6 ± 0.21625 ± 425
MsrBN-acetyl-L-methionine-(R)-sulfoxide1.7 ± 0.60.8 ± 0.1470.6 ± 176

Mandatory Visualizations

Signaling Pathway of Methionine Oxidation and Reduction

This diagram illustrates the central role of methionine as a target for reactive oxygen species (ROS) and the subsequent repair mechanism mediated by the Methionine Sulfoxide Reductase (Msr) system.

Met Methionine (in proteins) MetO Methionine Sulfoxide (MetO) (S and R epimers) MetO->Met Reduction ROS Reactive Oxygen Species (ROS) ROS->Met Oxidation MsrA MsrA MsrA->MetO Reduces S-epimer Trx_ox Thioredoxin (oxidized) MsrA->Trx_ox MsrB MsrB MsrB->MetO Reduces R-epimer MsrB->Trx_ox Trx_red Thioredoxin (reduced) Trx_red->MsrA Trx_red->MsrB Trx_ox->Trx_red Reduction NADPH NADPH TrxR Thioredoxin Reductase NADPH->TrxR NADP NADP+ TrxR->Trx_ox TrxR->NADP

Caption: Reversible oxidation and reduction cycle of methionine.

Experimental Workflow for Msr Activity Assay

This diagram outlines the general steps involved in measuring the activity of Methionine Sulfoxide Reductase (Msr) enzymes using N-acetyl-L-methionine sulfoxide (Ac-MetO) as a substrate.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare reaction buffer (e.g., Tris-HCl, pH 7.5) R1 Combine buffer, reducing system, and enzyme sample P1->R1 P2 Prepare Ac-MetO substrate solution R3 Initiate reaction by adding Ac-MetO P2->R3 P3 Prepare reducing system (e.g., DTT or Thioredoxin system) P3->R1 P4 Prepare enzyme sample (cell lysate or purified protein) P4->R1 R2 Pre-incubate at 37°C R1->R2 R2->R3 R4 Incubate for a defined time (e.g., 30 minutes) R3->R4 A1 Stop the reaction (e.g., by adding acetonitrile) R4->A1 A2 Separate product (Ac-Met) from substrate (Ac-MetO) (e.g., via HPLC) A1->A2 A3 Quantify the amount of N-acetyl-L-methionine formed A2->A3 A4 Calculate enzyme activity A3->A4

Caption: General workflow for an in vitro Msr activity assay.

Experimental Protocols

Protocol 1: General Msr Activity Assay Using Ac-MetO

This protocol provides a general framework for measuring Msr activity in a sample, which can be adapted for purified enzymes or cell/tissue extracts.

Materials:

  • N-acetyl-L-methionine sulfoxide (Ac-MetO)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Reducing Agent: 20 mM Dithiothreitol (DTT)

  • Enzyme Sample: Purified Msr enzyme or cell/tissue lysate

  • Acetonitrile (for stopping the reaction)

  • High-Performance Liquid Chromatography (HPLC) system for product analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 50 µL of 2x Reaction Buffer

    • 10 µL of 200 mM DTT

    • X µL of enzyme sample (the amount will depend on the activity of the sample)

    • Add sterile, nuclease-free water to a final volume of 90 µL.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Start the reaction by adding 10 µL of Ac-MetO solution (the final concentration will depend on the specific experiment, but a starting point could be 1-2 mM).

  • Incubation: Incubate the reaction at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Reaction Termination: Stop the reaction by adding 200 µL of acetonitrile.

  • Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the sample by HPLC to separate and quantify the amount of N-acetyl-L-methionine produced. A standard curve of known concentrations of N-acetyl-L-methionine should be used for accurate quantification.

Protocol 2: Induction of Oxidative Stress in Cell Culture with Ac-MetO

This protocol describes a general method for treating cultured cells with Ac-MetO to study the cellular response to methionine oxidation.

Materials:

  • Cultured cells (e.g., neuronal cells, fibroblasts)

  • Complete cell culture medium

  • N-acetyl-L-methionine sulfoxide (Ac-MetO) stock solution (sterile-filtered)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., cell lysis buffer for western blotting, reagents for ROS detection assays)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Preparation of Ac-MetO Working Solution: Dilute the sterile Ac-MetO stock solution in complete cell culture medium to the desired final concentration. A range of concentrations should be tested to determine the optimal dose for the specific cell type and experimental question.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared Ac-MetO-containing medium to the cells. Include a vehicle control (medium without Ac-MetO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various analyses, such as:

    • Cell Viability Assays (e.g., MTT assay): To assess the cytotoxicity of Ac-MetO.

    • Western Blotting: To analyze the expression levels of proteins involved in the oxidative stress response.

    • ROS Detection Assays (e.g., DCFDA staining): To measure changes in intracellular reactive oxygen species levels.

    • Msr Activity Assays: To determine if Ac-MetO treatment upregulates the activity of Msr enzymes.

These protocols provide a starting point for researchers interested in utilizing N-acetyl-L-methionine sulfoxide as a tool in their redox biology research. Optimization of specific parameters such as substrate concentration, incubation time, and cell type will be necessary for achieving the best results.

References

Experimental Use of L-Methionine in Plant Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Acetyl-L-methionine sulfoxide: Extensive literature review did not yield sufficient evidence of the experimental use of exogenously applied this compound in plant science. Research has primarily focused on its endogenous role as a product of oxidative stress and its subsequent reduction by methionine sulfoxide reductases. Due to the lack of available data and established protocols for its external application, this document will focus on the closely related and well-researched amino acid, L-methionine , which is used as a biostimulant to enhance plant growth and stress tolerance.

Introduction to L-Methionine as a Plant Biostimulant

L-methionine is a sulfur-containing essential amino acid that plays a pivotal role in various metabolic processes within plants.[1] Beyond its fundamental role in protein synthesis, it is a precursor to S-adenosyl-L-methionine (SAM), a key molecule involved in the biosynthesis of the plant hormone ethylene, which regulates numerous aspects of plant growth, development, and response to stress.[2][3][4] Exogenous application of L-methionine has been shown to act as a biostimulant, promoting growth, improving yield, and enhancing tolerance to abiotic stresses such as drought and salinity.[5][6][7]

Quantitative Data on the Effects of L-Methionine Application

The application of L-methionine has been observed to have significant positive effects on various plant species. The following tables summarize the quantitative outcomes from several studies.

Table 1: Effects of L-Methionine on Plant Growth Parameters
Plant SpeciesApplication MethodL-Methionine ConcentrationObserved EffectReference
Lettuce (Lactuca sativa)Root Application (Hydroponics)0.02 - 0.2 mg/LSignificant increase in growth performance (23.60%)[8][9]
Lettuce (Lactuca sativa)Root Application (Hydroponics)20 mg/L11.41% increase in leaf length and 17.46% increase in leaf width[9]
Sunflower (Helianthus annuus L.)Foliar Spray20 mg/LIncreased shoot fresh weight and shoot length under drought stress[5]
Okra (Abelmoschus esculentus L.)Foliar Spray10 mg/L76% increase in the number of flowers and 119% increase in the number of branches[10]
Wheat (Triticum aestivum L.)Foliar Spray4 mMSubstantial improvement in growth and photosynthetic attributes under water deficit conditions[6][11]
Tomato (Solanum lycopersicum L.)Foliar Spray15 mMBenefical for the growth of the aerial part[12]
Table 2: Effects of L-Methionine on Plant Physiological and Biochemical Parameters under Stress
Plant SpeciesStress ConditionApplication MethodL-Methionine ConcentrationObserved EffectReference
Sunflower (Helianthus annuus L.)Drought (60% Field Capacity)Foliar Spray20 mg/LIncreased activities of Superoxide Dismutase (SOD), Peroxidase (POD), and Catalase (CAT)[5]
Sunflower (Helianthus annuus L.)Drought (60% Field Capacity)Foliar Spray20 mg/LDecreased Relative Membrane Permeability (RMP), Malondialdehyde (MDA), and Hydrogen Peroxide (H₂O₂) contents[5]
Wheat (Triticum aestivum L.)Water Deficit (40% Field Capacity)Foliar Spray4 mMEnhanced activities of SOD, POD, and CAT; Reduced MDA and H₂O₂ content[6][11]
Wheat (Triticum aestivum L.)Water Deficit (40% Field Capacity)Foliar Spray4 mMImproved potassium (K+), calcium (Ca2+), and phosphorus (P) content[6][11]
Arabidopsis, Soybean, and MaizeSalt StressExogenous ApplicationNot specifiedSignificantly improved salt stress resistance; Increased proline accumulation and lower levels of malondialdehyde[7]

Experimental Protocols

The following are detailed protocols for the experimental application of L-methionine to plants, categorized by application method.

Protocol 1: Foliar Application of L-Methionine

This protocol is designed for treating plants with a foliar spray of L-methionine to assess its effects on growth, physiology, and stress tolerance.

Materials:

  • L-methionine powder

  • Distilled or deionized water

  • Wetting agent/surfactant (e.g., Tween-20)

  • pH meter and adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Volumetric flasks and beakers

  • Magnetic stirrer and stir bar

  • Handheld sprayer

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Preparation of Stock Solution:

    • Calculate the required amount of L-methionine to prepare a stock solution of a desired concentration (e.g., 100 mM).

    • Dissolve the L-methionine powder in a small volume of distilled water in a beaker with the aid of a magnetic stirrer.

    • Once fully dissolved, transfer the solution to a volumetric flask and bring it to the final volume with distilled water.

    • Store the stock solution at 4°C for short-term use.

  • Preparation of Working Solution:

    • Based on the desired final concentration for application (e.g., 4 mM for wheat[6][11] or 20 mg/L for sunflower[5]), dilute the stock solution with distilled water.

    • Add a wetting agent to the working solution at a low concentration (e.g., 0.01-0.05% v/v) to ensure even coverage of the leaves.

    • Adjust the pH of the final solution to a range of 6.0-6.5 to facilitate absorption.

  • Application:

    • Apply the working solution as a fine mist to the foliage of the plants until runoff. Ensure thorough coverage of both the adaxial and abaxial leaf surfaces.

    • For control plants, spray with a solution containing only distilled water and the wetting agent, with the pH adjusted to the same level as the treatment solution.

    • Conduct the application during the cooler parts of the day (early morning or late evening) to minimize evaporation and potential leaf burn.

  • Post-Application Care:

    • Maintain the plants under controlled environmental conditions (e.g., growth chamber or greenhouse) to minimize variability.

    • Observe the plants for any signs of phytotoxicity.

    • Harvest plant material for analysis at predetermined time points after application.

Protocol 2: Root Application of L-Methionine in Hydroponic Systems

This protocol is suitable for studies investigating the effects of L-methionine on root growth and nutrient uptake in a hydroponic setup.

Materials:

  • L-methionine stock solution (prepared as in Protocol 1)

  • Hydroponic nutrient solution

  • pH and EC meters

  • Airstones and air pump

  • Hydroponic containers

Procedure:

  • System Setup:

    • Establish the hydroponic system with the appropriate nutrient solution for the plant species being studied.

    • Ensure adequate aeration of the nutrient solution using airstones.

    • Allow the plants to acclimate to the hydroponic conditions before starting the treatment.

  • Treatment Application:

    • Calculate the volume of L-methionine stock solution needed to achieve the desired final concentration in the hydroponic solution (e.g., 0.2 mg/L for lettuce[9]).

    • Add the calculated volume of the stock solution to the nutrient solution of the treatment group.

    • For the control group, add an equivalent volume of distilled water to the nutrient solution.

    • Monitor and adjust the pH and EC of the nutrient solutions in all containers daily.

  • Maintenance and Monitoring:

    • Replenish the nutrient solutions as needed to maintain consistent volume and nutrient levels.

    • Monitor the plants for visual changes in growth and health.

    • Harvest the plants after the designated treatment period for analysis of root and shoot parameters.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the experimental use of L-methionine in plant science.

Ethylene_Biosynthesis_Pathway cluster_yang Yang Cycle Met L-Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase (+ATP) ACC 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) MTA MTA Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) MTA->Met Recycling

Caption: Simplified Ethylene Biosynthesis Pathway originating from L-Methionine.

Experimental_Workflow_Foliar_Application start Plant Acclimatization prep Preparation of L-Methionine Working Solution start->prep control_prep Preparation of Control Solution (Water + Surfactant) start->control_prep treatment Foliar Application (Treatment Group) prep->treatment control Foliar Application (Control Group) control_prep->control maintenance Post-Application Maintenance (Controlled Environment) treatment->maintenance control->maintenance data_collection Data Collection and Analysis (Growth, Physiology, Biochemistry) maintenance->data_collection end Results and Interpretation data_collection->end

Caption: General Experimental Workflow for Foliar Application of L-Methionine.

References

Troubleshooting & Optimization

Stability of Acetyl-L-methionine sulfoxide in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Acetyl-L-methionine sulfoxide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis of the acetyl group or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidizing Agents: The sulfoxide group may be susceptible to further oxidation to a sulfone in the presence of strong oxidizing agents.

  • Light: Exposure to light, particularly UV light, can potentially induce photolytic degradation.

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.

Q2: What are the potential degradation pathways for this compound in aqueous solutions?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes based on its chemical structure include:

  • Hydrolysis: The N-acetyl group could be hydrolyzed to yield L-methionine sulfoxide and acetic acid, particularly under strong acidic or basic conditions.

  • Oxidation: The sulfoxide moiety could be further oxidized to form Acetyl-L-methionine sulfone in the presence of oxidizing agents.

  • Decarboxylation: Under certain conditions, such as photo-sensitized oxidation, decarboxylation of the amino acid backbone may occur.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. A suitable HPLC method should be able to separate the intact this compound from its potential degradation products.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: To ensure the stability of aqueous solutions of this compound, it is recommended to:

  • Store solutions at refrigerated temperatures (2-8 °C).

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use purified water and high-purity buffers to minimize contaminants that could accelerate degradation.

  • Consider preparing solutions fresh before use whenever possible.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected decrease in the concentration of this compound over time. Chemical degradation due to inappropriate storage conditions.1. Verify the pH of the solution. 2. Ensure the solution is stored at the recommended temperature (2-8 °C). 3. Protect the solution from light. 4. Prepare fresh solutions and re-analyze.
Appearance of unknown peaks in the HPLC chromatogram. Formation of degradation products.1. Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products and confirm their retention times. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.
Variability in experimental results. Inconsistent solution stability between experiments.1. Standardize the solution preparation procedure, including the source and quality of water and buffers. 2. Ensure consistent storage conditions for all solutions. 3. Prepare and use solutions within a defined timeframe after preparation.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a qualitative summary of expected stability under various conditions based on general chemical principles and data from related compounds.

Condition Parameter Expected Stability of this compound Potential Degradation Products
pH Acidic (pH < 3)May be susceptible to hydrolysis.L-methionine sulfoxide, Acetic acid
Neutral (pH 6-8)Expected to be relatively stable.-
Alkaline (pH > 9)May be susceptible to hydrolysis and other base-catalyzed reactions.L-methionine sulfoxide, Acetic acid
Temperature Refrigerated (2-8 °C)Generally stable for short-term storage.-
Room Temperature (20-25 °C)Increased potential for degradation over time.Dependent on other factors like pH and light exposure.
Elevated (> 40 °C)Accelerated degradation is likely.Dependent on other factors.
Oxidation Presence of H₂O₂Potential for oxidation to the sulfone.Acetyl-L-methionine sulfone
Light UV exposurePotential for photolytic degradation.Various photoproducts, potentially including decarboxylated species.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by a suitable analytical method (e.g., HPLC) to determine the extent of degradation and the profile of degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This is a starting point, and the method may require optimization for specific applications and equipment.

Mandatory Visualization

cluster_degradation Potential Degradation Pathways Acetyl-L-methionine_sulfoxide Acetyl-L-methionine sulfoxide L-methionine_sulfoxide L-methionine sulfoxide Acetyl-L-methionine_sulfoxide->L-methionine_sulfoxide Hydrolysis (Acid/Base) Acetyl-L-methionine_sulfone Acetyl-L-methionine sulfone Acetyl-L-methionine_sulfoxide->Acetyl-L-methionine_sulfone Oxidation Decarboxylation_products Decarboxylation products Acetyl-L-methionine_sulfoxide->Decarboxylation_products Photolysis

Caption: Potential degradation pathways of this compound.

cluster_workflow Stability Study Experimental Workflow A Prepare Stock Solution of this compound B Expose to Stress Conditions (pH, Temp, Light, Oxidant) A->B C Collect Samples at Time Points B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Parent Compound and Degradation Products D->E F Assess Stability and Identify Degradation Pathways E->F

Caption: General experimental workflow for a stability study.

cluster_troubleshooting Troubleshooting Unexpected Degradation Start Unexpected Degradation Observed Check_Storage Verify Storage Conditions (Temp, Light, pH) Start->Check_Storage Check_Reagents Assess Quality of Solvents and Buffers Check_Storage->Check_Reagents Conditions OK Prepare_Fresh Prepare Fresh Solution and Re-analyze Check_Storage->Prepare_Fresh Conditions Not OK Check_Reagents->Prepare_Fresh Reagents OK Check_Reagents->Prepare_Fresh Reagents Suspect Problem_Solved Problem Resolved Prepare_Fresh->Problem_Solved Degradation Not Observed Investigate_Further Further Investigation Needed (e.g., LC-MS) Prepare_Fresh->Investigate_Further Degradation Still Observed

Caption: Troubleshooting decision tree for unexpected degradation.

Technical Support Center: Acetyl-L-methionine Sulfoxide Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-L-methionine sulfoxide detection assays.

Troubleshooting Guides

This section addresses common issues encountered during the detection and quantification of this compound and methionine sulfoxide in biological samples.

Mass Spectrometry (MS)-Based Methods

Issue: High background or artifactual oxidation of methionine.

This is a critical issue in MS-based analysis, as methionine can be artificially oxidized during sample preparation and electrospray ionization (ESI).[1][2][3]

Potential Cause Recommended Solution
Oxidation during sample preparation (e.g., trypsin digestion).[2]Minimize sample handling time and keep samples on ice. Use fresh, high-quality reagents.
Oxidation during electrospray ionization (ESI).[1]Optimize ESI source parameters (e.g., temperature, voltages) to minimize in-source oxidation.
Spurious oxidation from reagents or solvents.Use freshly prepared, HPLC-grade solvents and reagents. Degas solvents before use.
Incomplete prevention of oxidation.Employ a blocking strategy such as Methionine Oxidation by Blocking with Alkylation (MObBa) by treating peptides with iodoacetamide (IAA) at a low pH to alkylate unoxidized methionines.[1][4]
Alternatively, use an isotopic labeling approach with 18O-labeled hydrogen peroxide (H218O2) to distinguish between in vivo (16O) and in vitro (18O) oxidized methionine.[1][2]

Issue: Low signal or poor sensitivity for oxidized peptides.

Potential Cause Recommended Solution
Low abundance of the target oxidized peptide.Consider an enrichment strategy for methionine-containing peptides if overall protein concentration is low.
Suboptimal fragmentation of the peptide in MS/MS.Optimize collision energy and other MS/MS parameters for the specific peptide of interest.
Poor ionization efficiency of the oxidized peptide.Adjust mobile phase composition (e.g., addition of formic acid) to improve ionization.
Data-dependent acquisition (DDA) bias towards more abundant peptides.[2]Utilize data-independent acquisition (DIA) or targeted methods like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) if the target peptide is known.
High-Performance Liquid Chromatography (HPLC)-Based Methods

Issue: Poor separation of this compound from other components.

Potential Cause Recommended Solution
Inappropriate column chemistry.For polar analytes like methionine and its derivatives, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column with both reversed-phase and cation-exchange properties.[5][6]
Suboptimal mobile phase composition.Adjust the mobile phase pH to leverage the zwitter-ionic properties of the analyte for better separation.[6] Vary the organic solvent concentration and the ionic strength of the buffer.
Co-elution with interfering substances from the sample matrix.Improve sample preparation with a solid-phase extraction (SPE) step to remove interfering components.

Issue: Inconsistent retention times and peak areas.

Potential Cause Recommended Solution
Column degradation or contamination.Use a guard column and ensure proper sample cleanup. Flush the column regularly according to the manufacturer's instructions.
Fluctuation in mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Temperature variations.Use a column oven to maintain a stable temperature throughout the analysis.
Pipetting or injection volume errors.Calibrate pipettes regularly and ensure the autosampler is functioning correctly. Use an internal standard to correct for injection volume variability.
Enzyme-Linked Immunosorbent Assay (ELISA)

While specific commercial ELISA kits for this compound are not widely documented, the following troubleshooting guide for small molecule ELISAs can be adapted. A key challenge is the historical difficulty in developing specific antibodies for methionine sulfoxide.[7][8]

Issue: No or weak signal.

Potential Cause Recommended Solution
Inefficient coating of the antigen to the plate.For small molecules, covalent linkage to a carrier protein (e.g., BSA, KLH) is often necessary for efficient coating and immunogenicity.[9]
Low antibody affinity or concentration.Use a high-affinity primary antibody at an optimized concentration. Ensure the antibody has been validated for use in ELISA.[9]
Suboptimal incubation times or temperatures.Optimize incubation times and temperatures for each step (coating, blocking, antibody binding, substrate development).
Inactive enzyme conjugate.Use a fresh or properly stored enzyme conjugate.

Issue: High background.

Potential Cause Recommended Solution
Insufficient blocking.Increase blocking time or try different blocking agents (e.g., BSA, casein, non-fat dry milk).
Non-specific binding of antibodies.Add a detergent like Tween-20 to the wash buffers (typically 0.05-0.1%). Optimize the concentration of primary and secondary antibodies.
Cross-reactivity of the detection antibody.[10]Run a control with the coating antibody and the detection antibody to check for cross-reactivity.
Contaminated substrate solution.[10]Use fresh, colorless substrate solution.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in accurately quantifying methionine sulfoxide?

A1: The most significant challenge is preventing artifactual oxidation of methionine during sample preparation and analysis, particularly in mass spectrometry-based methods.[1][2] Methionine is highly susceptible to oxidation, which can lead to an overestimation of the actual amount of methionine sulfoxide in the original sample.

Q2: Are there specific antibodies available for detecting this compound?

A2: The development of specific antibodies against methionine sulfoxide has been historically challenging, and as a result, they are not widely available.[7][8] While some studies have reported the development of polyclonal antibodies against oxidized proteins, their specificity can be an issue.[8][11]

Q3: How can I distinguish between the R and S diastereomers of methionine sulfoxide?

A3: Distinguishing between the Met-R-O and Met-S-O diastereomers is difficult as they have identical masses and similar polarities.[12] One advanced method involves using stereospecific methionine sulfoxide reductase (Msr) enzymes. MsrA is specific for the S-diastereomer, and MsrB is specific for the R-diastereomer.[12][13] By treating the sample with these enzymes and analyzing the reduction of the sulfoxide via HPLC or MS, the specific diastereomers can be identified.[12]

Q4: What type of HPLC column is best suited for analyzing this compound?

A4: Due to the polar nature of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is a suitable choice. Alternatively, a mixed-mode column that combines reversed-phase and cation-exchange mechanisms can also provide good separation for methionine and its impurities, including the sulfoxide form.[5][14]

Q5: What are the key considerations for sample preparation before MS analysis?

A5: To minimize artifactual oxidation, it is crucial to work quickly, keep samples cold, and use high-purity reagents. The most effective strategies involve blocking unoxidized methionines, for example, by alkylation with iodoacetamide (MObBa method), or by using isotopic labeling with H218O2 to differentiate between endogenous and artifactual oxidation.[1][2][4]

Experimental Protocols

Protocol 1: Methionine Oxidation by Blocking with Alkylation (MObBa) for MS Analysis

This protocol is a strategy to accurately quantify methionine oxidation by preventing artificial oxidation during sample preparation.[1][4]

  • Protein Extraction and Digestion:

    • Extract proteins from your sample using a suitable lysis buffer.

    • Perform a standard in-solution or in-gel tryptic digestion of the protein sample.

  • Alkylation of Unoxidized Methionines:

    • After digestion, acidify the peptide solution to a low pH (e.g., with formic acid).

    • Add iodoacetamide (IAA) to the peptide mixture to a final concentration of ~10 mM.

    • Incubate in the dark at room temperature for 30-60 minutes. This step selectively alkylates the unoxidized methionine residues.

  • Sample Cleanup:

    • Desalt the peptide mixture using a C18 StageTip or a similar desalting column to remove excess reagents.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide sample by LC-MS/MS.

    • In your MS data analysis, search for both the oxidized methionine modification (+15.99 Da) and the alkylated methionine modification. The abundance of the alkylated form serves as a proxy for the unoxidized methionine in the original sample.

Protocol 2: HPLC Analysis of this compound using a HILIC Column

This protocol provides a general framework for the separation of polar compounds like this compound.

  • Sample Preparation:

    • Prepare samples by dissolving them in a solution compatible with the initial mobile phase conditions (e.g., a high percentage of organic solvent).

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC System and Column:

    • HPLC system with a UV or MS detector.

    • Column: Ascentis® Express HILIC, 10 cm x 3.0 mm I.D., 2.7 µm particles (or equivalent).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Isocratic Elution Example: 75% A : 25% B. (Note: A gradient may be necessary for complex samples).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 25 °C.

  • Detection:

    • UV detection wavelength should be optimized for the analyte (e.g., ~210 nm for the acetyl group).

    • For MS detection, use positive electrospray ionization (ESI+) and monitor for the m/z of this compound.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Quantify the analyte in the samples by comparing its peak area to the standard curve.

Visualizations

experimental_workflow_mobba cluster_sample_prep Sample Preparation cluster_analysis Analysis start Protein Sample digest Tryptic Digestion start->digest acidify Acidification (low pH) digest->acidify alkylate Alkylation with IAA (Blocks unoxidized Met) acidify->alkylate cleanup C18 Desalting alkylate->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis (Quantify Oxidized vs. Alkylated Met) lcms->data

Caption: Workflow for the MObBa (Methionine Oxidation by Blocking with Alkylation) method.

hplc_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification sample Prepare Sample & Standards filter Filter Sample (0.22 µm) sample->filter inject Inject into HPLC filter->inject column HILIC Column Separation inject->column detect UV or MS Detection column->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify Analyte chromatogram->quantify std_curve Create Standard Curve std_curve->quantify

Caption: General workflow for HPLC-based detection of this compound.

References

Optimizing Acetyl-L-methionine sulfoxide concentration for cell culture experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Acetyl-L-methionine sulfoxide in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its use and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell culture?

This compound is a derivative of the amino acid methionine. In cell culture, it primarily serves as a stable precursor to L-methionine and a potent antioxidant. It is used to protect cells from oxidative stress by scavenging reactive oxygen species (ROS) and can be enzymatically reduced back to methionine by cellular enzymes, thus supporting cell health and viability under stressful conditions.

Q2: How do I prepare a stock solution of this compound?

This compound has good solubility in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO to a concentration of up to 100 mM. For long-term storage, it is recommended to store the stock solution at -20°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium remains below 0.1% to avoid solvent-induced cytotoxicity.

Q3: What is a good starting concentration for my experiments?

A common starting point for similar compounds like L-methionine sulfoxide is a final concentration of 0.1 mM in the cell culture medium.[1] However, the optimal concentration of this compound can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. A typical range to test would be from 0.1 mM to 5 mM.

Q4: I am not observing a protective effect against oxidative stress. What could be the issue?

Several factors could contribute to a lack of a protective effect:

  • Concentration: The concentration of this compound may be too low. Consider performing a dose-response experiment to find the optimal concentration.

  • Timing of Treatment: The timing of administration is crucial. For protective effects, pre-incubation with this compound before inducing oxidative stress is often necessary. The optimal pre-incubation time can range from a few hours to 24 hours.

  • Cellular Metabolism: The cell line you are using may have low levels of the enzymes required to reduce this compound to its active form, such as Methionine Sulfoxide Reductase A (MsrA).

  • Severity of Oxidative Stress: The level of oxidative stress induced might be too high for this compound to overcome at the tested concentrations.

Q5: I am observing cytotoxicity after treating my cells with this compound. What should I do?

While this compound is generally considered to have low toxicity, high concentrations may be detrimental to some cell lines.

  • Confirm Vehicle Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not causing the observed cytotoxicity. Run a vehicle-only control.

  • Reduce Concentration: Perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line.

  • Check Compound Purity: Ensure the purity of your this compound.

Troubleshooting Guides

Problem: Inconsistent results between experiments.
Potential Cause Troubleshooting Step
Variability in Stock Solution Prepare fresh stock solutions regularly and store them properly in small aliquots to avoid repeated freeze-thaw cycles.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Inconsistent Plating Density Ensure cells are seeded at a consistent density across all experiments, as this can affect their response to treatment.
Problem: High background in ROS assays.
Potential Cause Troubleshooting Step
Phenol Red in Medium Phenol red in cell culture medium can interfere with fluorescence-based assays. Use phenol red-free medium for the duration of the assay.
Probe Concentration Optimize the concentration of the ROS-sensitive probe (e.g., DCFH-DA). High concentrations can lead to auto-oxidation and high background.
Light Exposure Protect ROS-sensitive probes and stained cells from light to prevent photo-oxidation.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times

Parameter Recommendation Notes
Starting Concentration 0.1 mM - 1 mMBased on data for related compounds. Optimization is recommended.
Pre-incubation Time (Protective) 1 - 24 hoursCell line and stressor dependent.
Treatment Time (Direct Effect) 24 - 72 hoursMonitor cell viability at different time points.
Maximum DMSO Concentration < 0.1%To avoid solvent-induced cytotoxicity.

Table 2: Summary of Effects of Related Methionine Compounds on Cell Viability

Compound Cell Line Concentration Effect
L-Methionine sulfoxideMouse Hepatocytes10 mMNo detectable cytotoxicity or GSH depletion.
L-Methionine sulfoxideMouse Hepatocytes20-30 mMDecreased cell viability and GSH depletion in male hepatocytes.
N-Acetyl-L-cysteineHepG20.125 - 0.5 mMIncreased cell viability in a dose-dependent manner.[2]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability and proliferation.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.[1]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include appropriate controls (untreated and vehicle-treated).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[1]

  • Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[1]

  • Analysis: Express the results as a percentage of the control (untreated cells).

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • DCFH-DA (10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Oxidative stress inducer (e.g., H₂O₂)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired pre-incubation time.

  • Loading with DCFH-DA: Remove the medium and wash the cells once with warm HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30-45 minutes at 37°C in the dark.[3]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS.[3]

  • Oxidative Challenge: Add 100 µL of the experimental medium, with or without an ROS inducer (e.g., 100 µM H₂O₂), to the appropriate wells.[1]

  • Measurement: Immediately measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Analysis: Normalize the fluorescence values to cell number (can be done in parallel with a viability assay) and express as a fold change relative to the untreated control.

Protocol 3: Western Blot Analysis of Nrf2 Activation

This protocol details the detection of the nuclear translocation of Nrf2, a key indicator of its activation.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time (e.g., 6, 12, or 24 hours).[4]

  • Cell Lysis:

    • For total protein: Lyse cells directly in RIPA buffer.

    • For nuclear/cytoplasmic fractionation: Use a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[3]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]

  • Detection: Visualize protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify band intensities and normalize the nuclear Nrf2 signal to the nuclear loading control (Lamin B1).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (100 mM in DMSO) prep_working Prepare Working Solutions prep_stock->prep_working treat_cells Treat with this compound prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells induce_stress Induce Oxidative Stress (Optional) treat_cells->induce_stress viability Cell Viability Assay (MTT) treat_cells->viability ros ROS Measurement (DCFH-DA) treat_cells->ros western Western Blot (Nrf2 Activation) treat_cells->western induce_stress->viability induce_stress->ros induce_stress->western

Figure 1. Experimental workflow for studying the effects of this compound.

signaling_pathway cluster_stress Cellular Stress cluster_compound Intervention cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 AMS This compound AMS->ROS Scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cell Protection & Survival Antioxidant_Genes->Cell_Protection Leads to

Figure 2. Simplified signaling pathway of Nrf2 activation by this compound.

troubleshooting_logic Start No Protective Effect Observed Check_Conc Is Concentration Optimized? Start->Check_Conc Check_Time Is Pre-incubation Time Sufficient? Check_Conc->Check_Time Yes Action_Dose Perform Dose-Response Study Check_Conc->Action_Dose No Check_Metabolism Is Cell Line Metabolically Active? Check_Time->Check_Metabolism Yes Action_Time Increase Pre-incubation Time Check_Time->Action_Time No Check_Stress Is Stress Level Too High? Check_Metabolism->Check_Stress Yes Action_Cell Consider a Different Cell Line Check_Metabolism->Action_Cell No Action_Stress Reduce Stressor Concentration Check_Stress->Action_Stress Yes

Figure 3. Troubleshooting logic for lack of protective effect.

References

Preventing artifactual oxidation of methionine to Acetyl-L-methionine sulfoxide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the artifactual oxidation of methionine to methionine sulfoxide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is artifactual methionine oxidation?

Artifactual methionine oxidation is the non-biological conversion of the thioether side chain of methionine into methionine sulfoxide (MetO) and, subsequently, methionine sulfone (MetO2).[1] This modification is a common artifact that can be introduced during sample preparation, storage, and analysis, and does not represent the original biological state of the sample.[1][2]

Q2: Why is preventing artifactual methionine oxidation a critical issue?

This unwanted modification is a significant concern for several reasons:

  • Altered Protein Structure and Function: Oxidation introduces a polar oxygen atom, which can alter the hydrophobicity, structure, and function of a protein, potentially leading to a loss of biological activity.[1][3][4]

  • Inaccurate Quantification: In quantitative analyses, the oxidation of a target molecule, such as a deuterated internal standard, leads to a decrease in its concentration, causing underestimation.[2]

  • Impact on Therapeutic Proteins: For protein-based drugs, such as monoclonal antibodies, oxidation of methionine residues can decrease thermal stability, shorten circulation half-life, and impact bioactivity.[4][5][6]

Q3: What are the primary causes of methionine oxidation during sample handling?

Methionine is highly susceptible to oxidation by Reactive Oxygen Species (ROS), such as hydrogen peroxide and hydroxyl radicals.[1] The primary sources of ROS and other causes during sample preparation include:

  • Exposure to Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures, can promote oxidation.[1][2][7]

  • Metal Ion Contamination: Trace metal ions like iron (Fe²⁺) and copper (Cu⁺) can catalyze the formation of highly reactive hydroxyl radicals (Fenton reaction). These contaminants can be present in buffers and reagents or leach from containers and equipment.[1]

  • Reagents and Lysis Methods: Certain buffers or harsh mechanical lysis techniques like sonication can generate ROS.[1]

  • Light Exposure: Exposure to light, particularly UV, can promote ROS formation.[1]

  • Analytical Procedures: The electrospray ionization (ESI) source in mass spectrometry can itself be a source of in-source oxidation.[2][8][9]

Q4: Can standard reducing agents like DTT or TCEP reverse methionine sulfoxide formation?

No. Common reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), which are used to reduce disulfide bonds, are not strong enough to reduce methionine sulfoxide back to methionine.[9][10] Reversing this oxidation typically requires specific enzymes known as methionine sulfoxide reductases (MsrA and MsrB).[10][11][12]

Q5: How can I detect and quantify the level of methionine oxidation?

Several analytical techniques can be used:

  • Mass Spectrometry (MS): This is a primary method for detection. Oxidation results in a +16 Da mass shift for methionine sulfoxide and a +32 Da shift for methionine sulfone. Peptide mapping using LC-MS/MS can identify specific sites of oxidation.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can often separate oxidized peptides or proteins from their non-oxidized counterparts due to the increased polarity of methionine sulfoxide.[15][16]

  • Advanced MS-Based Methods: To distinguish between in-vivo and artifactual (in-vitro) oxidation, stable isotope labeling methods are used. One common approach involves oxidizing all unoxidized methionine residues with hydrogen peroxide enriched with ¹⁸O (H₂¹⁸O₂). This allows for the differentiation and accurate quantification of the original oxidation level, as the artifactual oxidation will carry the heavy oxygen label.[3][15][17]

Troubleshooting Guide

If you are observing unexpected or high levels of methionine oxidation, follow these steps to diagnose and mitigate the issue.

Problem: High Levels of Methionine Oxidation Observed in Samples

This is the most common issue and typically points to sources of oxidation during sample preparation and handling.

  • Step 1: Evaluate Buffers and Reagents

    • Action: Use only high-purity (e.g., Milli-Q or equivalent) water and analytical grade reagents to minimize metal ion and other contaminants.[1]

    • Action: Degas all aqueous buffers and solutions by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use to remove dissolved oxygen.[1][2]

    • Rationale: Dissolved oxygen is a key contributor to oxidation, and reagent impurities can introduce catalytic metals.

  • Step 2: Control for Metal-Catalyzed Oxidation

    • Action: Incorporate a metal chelating agent such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) into your buffers at a typical concentration of 1-5 mM.[1]

    • Rationale: Chelators bind and sequester trace metal ions, preventing them from catalyzing the formation of damaging ROS.[1]

  • Step 3: Implement Scavengers and Antioxidants

    • Action: Add a sacrificial antioxidant to your buffers and solutions. Free L-methionine (10-20 mM) is an excellent choice as it will be preferentially oxidized, thereby protecting the methionine residues in your protein of interest.[1][2][7] Other water-soluble antioxidants can also be effective.[7]

    • Rationale: Scavengers react with and neutralize ROS before they can damage your sample.

  • Step 4: Optimize Handling and Storage Conditions

    • Action: Perform all sample preparation steps on ice or at reduced temperatures whenever possible.[2]

    • Action: Minimize the duration of the experimental workflow. Extended protocols, like long enzymatic digests, increase the opportunity for oxidation to occur.[2][7]

    • Action: Protect samples from light by using amber tubes or wrapping containers in foil.

    • Action: Store samples under an inert atmosphere (argon or nitrogen) at -80°C for long-term storage.

Problem: Inconsistent Oxidation Levels Between Replicate Samples

Variability often points to inconsistencies in the experimental workflow.

  • Action: Standardize every step of the sample preparation workflow, ensuring each replicate is handled identically in terms of timing, temperature, and exposure to air.[2] Work quickly and consistently.[7]

  • Action: Ensure that any added antioxidants or chelators are fully dissolved and homogeneously distributed in your stock solutions before use.

  • Action: If using mass spectrometry, investigate the possibility of variable in-source oxidation.[2] System suitability tests can help monitor instrument performance.[13]

Problem: High Oxidation Detected After Peptide Synthesis and Cleavage

The harsh acidic conditions of peptide cleavage from a solid-phase resin are a major source of oxidation.

  • Action: Use an optimized cleavage cocktail specifically designed to suppress methionine oxidation. Standard cocktails are often insufficient.[18] A highly effective modern cocktail includes scavengers that actively prevent oxidation or reduce any sulfoxide that forms.[18][19]

  • Rationale: Additives like dimethyl sulfide (DMS), ammonium iodide (NH₄I), or a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) have been shown to be highly effective at preventing this side reaction.[18][19][20][21]

Diagrams and Visual Workflows

cluster_sources Primary Causes cluster_mediator Mediator cluster_target Target Molecule cluster_product Artifactual Product s1 Atmospheric O₂ ros Reactive Oxygen Species (ROS) s1->ros s2 Metal Ions (Fe²⁺, Cu⁺) s2->ros Fenton Reaction s3 Reagents / Lysis s3->ros s4 Light / UV s4->ros meto Methionine Sulfoxide (MetO) ros->meto Oxidation met Methionine (Met) met->meto cluster_buffer Buffer Preparation cluster_handling Sample Handling start Start: Sample Preparation b1 1. Use High-Purity Water & Reagents start->b1 b2 2. Degas Buffer with Inert Gas (Ar, N₂) b3 3. Add Chelator (e.g., 1 mM EDTA) b4 4. Add Sacrificial Antioxidant (e.g., 10 mM L-Methionine) h1 5. Perform Lysis/Homogenization on Ice b4->h1 h2 6. Work Quickly & Minimize Air Exposure h3 7. Protect from Light (Amber Tubes) storage 8. Store at -80°C Under Inert Gas h3->storage end Analysis storage->end Met Methionine (R-S-CH₃) MetO Methionine Sulfoxide (R-S(O)-CH₃) Met->MetO +[O] (Reversible*) MetO2 Methionine Sulfone (R-S(O)₂-CH₃) MetO->MetO2 +[O] (Irreversible) note *Reversible enzymatically by Methionine Sulfoxide Reductases (MSRs) MetO->note

References

Troubleshooting low signal in Acetyl-L-methionine sulfoxide mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity during the mass spectrometry analysis of Acetyl-L-methionine sulfoxide.

Frequently Asked Questions (FAQs)

Q1: I am seeing a very low or even no signal for my this compound standard. What should I check first?

A1: A complete or significant loss of signal often points to a singular, critical issue within the LC-MS system. A methodical check of the instrument's components is the most efficient way to identify the problem.[1][2]

  • System Suitability: Before running your sample, inject a known, reliable standard to confirm that the LC-MS system is performing correctly. This helps determine if the issue is with your specific sample preparation or the instrument itself.[1]

  • LC System Integrity: Check for leaks in all tubing and connections from the LC pumps to the mass spectrometer's ion source. Look for salt deposits or discolored fittings, which can indicate a leak.[1] Also, ensure your mobile phase pumps are properly primed and not air-locked, which would prevent gradient formation and analyte elution.[2]

  • Ion Source and Spray: Visually inspect the electrospray needle. You should see a consistent, fine mist. An unstable or absent spray is a common cause of signal loss.[1][2]

  • MS Method Parameters: Double-check that the correct MS method is loaded and that the instrument is set to the appropriate ionization mode (typically positive ESI for this compound), mass range, and scan type.[1]

Q2: My signal is present but highly unstable and fluctuating. What are the likely causes?

A2: An unstable signal is often related to the electrospray ionization (ESI) process.

  • ESI Source Parameters: The stability of the ESI spray is dependent on several parameters. Optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. An unstable spray can lead directly to a fluctuating signal.[3]

  • Ion Source Contamination: A dirty ion source is a primary cause of signal suppression and instability.[1] Regular cleaning is essential for optimal performance, especially when analyzing samples from complex matrices.

  • Mobile Phase Compatibility: Ensure you are using volatile buffers (e.g., ammonium formate or acetate) and that the pH is appropriate to promote stable ionization. Incompatible buffers can cause salt precipitation and an erratic spray.[3]

Q3: I suspect my analyte is degrading. How can I ensure the stability of this compound?

A3: While methionine sulfoxide is the product of oxidation, its stability can still be a concern, particularly in complex biological samples or during sample preparation.

  • Artifactual Oxidation/Reduction: Methionine is highly susceptible to oxidation into methionine sulfoxide, which can occur during sample preparation and even during the ESI process.[4][5] Conversely, in biological samples, methionine sulfoxide reductases (MsrA and MsrB) can enzymatically reduce the sulfoxide back to methionine, leading to signal loss.[4][6]

  • Fresh Sample Preparation: To rule out degradation, prepare fresh standards and samples immediately before analysis.[1][2]

  • Storage Conditions: Store samples in appropriate plastic vials at low temperatures (e.g., 4°C for short-term, -80°C for long-term) to minimize chemical or enzymatic changes.[7] Avoid repeated freeze-thaw cycles.

  • Chemical Purity: Use high-purity solvents and reagents for sample preparation to avoid introducing contaminants or oxidizing agents.[7]

Q4: Could matrix effects from my sample be suppressing the signal?

A4: Yes, matrix effects are a common cause of poor signal intensity, where other components in the sample interfere with the ionization of the target analyte.[1]

  • Diagnosis: To check for matrix effects, you can perform a post-column infusion experiment. Infuse a constant flow of your analyte standard into the MS while injecting a blank matrix extract onto the LC column. A dip in the signal at the retention time of interfering components indicates ion suppression.[1]

  • Mitigation:

    • Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components before analysis.[1]

    • Dilution: A simple dilution of the sample can sometimes reduce the concentration of interfering components enough to mitigate ion suppression.[8]

    • Chromatography: Optimize your chromatographic method to separate the analyte from the majority of matrix components.

Q5: My signal is stable but weak. How can I optimize my MS parameters for better sensitivity?

A5: If the system is stable and the sample is sound, fine-tuning the mass spectrometer can significantly improve signal intensity.

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer with the manufacturer's recommended standards. This ensures the instrument is operating at peak performance for mass accuracy, resolution, and sensitivity.[3][9]

  • Ionization Efficiency: Experiment with different ionization source parameters. Systematically adjust the capillary voltage, cone/fragmentor voltage, and source temperatures to find the optimal conditions for this compound.[8][9]

  • Detector Settings: Adjust the detector voltage or gain. Be aware that excessively high settings can increase baseline noise.[9]

Troubleshooting Guides and Workflows

Systematic Troubleshooting Workflow

This workflow provides a logical path to diagnose the root cause of low signal intensity.

start Low or No Signal for This compound check_std Inject System Suitability Standard start->check_std std_pass Standard Signal OK? check_std->std_pass Inject system_issue Problem is with LC-MS System std_pass->system_issue No sample_issue Problem is with Sample or Method std_pass->sample_issue Yes check_spray Check ESI Spray Stability system_issue->check_spray check_leaks Inspect for Leaks & Check Pump Pressure check_spray->check_leaks Spray Unstable system_solved System Issue Resolved check_spray->system_solved Spray Stable -> Clean Source check_ms Review MS Method & Perform Tune/Calibration check_leaks->check_ms No Leaks check_ms->system_solved Calibrate prep_fresh Prepare Fresh Standard/Sample sample_issue->prep_fresh fresh_ok Fresh Sample OK? prep_fresh->fresh_ok Inject optimize_ms Optimize MS Parameters (Voltages, Gas Flows) fresh_ok->optimize_ms No sample_solved Sample/Method Issue Resolved fresh_ok->sample_solved Yes (Degradation was issue) check_matrix Investigate Matrix Effects (Dilution, SPE) optimize_ms->check_matrix No Improvement optimize_ms->sample_solved Signal Improves check_matrix->sample_solved Signal Improves

Caption: Logical workflow for troubleshooting low MS signal.

Biochemical Context: Methionine Oxidation Pathway

Understanding the formation of methionine sulfoxide is crucial, as it can occur both biologically and as an analytical artifact. The process is reversible in vivo by the Methionine Sulfoxide Reductase (Msr) enzyme system.

met Acetyl-L-Methionine meto This compound (S- and R-diastereomers) met->meto Oxidation ros Reactive Oxygen Species (ROS) (e.g., H₂O₂) ros->met meto->met Reduction msra MsrA msra->meto msrb MsrB msrb->meto

Caption: The Acetyl-L-Methionine oxidation and repair cycle.

Quantitative Data and Key Parameters

Table 1: Common Adducts for this compound

The molecular weight of this compound (C₇H₁₃NO₄S) is 207.25 g/mol . When using ESI-MS, look for the following common adducts in positive ion mode.

Adduct IonFormulaMass Difference (Da)Expected m/z
Protonated Molecule[M+H]⁺+1.0078208.26
Sodium Adduct[M+Na]⁺+22.9898230.24
Potassium Adduct[M+K]⁺+39.0983246.35
Ammonium Adduct[M+NH₄]⁺+18.0344225.28
Table 2: Typical Starting Parameters for LC-MS/MS Analysis

These are suggested starting points for method development. Optimization will be required for your specific instrument and application.

ParameterSettingNotes
Liquid Chromatography
ColumnHILIC (e.g., Ascentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm)Hydrophilic Interaction Chromatography (HILIC) is often suitable for highly polar analytes like this.[10]
Mobile Phase AAcetonitrile with 0.1% Formic Acid
Mobile Phase BWater with 0.1% Formic AcidFormic acid promotes protonation for positive ESI mode.[1]
GradientStart at 95% A, ramp to 50% A over 8 min, hold 2 min, re-equilibrateAdjust based on analyte retention and matrix complexity.
Flow Rate0.3 - 0.4 mL/min[1][10]
Column Temperature25 - 40 °C[10]
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)
Capillary Voltage2500 - 3500 VOptimize for stable spray and maximum signal.[8]
Drying Gas Temp.300 - 350 °C[1]
Drying Gas Flow8 - 12 L/min
Nebulizer Pressure30 - 45 psi
MS1 Scan Rangem/z 100 - 400Ensure this range covers all expected adducts.
MS/MS TransitionPrecursor: 208.3Product ions will depend on collision energy. A characteristic neutral loss of methanesulfenic acid (64 Da) is common for oxidized methionine.[11][12]

Experimental Protocols

Protocol 1: Sample and Standard Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound standard. Dissolve in 1 mL of a suitable solvent (e.g., 90:10 methanol:water) to make a 1 mg/mL stock solution.[10]

  • Working Standards: Perform serial dilutions of the stock solution using the initial mobile phase composition (e.g., 75:25 Acetonitrile:Water with 0.1% Formic Acid) to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: For complex matrices, perform a protein precipitation (if applicable) with cold acetonitrile, centrifuge to pellet the precipitate, and transfer the supernatant.

  • Cleanup (if needed): If matrix effects are observed, use a suitable Solid-Phase Extraction (SPE) cartridge to clean the sample.

  • Final Step: Filter the final sample through a 0.22 µm syringe filter before injection to remove particulates.[1]

Protocol 2: General Ion Source Cleaning

Always refer to your specific instrument manual for detailed instructions and safety precautions.[3]

  • Vent System: Safely vent the mass spectrometer according to the manufacturer's instructions. Ensure all heated components have cooled down.

  • Disassembly: Wearing powder-free gloves, carefully remove the ion source. Disassemble key components (e.g., capillary, skimmer, lenses) on a clean, lint-free surface.

  • Cleaning: Sonicate the metal components in a sequence of high-purity solvents, such as methanol, isopropanol, and water (use HPLC-grade or better). A soft, lint-free swab moistened with solvent can be used for stubborn deposits.

  • Drying: Thoroughly dry all components with a stream of high-purity nitrogen gas before reassembly.

  • Reassembly and Pump-down: Carefully reassemble the source, reinstall it, and pump the system down. Allow the vacuum to stabilize completely before restarting the instrument.[3]

References

Technical Support Center: N-acetyl-L-methionine Sulfoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-acetyl-L-methionine sulfoxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-acetyl-L-methionine sulfoxide?

A1: The most common and straightforward method is the oxidation of N-acetyl-L-methionine using an oxidizing agent. Hydrogen peroxide (H₂O₂) is a widely used oxidant for this purpose due to its efficiency and relatively clean reaction byproducts (water).[1][2] Other oxidizing agents like pyridinium chlorochromate (PCC) have also been reported.

Q2: What are the critical parameters to control to maximize the yield of N-acetyl-L-methionine sulfoxide?

A2: To maximize the yield, it is crucial to control the reaction temperature, the molar ratio of the oxidant to the starting material, and the reaction time. Performing the reaction at low temperatures (e.g., in an ice bath) and slowly adding the oxidant can help prevent over-oxidation and other side reactions.[2] Monitoring the reaction progress using techniques like TLC or HPLC is also recommended to stop the reaction at the optimal time.[3]

Q3: How can I minimize the formation of the N-acetyl-L-methionine sulfone byproduct?

A3: Over-oxidation to N-acetyl-L-methionine sulfone is a common side reaction.[4][5] To minimize its formation, you should use a controlled amount of the oxidizing agent (typically a slight molar excess) and maintain a low reaction temperature.[2] Including antioxidants or scavengers in the reaction mixture can also help prevent excessive oxidation.[6]

Q4: What are some common impurities I might encounter in my final product?

A4: Besides the sulfone byproduct, other potential impurities include unreacted N-acetyl-L-methionine and byproducts from the decomposition of the oxidizing agent.[7][8] If the starting L-methionine was not fully acetylated, you might also have methionine sulfoxide as an impurity.

Q5: What is the best way to purify the synthesized N-acetyl-L-methionine sulfoxide?

A5: Purification can often be achieved by removing the excess solvent under reduced pressure.[3][2] For higher purity, techniques like fractional crystallization can be effective.[3][2] High-performance liquid chromatography (HPLC) is a robust method for both purifying and analyzing the final product.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-acetyl-L-methionine Sulfoxide - Incomplete reaction. - Over-oxidation to sulfone. - Suboptimal reaction conditions (temperature, pH).- Monitor the reaction progress with TLC or HPLC to ensure completion. - Use a controlled molar excess of the oxidizing agent (e.g., 1.1 to 1.5 molar equivalents of H₂O₂).[2] - Perform the reaction at a low temperature (e.g., 0-4 °C) and add the oxidant slowly.[2] - Optimize the pH of the reaction mixture; for some enzymatic reductions of the sulfoxide, a pH between 7.0 and 8.0 is optimal, suggesting that pH can be a critical factor in related chemical reactions.[10]
Presence of N-acetyl-L-methionine Sulfone Impurity - Excessive amount of oxidizing agent. - High reaction temperature. - Prolonged reaction time.- Carefully control the stoichiometry of the oxidizing agent. - Maintain a consistently low temperature throughout the reaction. - Stop the reaction as soon as the starting material is consumed, as confirmed by monitoring.
Difficulty in Purifying the Product - Presence of multiple byproducts. - Poor solubility of the product in the chosen solvent system.- Optimize the reaction to minimize byproducts. - Use fractional crystallization with different solvent systems to isolate the desired product. - Employ preparative HPLC for high-purity isolation.[9]
Inconsistent Results Between Batches - Variation in reagent quality (especially the oxidant). - Inconsistent reaction conditions. - Presence of trace metal contaminants that can catalyze oxidation.- Use fresh, high-purity reagents for each synthesis. - Strictly control and document all reaction parameters (temperature, addition rate, stirring speed). - Use high-purity water and consider adding a chelating agent like EDTA to sequester metal ions.[11]

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-L-methionine Sulfoxide using Hydrogen Peroxide

This protocol describes the synthesis of a racemic mixture of N-acetyl-L-methionine sulfoxide diastereomers.

Materials:

  • N-acetyl-L-methionine

  • Hydrogen peroxide (30% solution)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of N-acetyl-L-methionine in deionized water in a round-bottom flask to a final concentration of approximately 100 mM.[2]

  • Place the flask in an ice bath and begin stirring.

  • Slowly add a 1.1 to 1.5 molar equivalent of 30% hydrogen peroxide to the solution.[2]

  • Allow the reaction to proceed on ice with continuous stirring for 4-6 hours, or at room temperature overnight.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.[2]

  • Once the reaction is complete, the excess hydrogen peroxide can be decomposed by adding a small amount of catalase or by careful heating.[2]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-acetyl-L-methionine sulfoxide as a white solid.[2]

Protocol 2: HPLC Analysis of N-acetyl-L-methionine Sulfoxide

This protocol provides a general method for the analysis of N-acetyl-L-methionine sulfoxide and related impurities.

HPLC System and Conditions:

Parameter Condition
Column Ascentis Express HILIC, 10 cm x 3.0 mm I.D., 2.7 µm particles[12]
Mobile Phase [A] Acetonitrile; [B] Water with 0.1% formic acid, pH 3.5 with ammonium formate (75:25, A:B)[12]
Flow Rate 0.4 mL/min[12]
Column Temperature 25 °C[12]
Detector MS, ESI (+)[12] or UV, 230 nm
Injection Volume 5 µL[12]
Sample Preparation 10 µg/mL in 90:10, methanol:water[12]

Visual Guides

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification prep_reagents Prepare Reagents (N-acetyl-L-methionine, H₂O₂) dissolve Dissolve N-acetyl-L-methionine in Water prep_reagents->dissolve cool Cool to 0-4 °C (Ice Bath) dissolve->cool add_h2o2 Slowly Add H₂O₂ cool->add_h2o2 react Stir for 4-6h at 0-4 °C or overnight at RT add_h2o2->react monitor Monitor Reaction (TLC/HPLC) react->monitor quench Quench Excess H₂O₂ (optional) monitor->quench Reaction Complete evaporate Evaporate Solvent (Rotary Evaporator) quench->evaporate purify Purify Product (Crystallization/HPLC) evaporate->purify

Caption: Experimental workflow for the synthesis of N-acetyl-L-methionine sulfoxide.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of N-acetyl-L-methionine Sulfoxide incomplete_rxn Incomplete Reaction start->incomplete_rxn over_oxidation Over-oxidation to Sulfone start->over_oxidation suboptimal_cond Suboptimal Conditions start->suboptimal_cond monitor_rxn Monitor with TLC/HPLC incomplete_rxn->monitor_rxn control_oxidant Control Oxidant Stoichiometry over_oxidation->control_oxidant control_temp Maintain Low Temperature over_oxidation->control_temp suboptimal_cond->control_temp optimize_ph Optimize Reaction pH suboptimal_cond->optimize_ph

Caption: Troubleshooting logic for low yield in N-acetyl-L-methionine sulfoxide synthesis.

References

Technical Support Center: Acetyl-L-methionine Sulfoxide Interference in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from Acetyl-L-methionine sulfoxide in various laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assays?

A1: this compound is the oxidized form of N-acetyl-L-methionine. The presence of a sulfoxide group makes it a redox-active molecule. This means it can participate in oxidation-reduction reactions, which are the basis of many biochemical assays. Its ability to act as a mild oxidizing or reducing agent can lead to false signals or quenching of signals, resulting in inaccurate measurements.

Q2: Which assays are most likely to be affected by this compound?

A2: Assays that are sensitive to redox-active compounds are most susceptible to interference. These include:

  • Protein Quantification Assays: Particularly those involving copper reduction, such as the Bicinchoninic Acid (BCA) and Lowry assays.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Especially those utilizing horseradish peroxidase (HRP) as the enzyme conjugate.

  • Cell Viability Assays: Assays based on the reduction of tetrazolium salts, such as MTT, XTT, and MTS.

  • Enzyme Activity Assays: Assays where the substrate or detection method involves a redox reaction.

Q3: At what concentrations is interference from this compound likely to be a problem?

A3: The concentration at which this compound may cause significant interference is assay-dependent. While specific data for this compound is not extensively documented, interference from other redox-active compounds can be observed in the low millimolar (mM) range. It is crucial to perform validation experiments with your specific assay to determine the tolerance for this compound.

Q4: How can I determine if this compound is interfering with my assay?

A4: The best approach is to run a series of control experiments. This includes:

  • Spike-in Controls: Add known concentrations of this compound to your standard curve and samples to observe any dose-dependent effect on the signal.

  • Sample-Negative Controls: Run your assay with this compound in the assay buffer without your analyte of interest to see if it generates a signal on its own.

  • Alternative Quantification Methods: Compare results with an assay that is less susceptible to redox interference, such as a dye-binding protein assay (e.g., Bradford assay).

Troubleshooting Guides

Protein Quantification Assays (BCA and Lowry)

Issue: Inaccurate protein concentration readings (either overestimated or underestimated) in samples containing this compound.

Cause of Interference: The fundamental principle of both the BCA and Lowry assays is the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline medium. This compound, being redox-active, can also reduce Cu²⁺ to Cu¹⁺, leading to a false-positive signal and an overestimation of the protein concentration.

Troubleshooting Steps:

  • Assess Interference:

    • Prepare a blank sample containing the same concentration of this compound as in your experimental samples. A significant signal in the blank indicates interference.

    • Prepare a standard curve with and without the suspected interfering concentration of this compound. A shift in the curve will confirm interference.

  • Mitigation Strategies:

    • Sample Dilution: If the protein concentration is high enough, diluting the sample can lower the concentration of this compound to a non-interfering level.

    • Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering substance.[1][2]

    • Alternative Assay: Switch to a dye-binding assay like the Bradford assay, which is generally less sensitive to mild reducing agents.[3]

Interfering SubstanceAssayConcentration Causing InterferenceReference
Dithiothreitol (DTT)BCA Assay≥ 1 mM[3]
Dithiothreitol (DTT)Lowry Assay≥ 0.1 mM[4]
2-MercaptoethanolBCA Assay≥ 0.01%[3]
DMSOMsrA/B2 ActivityIC50 values in the range of 0.1-1%[5]

Note: This table provides data for common interfering agents to give a general idea of the concentration ranges at which redox-active compounds can interfere. The exact interference level for this compound should be determined empirically.

  • Sample Preparation: Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.

  • Precipitation: Add four volumes of ice-cold acetone (400 µL) to the sample.

  • Incubation: Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifugation: Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the protein.

  • Wash: Carefully decant the supernatant. Wash the pellet with 200 µL of ice-cold acetone and centrifuge again for 5 minutes.

  • Drying: Decant the acetone and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry.

  • Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream assay.

BCA_Interference cluster_assay BCA Assay Principle cluster_interference Interference Pathway Protein Protein (Peptide Bonds) Cu1 Cu¹⁺ (Light Blue) Protein->Cu1 reduces Cu2 Cu²⁺ (Blue) Complex BCA-Cu¹⁺ Complex (Purple) Cu1->Complex chelates with BCA BCA Reagent BCA->Complex Signal (A562nm) Signal (A562nm) Complex->Signal (A562nm) generates MetSO Acetyl-L-methionine sulfoxide MetSO->Cu1 reduces

Caption: Interference of this compound in the BCA assay.

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: Reduced or variable signal in HRP-based ELISAs.

Cause of Interference: Horseradish peroxidase (HRP) catalyzes the oxidation of a substrate (e.g., TMB) by hydrogen peroxide (H₂O₂), leading to a colored product. This compound can potentially interfere by:

  • Direct Inhibition of HRP: Some sulfoxides, like DMSO, can alter the microenvironment of the heme pocket in HRP, reducing its catalytic activity.[6]

  • Scavenging of H₂O₂: As a compound that can be oxidized, it might compete with the HRP substrate for H₂O₂, leading to a lower signal.

Troubleshooting Steps:

  • Assess HRP Inhibition:

    • Run a simple HRP activity assay with and without this compound. A decrease in signal in the presence of the compound suggests direct inhibition.

  • Mitigation Strategies:

    • Increase H₂O₂ Concentration: A modest increase in the H₂O₂ concentration in the substrate solution may overcome competitive scavenging, but be cautious as excess H₂O₂ can inactivate HRP.

    • Sample Cleanup: If the interference is significant, consider methods to remove the compound from the sample before the ELISA, such as dialysis or size-exclusion chromatography for larger analytes.[7]

    • Alternative Enzyme: If possible, switch to an ELISA system that uses a different enzyme, such as alkaline phosphatase (AP).

ELISA_Troubleshooting start Reduced Signal in HRP-based ELISA check_inhibition Run HRP activity assay with/without Ac-Met-SO start->check_inhibition inhibition_yes Inhibition Observed check_inhibition->inhibition_yes Yes inhibition_no No Inhibition check_inhibition->inhibition_no No cleanup Remove Ac-Met-SO (Dialysis, SEC) inhibition_yes->cleanup increase_h2o2 Increase H₂O₂ in substrate (with caution) inhibition_yes->increase_h2o2 other_causes Investigate other causes (e.g., antibody issues) inhibition_no->other_causes alt_enzyme Use Alternative Enzyme (e.g., Alkaline Phosphatase) cleanup->alt_enzyme

Caption: Troubleshooting workflow for HRP-based ELISA interference.

Cell Viability Assays (MTT, XTT, MTS)

Issue: Inconsistent or artifactual results in cell viability assays.

Cause of Interference: These assays rely on the reduction of a tetrazolium salt (e.g., MTT) by cellular dehydrogenases to a colored formazan product. Redox-active compounds like this compound can interfere by:

  • Direct Reduction of Tetrazolium Salt: The compound may chemically reduce the tetrazolium salt, leading to a false-positive signal for cell viability.

  • Interaction with Cellular Redox State: It could alter the intracellular redox environment (e.g., the NADH/NAD⁺ ratio), thereby affecting the activity of the dehydrogenases responsible for tetrazolium reduction.

Troubleshooting Steps:

  • Cell-Free Control:

    • Incubate the tetrazolium salt reagent with this compound in cell culture medium without cells. The development of color indicates direct chemical reduction and interference.

  • Mitigation Strategies:

    • Wash Cells: Before adding the tetrazolium reagent, wash the cells with phosphate-buffered saline (PBS) to remove any residual compound from the culture medium.

    • Alternative Assay: Use a non-redox-based viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo®) or assesses membrane integrity (e.g., trypan blue exclusion or a cytotoxicity assay measuring LDH release).

MTT_Interference cluster_assay MTT Assay Principle cluster_interference Interference Pathway MTT MTT (Yellow) Dehydrogenases Cellular Dehydrogenases Formazan Formazan (Purple) Signal (A570nm) Signal (A570nm) Formazan->Signal (A570nm) generates Dehydrogenases->Formazan reduces MetSO Acetyl-L-methionine sulfoxide MetSO->Formazan direct reduction MetSO->Dehydrogenases alters activity

Caption: Potential interference pathways of this compound in the MTT assay.

References

Technical Support Center: Purification of Acetyl-L-methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Acetyl-L-methionine sulfoxide and related peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound?

A1: The primary challenges include:

  • Poor chromatographic resolution of diastereomers: this compound exists as two diastereomers (R and S) which can be difficult to separate.[1]

  • Co-elution with impurities: Synthesis by-products and related compounds can co-elute with the target molecule.[2][3]

  • Product instability: The sulfoxide moiety can be sensitive to certain conditions, potentially leading to degradation.

  • Aggregation of peptides containing this compound: When incorporated into larger, hydrophobic peptides, aggregation can significantly complicate purification.[4][5][6][7][8]

Q2: I am observing a single, broad peak or two poorly resolved peaks for my this compound diastereomers in RP-HPLC. What should I do?

A2: Poor resolution of diastereomers is a common issue. You can improve separation by systematically optimizing your HPLC method. This includes adjusting the mobile phase composition, trying different stationary phases, and optimizing temperature and flow rate.[1] For a detailed guide, refer to the "Troubleshooting Poor Diastereomer Resolution" section below.

Q3: My peptide containing this compound is aggregating and difficult to purify. How can I address this?

A3: Aggregation of hydrophobic peptides is a significant hurdle. A recommended strategy is a two-step oxidation-reduction approach.[4][5][6][7][8] Synthesizing the peptide using the more polar methionine sulfoxide form can improve solubility and reduce aggregation during synthesis and initial purification.[4][5][6][7][8] After purification of the oxidized peptide, a subsequent reduction step can yield the final, pure peptide.[4][5][6][7][8]

Q4: What are the typical impurities I should look for?

A4: Common impurities can arise from the synthesis of the parent methionine or subsequent acetylation and oxidation steps. These may include L-methionine, N-acetyl-DL-methionine, and methionine sulfone.[2][3][9][10] It is crucial to have analytical methods capable of separating these related substances.

Q5: If I cannot achieve baseline separation of the diastereomers, how can I identify the R and S forms?

A5: When chromatographic resolution is insufficient, an enzymatic assay using methionine sulfoxide reductases (Msr) can be employed for definitive identification.[1] MsrA specifically reduces the S-diastereomer, while MsrB reduces the R-diastereomer.[1][11][12] By treating your sample with each enzyme separately and analyzing the chromatogram, the disappearance of a peak will confirm its identity.[1]

Troubleshooting Guides

Troubleshooting Poor Diastereomer Resolution in RP-HPLC

If you are experiencing inadequate separation of this compound diastereomers, follow this workflow to optimize your chromatographic method.

G cluster_mobile_phase Mobile Phase Optimization cluster_column_chem Column Chemistry start Poor Diastereomer Resolution mobile_phase Optimize Mobile Phase start->mobile_phase organic_mod Modify Organic Modifier (ACN vs. MeOH) mobile_phase->organic_mod column_chem Change Column Chemistry c18 Standard C18 column_chem->c18 temp_flow Adjust Temperature & Flow Rate enzymatic_id Enzymatic Identification temp_flow->enzymatic_id If resolution is still poor end_resolved Resolution Achieved temp_flow->end_resolved end_identified Diastereomers Identified enzymatic_id->end_identified gradient Adjust Gradient Slope (shallower) organic_mod->gradient ph Modify Aqueous Phase pH (e.g., 0.1% TFA) gradient->ph ph->column_chem phenyl_hexyl Phenyl-Hexyl c18->phenyl_hexyl polar_embedded Polar-Embedded Phase phenyl_hexyl->polar_embedded chiral Chiral Stationary Phase polar_embedded->chiral chiral->temp_flow

Caption: Troubleshooting workflow for poor RP-HPLC resolution of diastereomers.

Quantitative Data for HPLC Optimization:

ParameterInitial Condition (Example)Optimization StrategyExpected Outcome
Organic Modifier 30% AcetonitrileSwitch to Methanol; optimize concentration.Improved selectivity for polar compounds.[1]
Gradient 10-90% B in 10 minDecrease slope (e.g., 10-50% B in 20 min).Better separation of closely eluting peaks.[1]
Aqueous Phase pH Neutral pHAdd 0.1% TFA or adjust pH.Alters ionization state, improving selectivity.[1]
Column Chemistry C18Switch to Phenyl-Hexyl or a chiral phase.Provides different interaction mechanisms.[1]
Temperature 25°CIncrease to 40-50°C.Can improve peak shape and enhance resolution.[1]
Flow Rate 1.0 mL/minDecrease to 0.5-0.8 mL/min.Allows more equilibration time, leading to sharper peaks.[1]
Troubleshooting Aggregation During Purification

For aggregation-prone peptides containing this compound, a strategic workflow can significantly improve purification outcomes.

G cluster_synthesis Synthesis Strategy start Peptide Aggregation Hinders Purification synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis met_o Use Methionine Sulfoxide (Met(O)) building block synthesis->met_o Improves solubility purification HPLC Purification of Oxidized Peptide reduction Chemical Reduction purification->reduction Quantitative conversion final_purification Final Purification / Desalting reduction->final_purification end Pure, Non-Aggregated Peptide final_purification->end met_o->purification

Caption: Workflow for purifying aggregation-prone peptides using a Met(O) strategy.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Diastereomers

This protocol outlines a general method for the analysis of this compound diastereomers using RP-HPLC.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient tailored to the specific compound, for example, 5% to 40% B over 30 minutes. A shallower gradient is often required for better resolution.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm or Mass Spectrometry (MS).[13]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.

Protocol 2: Enzymatic Identification of R/S Diastereomers

This protocol uses Methionine Sulfoxide Reductase (Msr) enzymes to identify the stereochemistry of separated diastereomers.[1]

  • Sample Preparation: Prepare the purified diastereomer mixture in a suitable buffer (e.g., 50 mM Tris, pH 7.5).

  • Reaction Setup: Prepare three reaction tubes:

    • Tube 1 (Control): Sample + Buffer

    • Tube 2 (MsrA): Sample + MsrA enzyme

    • Tube 3 (MsrB): Sample + MsrB enzyme

  • Incubation: Incubate the reactions at 37°C for 4-12 hours to allow for enzymatic reduction.[1]

  • Analysis: Quench the reactions and analyze the contents of each tube by HPLC using the method described in Protocol 1.

  • Interpretation:

    • The peak that disappears in the Tube 2 chromatogram corresponds to the S-diastereomer .

    • The peak that disappears in the Tube 3 chromatogram corresponds to the R-diastereomer .

Protocol 3: Recrystallization of N-Acetyl-L-methionine

For final purification to remove minor impurities, recrystallization can be an effective method.

  • Dissolution: Dissolve the crude N-acetyl-L-methionine in a minimal amount of hot water.[14]

  • Cooling: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

How to store Acetyl-L-methionine sulfoxide to prevent degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Acetyl-L-methionine sulfoxide to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the oxidation of the sulfur atom in the methionine residue. This reaction converts the methionine sulfoxide back to a methionine derivative, which can be further oxidized to methionine sulfone under harsh conditions. This process is often initiated or accelerated by exposure to oxygen, light, and certain impurities.

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8 °C). For extended storage, colder temperatures (-20 °C) are recommended.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh. If storage is necessary, solutions should be prepared in a suitable, degassed solvent, aliquoted into single-use vials to minimize freeze-thaw cycles, and stored at -80 °C for no longer than one month.

Q4: What factors can accelerate the degradation of this compound?

A4: Several factors can accelerate degradation, including:

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Exposure to Light: UV and visible light can provide the energy to initiate oxidative reactions.

  • Presence of Oxygen: As the primary degradation pathway is oxidation, the presence of atmospheric oxygen is a critical factor.

  • Incompatible Excipients: Certain excipients or impurities, especially those containing metal ions, can catalyze oxidation.

  • pH: While specific data for this compound is limited, the stability of methionine derivatives can be pH-dependent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared stock, verify its purity via HPLC before use. Ensure proper storage of the stock solution at -80°C in small aliquots.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Review storage and handling procedures. Perform a forced degradation study to identify potential degradation products and confirm their retention times. Ensure the analytical method is stability-indicating.
Loss of potency of the compound Significant degradation has occurred.Re-evaluate storage conditions. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light at all stages of handling and storage.
Physical changes in the solid compound (e.g., discoloration, clumping) Exposure to light or moisture.Store in an amber vial or a light-blocking container. Store in a desiccator or with a desiccant to minimize moisture exposure.

Data on Storage Conditions and Stability

The following table summarizes the recommended storage conditions and expected stability of this compound. Please note that these are general guidelines, and stability may vary depending on the specific formulation and purity of the compound.

Storage Condition Form Temperature Protection Expected Stability
Long-term Solid-20°CTightly sealed, protected from light and moisture> 1 year
Short-term Solid2-8°CTightly sealed, protected from light and moisture< 1 year
Working Solution Solution-80°CAliquoted, single-use, degassed solvent< 1 month

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a basic stability study to assess the degradation of this compound under various stress conditions.

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer relevant to your application) at a known concentration (e.g., 1 mg/mL). b. Aliquot the stock solution into multiple vials for each storage condition to be tested.

2. Storage Conditions (Stress Conditions): a. Temperature: Store aliquots at various temperatures: -20°C (control), 4°C, 25°C, and 40°C. b. Light: Expose a set of aliquots to UV light (e.g., 254 nm) and another set to visible light, while keeping a control set in the dark. c. pH: Adjust the pH of the solution to acidic (e.g., pH 3), neutral (e.g., pH 7), and basic (e.g., pH 9) conditions for separate sets of aliquots. d. Oxidative: Add a low concentration of an oxidizing agent (e.g., 0.01% hydrogen peroxide) to a set of aliquots.

3. Time Points: a. Analyze the samples at initial time (T=0) and at predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks).

4. Analysis: a. At each time point, analyze the samples by a stability-indicating HPLC method (see Protocol 2) to determine the concentration of the parent compound and the formation of any degradation products.

5. Data Evaluation: a. Calculate the percentage of the remaining parent compound and the percentage of each degradation product at each time point. b. Plot the percentage of the parent compound against time for each condition to determine the degradation kinetics.

Protocol 2: HPLC Method for Purity Assessment

This method can be used to assess the purity of this compound and to monitor its degradation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathway acetyl_met_sulfoxide Acetyl-L-methionine Sulfoxide methionine_derivative Methionine Derivative acetyl_met_sulfoxide->methionine_derivative Reduction methionine_sulfone Methionine Sulfone acetyl_met_sulfoxide->methionine_sulfone Further Oxidation (Harsh Conditions) methionine_derivative->acetyl_met_sulfoxide Oxidation (Primary Degradation)

Figure 1. Primary degradation pathway of this compound.

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Data Evaluation prep Prepare Stock Solution aliquot Aliquot into Vials prep->aliquot temp Temperature (-20°C, 4°C, 25°C, 40°C) aliquot->temp light Light (UV, Visible, Dark) aliquot->light ph pH (3, 7, 9) aliquot->ph oxidative Oxidative (H₂O₂) aliquot->oxidative timepoint Time Points (0, 1, 2, 4, 8, 12 weeks) temp->timepoint light->timepoint ph->timepoint oxidative->timepoint hplc HPLC Analysis timepoint->hplc calc Calculate Degradation hplc->calc plot Plot Kinetics calc->plot

Figure 2. Workflow for a stability study of this compound.

Optimizing dithiothreitol (DTT) concentration in MsrA assays with Acetyl-L-methionine sulfoxide.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing dithiothreitol (DTT) concentration in Methionine Sulfoxide Reductase A (MsrA) assays using Acetyl-L-methionine sulfoxide as a substrate.

Frequently Asked Questions (FAQs)

Q1: What is the role of DTT in an MsrA assay?

A1: DTT is a reducing agent crucial for in vitro MsrA activity. During its catalytic cycle, MsrA's active site cysteine residues become oxidized, forming an intramolecular disulfide bond after reducing the methionine sulfoxide substrate.[1][2][3] DTT regenerates the enzyme by reducing this disulfide bond, allowing the enzyme to participate in subsequent catalytic cycles.[1][4][5] While the physiological reducing agent is typically the thioredoxin (Trx) system, DTT is a common and effective substitute for laboratory assays.[4][5]

Q2: Why is it critical to optimize the DTT concentration?

A2: The concentration of DTT is a critical parameter that can significantly impact enzyme activity and assay results.

  • Too Low Concentration: An insufficient DTT concentration will not fully regenerate the oxidized MsrA, leading to a decreased reaction rate and an underestimation of the enzyme's true activity.[6]

  • Too High Concentration: Excessively high concentrations of DTT can lead to "over-reduction," potentially breaking essential structural disulfide bonds within the enzyme, which can alter its conformation and lead to inactivation.[6] It can also interfere with certain detection methods or lead to high background signals.

Q3: What is a good starting range for DTT concentration in an MsrA assay?

A3: Based on published protocols, a broad range from 1 mM to 20 mM DTT has been used.[7][8][9][10] A sensible starting point for optimization is to test concentrations across this range, for example, 1, 2, 5, 10, and 20 mM, to empirically determine the optimal level for your specific enzyme source, purity, and assay conditions.

Q4: My DTT solution is old. Can I still use it?

A4: It is strongly recommended to use freshly prepared DTT solutions. DTT is unstable in solution and oxidizes when exposed to air. Using an old or improperly stored solution will result in a lower effective concentration of the reducing agent, leading to poor enzyme regeneration and unreliable, non-reproducible results. Prepare stock solutions in small aliquots and store them at -20°C.

Troubleshooting Guide

This guide addresses common problems encountered during MsrA assays, with a focus on issues related to DTT.

Problem Potential DTT-Related Cause(s) Recommended Solution(s)
Low or No Enzyme Activity 1. DTT concentration is suboptimal (too low or too high).[6]2. DTT solution has degraded due to age or improper storage.3. The pH of the buffer is not optimal for DTT's reducing activity (DTT works best in a slightly basic pH range).[6]1. Perform a DTT concentration titration experiment (see Protocol 2).2. Prepare a fresh DTT stock solution from solid.3. Ensure your assay buffer pH is between 7.0 and 8.0.
High Background Signal (in no-enzyme controls) 1. High DTT concentration may non-enzymatically reduce the substrate or interfere with the detection reagent.2. Interaction between DTT and other buffer components.1. Lower the DTT concentration to the minimum required for optimal activity.2. Run a control containing only the buffer, substrate, and DTT to measure its contribution to the background signal.3. Consult literature for potential incompatibilities with your detection method.
Poor Assay Reproducibility 1. Inconsistent DTT concentration due to using old/oxidized solutions.2. Pipetting errors when adding DTT, especially from a highly concentrated stock.1. Always use a fresh DTT solution for each set of experiments.2. Prepare an intermediate dilution of your DTT stock to increase the volume you need to pipette, which reduces the margin of error.
Reaction Rate Decreases Rapidly 1. DTT is being consumed and its concentration is becoming rate-limiting.2. The enzyme is being inactivated, possibly due to suboptimal DTT levels.1. Increase the initial DTT concentration to ensure it is not depleted during the assay.2. Re-evaluate the optimal DTT concentration to ensure enzyme stability throughout the measurement period.

Visualizing the Process

Diagrams help clarify the complex biochemical and experimental processes involved.

MsrA_Catalytic_Cycle MsrA_red Active MsrA (Cys-SH) Intermediate Enzyme-Substrate Intermediate MsrA_red->Intermediate Binds Substrate Met(O) (Substrate) Substrate->Intermediate Product Met (Product) Intermediate->Product Releases MsrA_ox Oxidized MsrA (Cys-S-S-Cys) Intermediate->MsrA_ox Catalysis MsrA_ox->MsrA_red Regeneration DTT_ox DTT (Oxidized) MsrA_ox->DTT_ox Oxidizes DTT DTT_red DTT (Reduced) DTT_red->MsrA_ox Reduces

Caption: The catalytic cycle of MsrA regeneration by DTT.

DTT_Optimization_Workflow start Start: Define Assay Conditions (Buffer, Temp, [MsrA], [Substrate]) prep Prepare Reagents (Including fresh DTT stock) start->prep setup Set Up Reactions with Varying [DTT] (e.g., 0, 1, 2, 5, 10, 20 mM) prep->setup incubate Incubate at Constant Temperature Monitor reaction over time setup->incubate measure Measure Product Formation or Substrate Depletion incubate->measure plot Plot Initial Velocity (V₀) vs. [DTT] measure->plot analyze Identify [DTT] with Max Activity (Peak of the curve) plot->analyze end End: Use Optimal [DTT] for future experiments analyze->end

Caption: Experimental workflow for DTT concentration optimization.

Troubleshooting_Tree start Problem: Low / No MsrA Activity q1 Is your DTT solution fresh (< 1 day old, stored on ice)? start->q1 a1_no Action: Prepare fresh DTT solution and repeat the assay. q1->a1_no No q2 Have you performed a DTT concentration titration? q1->q2 Yes a2_no Action: Perform DTT optimization (See Protocol 2). q2->a2_no No q3 Is the assay pH between 7.0-8.0? q2->q3 Yes a3_no Action: Adjust buffer pH and re-run the assay. q3->a3_no No end Issue likely not DTT-related. Check enzyme/substrate integrity. q3->end Yes

Caption: Troubleshooting logic tree for low MsrA activity.

Experimental Protocols

Protocol 1: Standard MsrA Activity Assay

This protocol provides a baseline for measuring MsrA activity. The final concentrations should be optimized for your specific experimental setup.

  • Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Prepare Reagents:

    • MsrA Enzyme: Dilute to a working concentration (e.g., 1-5 µg/mL) in Assay Buffer. Keep on ice.

    • This compound: Prepare a 10 mM stock solution in water.

    • DTT: Prepare a fresh 1 M stock solution in water. Dilute to a 100 mM working stock with Assay Buffer.

  • Set up the Reaction: In a microcentrifuge tube or microplate well, combine the following in order (for a 100 µL final volume):

    • Assay Buffer: 78 µL

    • This compound (10 mM stock): 10 µL (Final: 1 mM)

    • DTT (100 mM stock): 10 µL (Final: 10 mM - use your optimized concentration)

    • No-Enzyme Control: Add 2 µL of Assay Buffer.

    • Enzyme Reaction: Add 2 µL of MsrA enzyme solution.

  • Incubation: Mix gently and incubate at 37°C for a set time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding an equal volume of a quenching agent (e.g., 100 µL of 10% Trichloroacetic acid) or by heat inactivation.

  • Detection: Quantify the product (Acetyl-L-methionine) or the remaining substrate using a suitable method, such as HPLC or a coupled enzymatic assay.

Protocol 2: DTT Concentration Optimization Assay

This protocol is designed to find the ideal DTT concentration for your MsrA assay.

  • Prepare Reagents: Prepare Assay Buffer, MsrA enzyme, and substrate as described in Protocol 1. Prepare a fresh 1 M DTT stock.

  • Set up Reaction Series: Prepare a series of reactions in microcentrifuge tubes or a microplate. For a 100 µL final volume, vary the DTT concentration while keeping all other components constant.

TubeAssay Buffer (µL)Substrate (10 mM) (µL)DTT (from 1M stock) (µL)MsrA (µL)Final [DTT] (mM)
1 (No DTT)8810020
287101210
386102220
483105250
57810102100
66810202200
  • Incubation and Detection: Follow steps 4-6 from Protocol 1 for all reactions simultaneously.

  • Data Analysis: Calculate the initial reaction velocity for each DTT concentration. Plot the velocity as a function of the DTT concentration. The optimal concentration is the one that yields the highest enzyme activity before any potential inhibition is observed.

References

Validation & Comparative

Validation of Acetyl-L-methionine Sulfoxide as a Specific Substrate for Methionine Sulfoxide Reductase A (MsrA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acetyl-L-methionine sulfoxide as a substrate for Methionine Sulfoxide Reductase A (MsrA) against other commonly used alternatives. The information presented is supported by experimental data to assist researchers in selecting the most appropriate substrate for their MsrA activity assays.

Methionine sulfoxide reductases (Msrs) are a family of enzymes crucial for cellular defense against oxidative stress by repairing oxidized methionine residues in proteins. MsrA specifically catalyzes the reduction of the S-epimer of methionine sulfoxide (MetO) back to methionine. The selection of a suitable substrate is critical for the accurate determination of MsrA activity in various experimental settings.

Comparison of MsrA Substrates

Several substrates are utilized to measure MsrA activity. This guide focuses on the comparison of this compound with other prevalent substrates, including dabsyl-methionine sulfoxide and protein-bound methionine sulfoxide.

Key Performance Indicators of MsrA Substrates

The efficacy of a substrate for an enzyme is determined by its kinetic parameters, which include:

  • Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

  • Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Catalytic Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

  • Catalytic Efficiency (kcat/Km): This ratio is a measure of the enzyme's overall efficiency in converting a substrate to a product.

The following table summarizes the available kinetic parameters for different MsrA substrates. It is important to note that a direct comparison can be challenging as the data is often derived from studies using MsrA from different species and under varying assay conditions.

SubstrateEnzyme SourceKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
N-Acetyl-L-methionine sulfoxide Spinach Chloroplasts0.4--[1]
Dabsyl-Met-S-SO Streptococcus pneumoniae0.860.26302[2]
Protein-Bound Met(O) Not specified----
Free L-[3H]Met(O) Yeast---[3]

Data for protein-bound Met(O) and L-[3H]Met(O) is often reported in terms of specific activity (e.g., pmol/min/mg protein) rather than classical kinetic parameters, making direct comparison difficult.

Based on the available data, N-acetyl-L-methionine sulfoxide exhibits a reasonably low Km value, suggesting a good affinity for MsrA. Dabsyl-Met-S-SO is another commonly used substrate for which kinetic parameters have been determined, allowing for a more quantitative assessment of enzyme performance.

Experimental Protocols

Accurate and reproducible measurement of MsrA activity is paramount. Below are detailed methodologies for key experiments cited in the literature.

MsrA Activity Assay using N-Acetyl-[3H]methionine Sulfoxide (Radioactive Method)

This method offers high sensitivity and is considered a classic approach for determining MsrA activity.

Materials:

  • N-Acetyl-[3H]methionine sulfoxide

  • Purified MsrA or cell/tissue extract

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • KCl

  • Acetonitrile

  • Silica gel plates for thin-layer chromatography (TLC)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 30 mM KCl, and 20 mM DTT.

  • Add a known amount of purified MsrA or cell/tissue extract to the reaction mixture.

  • Initiate the reaction by adding N-Acetyl-[3H]methionine sulfoxide to a final concentration of 1 µM.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 200 µl of acetonitrile.

  • Spot the reaction mixture onto a silica gel TLC plate.

  • Develop the TLC plate using a solvent system of n-butanol:acetic acid:water (60:15:25).

  • After separation, visualize the spots (e.g., using ninhydrin for non-radioactive standards).

  • Excise the spot corresponding to the product, N-acetyl-[3H]methionine.

  • Add scintillation fluid to the excised spot and measure the radioactivity using a scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the radioactive substrate.

MsrA Activity Assay using Dabsyl-Methionine Sulfoxide (HPLC-Based Method)

This method utilizes a chromogenic substrate, allowing for detection via HPLC and is a non-radioactive alternative.

Materials:

  • Dabsyl-methionine-S-sulfoxide (dabsyl-Met-S-O)

  • Purified MsrA or cell/tissue extract

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • Acetonitrile

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis at 436 nm)

Procedure:

  • Prepare a reaction mixture (100 µl total volume) containing 50 mM Tris-HCl (pH 7.5) and 20 mM DTT.[4]

  • Add a known amount of purified MsrA or cell/tissue extract.[4]

  • Pre-incubate the mixture at 37°C for 5 minutes.[4]

  • Initiate the reaction by adding dabsyl-Met-S-O to a final concentration of 200 µM.[5]

  • Incubate the reaction at 37°C for 30 minutes.[4]

  • Terminate the reaction by adding 200 µl of acetonitrile.[4]

  • Centrifuge the mixture to pellet any precipitated protein.

  • Inject the supernatant into the HPLC system.

  • Separate the substrate (dabsyl-Met-S-O) and the product (dabsyl-Met) using an appropriate gradient of acetonitrile in an aqueous buffer.

  • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of dabsyl-Met.

Visualizing the Enzymatic Reaction and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the MsrA enzymatic reaction and the general workflow of an activity assay.

MsrA_Reaction cluster_reaction Enzymatic Reaction cluster_regeneration Reductant System MetO Acetyl-L-methionine Sulfoxide (MetO-S) Met Acetyl-L-methionine (Met) MetO->Met MsrA MsrA_red MsrA (reduced) MsrA_ox MsrA (oxidized) MsrA_red->MsrA_ox Substrate Reduction MsrA_ox->MsrA_red MsrA_ox:s->MsrA_red:n Trx_red Thioredoxin (reduced) Trx_ox Thioredoxin (oxidized) Trx_red->Trx_ox MsrA Regeneration

Caption: Enzymatic reduction of this compound by MsrA.

MsrA_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture (Buffer, DTT) start->prepare_reagents add_enzyme Add MsrA Enzyme (Purified or Extract) prepare_reagents->add_enzyme add_substrate Add Substrate (e.g., this compound) add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., Acetonitrile) incubate->stop_reaction analysis Analyze Product Formation (TLC or HPLC) stop_reaction->analysis quantify Quantify Product analysis->quantify end End quantify->end

Caption: General experimental workflow for an MsrA activity assay.

Conclusion

This compound serves as a specific and effective substrate for MsrA. Its utility is demonstrated by a favorable Michaelis constant, indicating high affinity for the enzyme. For researchers requiring high sensitivity, the radiolabeled version of this substrate in a TLC-based assay is a robust option. For those preferring a non-radioactive method with straightforward quantification, dabsyl-methionine sulfoxide coupled with HPLC analysis presents a reliable alternative. The choice of substrate will ultimately depend on the specific requirements of the experiment, including the desired level of sensitivity, available equipment, and safety considerations. This guide provides the necessary information to make an informed decision for the validation and measurement of MsrA activity.

References

Acetyl-L-methionine Sulfoxide vs. Free Methionine Sulfoxide in Reductase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, pharmacology, and drug development, the accurate measurement of methionine sulfoxide reductase (Msr) activity is crucial for understanding oxidative stress and protein repair mechanisms. The choice of substrate in these assays significantly impacts the results and their interpretation. This guide provides an objective comparison of two common substrates: Acetyl-L-methionine sulfoxide and free methionine sulfoxide, supported by experimental data and detailed protocols.

Performance Comparison

The primary distinction in the utility of this compound versus free methionine sulfoxide lies in their specificity for different methionine sulfoxide reductases. Evidence suggests that certain reductases exhibit a strong preference for the N-acetylated form.

A key study on an enzymatic activity from spinach chloroplasts demonstrated a clear preference for N-acetyl-methionine sulfoxide.[1][2] In this research, L-methionine-sulfoxide was found to be "essentially inactive as a substrate," highlighting a significant difference in enzyme recognition and turnover.[1][2]

SubstrateEnzyme SourceKinetic Parameter (Km)Notes
N-acetyl methionine sulfoxide Spinach Chloroplasts0.4 mM[1][2]The enzyme showed a clear preference for this substrate.
L-methionine-sulfoxide Spinach ChloroplastsNot ReportedDescribed as "essentially inactive as a substrate".[1][2]

This table summarizes the available quantitative data for the direct comparison of the two substrates with the same enzyme.

Methionine sulfoxide exists as two diastereomers, the S-form and the R-form, which are reduced by MsrA and MsrB, respectively.[3][4] MsrA can reduce both free and protein-based methionine-S-sulfoxide, while MsrB is generally specific for protein-based methionine-R-sulfoxide.[4][5] A third enzyme, fRmsr, which is not present in multicellular organisms, reduces free methionine-R-sulfoxide.[5] The use of N-acetylated substrates may be particularly relevant for assays involving MsrA, which has a broader substrate specificity that includes N-acetyl-methionine-S-sulfoxide.[5][6]

Signaling and Repair Pathway

The reduction of methionine sulfoxide is a critical component of the cellular antioxidant defense system. Methionine residues in proteins are susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide. This can lead to protein dysfunction. Methionine sulfoxide reductases (MsrA and MsrB) repair this damage by catalytically reducing methionine sulfoxide back to methionine, thus restoring protein function. This repair process is a cyclic pathway involving the thioredoxin system.

Met Methionine (in Protein) MetSO Methionine Sulfoxide (Met-S-O or Met-R-O) Met->MetSO Oxidation MetSO->Met Reduction ROS Reactive Oxygen Species ROS->Met Msr_ox Msr (oxidized) Msr_red Msr (reduced) (MsrA for S-form, MsrB for R-form) Msr_ox->Msr_red Msr_red->MetSO Msr_red->Msr_ox Trx_red Thioredoxin (reduced) Trx_red->Msr_ox Trx_ox Thioredoxin (oxidized) Trx_red->Trx_ox Trx_ox->Trx_red TR Thioredoxin Reductase TR->Trx_ox NADP NADP+ TR->NADP NADPH NADPH NADPH->TR

Methionine Sulfoxide Reduction Cycle.

Experimental Protocols

The selection of an appropriate assay protocol depends on the specific research question, the purity of the enzyme, and the available equipment. Below are detailed methodologies for key experiments involving methionine sulfoxide reductase substrates.

Protocol 1: Dabsylated Methionine Sulfoxide HPLC-Based Assay

This method is suitable for measuring total Msr activity or specifically MsrA and MsrB activity using dabsylated diastereomers of methionine sulfoxide.[7]

Materials:

  • Protein extract or purified enzyme

  • 30 mM Tris-HCl, pH 8.0

  • 1 M Dithiothreitol (DTT)

  • 5 mM dabsyl-Met-R,S-O (for total activity), or 5 mM dabsyl-Met-R-O (for MsrB), or 5 mM dabsyl-Met-S-O (for MsrA)

  • Acetonitrile

  • HPLC system with a reverse-phase column

Procedure:

  • Prepare the reaction mixture in a 1.5 mL tube. To a final volume of 200 µL of 30 mM Tris-HCl, pH 8.0, add 200 µg of protein extract.

  • Add 2 µL of 1 M DTT to achieve a final concentration of 10 mM.

  • Equilibrate the solution for 5 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the 5 mM dabsylated methionine sulfoxide substrate (final concentration of 0.5 mM).

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding 300 µL of acetonitrile.

  • Centrifuge the sample to pellet any precipitate.

  • Analyze the supernatant by HPLC to quantify the formation of dabsyl-Met.

Protocol 2: TLC-Based Assay for Free Methionine Sulfoxide Reduction

This protocol is used to identify the reduction of free methionine sulfoxide to methionine.[8]

Materials:

  • Purified enzyme

  • 50 mM Sodium phosphate, pH 7.5

  • 20 mM DTT

  • 1 mM free L-methionine-R-sulfoxide or L-methionine-S-sulfoxide

  • TLC plates (e.g., silica gel)

  • Developing solvent: n-butanol:acetic acid:water (60:15:25)

  • Ninhydrin spray

Procedure:

  • Set up a 100 µL reaction mixture containing 50 mM sodium phosphate (pH 7.5), 20 mM DTT, 1 mM free Met-SO, and 5–50 µg of purified enzyme.

  • Incubate the reaction at 37°C for 2 hours.

  • Spot an aliquot of the reaction mixture onto a TLC plate.

  • Develop the TLC plate using the n-butanol:acetic acid:water solvent system.

  • After development, dry the plate and spray with ninhydrin to visualize the amino acids. Methionine will migrate differently from methionine sulfoxide, allowing for qualitative or semi-quantitative assessment of the reaction.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the activity of a methionine sulfoxide reductase with different substrates.

start Start: Prepare Enzyme and Reagents prep_s1 Prepare Substrate 1: This compound start->prep_s1 prep_s2 Prepare Substrate 2: Free Methionine Sulfoxide start->prep_s2 assay_setup Set up Parallel Reductase Assays (Enzyme, Buffer, DTT) prep_s1->assay_setup prep_s2->assay_setup add_s1 Add Substrate 1 assay_setup->add_s1 add_s2 Add Substrate 2 assay_setup->add_s2 incubation Incubate at 37°C add_s1->incubation add_s2->incubation stop_rxn Stop Reaction incubation->stop_rxn analysis Analyze Products (e.g., HPLC, TLC, Mass Spec) stop_rxn->analysis data Compare Kinetic Parameters (Km, Vmax) analysis->data

Workflow for Comparing Reductase Substrates.

References

A Comparative Analysis of Acetyl-L-methionine Sulfoxide and Other Oxidized Methionine Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acetyl-L-methionine sulfoxide with other oxidized forms of methionine, namely methionine sulfoxide and methionine sulfone. The information presented is based on available experimental data and is intended to assist researchers in understanding the distinct chemical and biological properties of these compounds.

Introduction to Methionine Oxidation

Methionine, a sulfur-containing essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS). This oxidation primarily yields methionine sulfoxide, which exists as two diastereomers: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O). Further oxidation can lead to the formation of methionine sulfone. The reversible oxidation of methionine to methionine sulfoxide is a key post-translational modification involved in regulating protein function and protecting against oxidative stress.[1] The reduction of methionine sulfoxide back to methionine is catalyzed by the methionine sulfoxide reductase (Msr) system, with MsrA and MsrB enzymes stereospecifically reducing the S and R forms, respectively.[2] In contrast, the oxidation to methionine sulfone is generally considered irreversible in biological systems.[3]

This compound is a derivative of methionine sulfoxide that has garnered interest for its potential applications in pharmaceuticals and nutraceuticals due to its antioxidant properties.[4] This guide will compare the chemical properties, biological activities, and analytical methodologies for these three oxidized methionine forms.

Chemical and Physical Properties

The chemical modifications at the sulfur atom and the N-terminus significantly influence the physicochemical properties of these methionine derivatives.

PropertyThis compoundL-Methionine SulfoxideL-Methionine Sulfone
Molecular Formula C7H13NO4S[5]C5H11NO3S[1]C5H11NO4S
Molecular Weight 207.25 g/mol [5]165.21 g/mol [1]181.21 g/mol
Structure N-acetylated sulfoxideFree amino acid sulfoxideFree amino acid sulfone
Chirality at Sulfur Yes (R and S diastereomers)Yes (R and S diastereomers)[2]No
Reversibility of Oxidation Reversible to N-acetyl-methionineReversible to methionine[1]Generally irreversible in vivo[3]
Polarity Increased polarity compared to N-acetyl-methionineIncreased polarity compared to methionineHigher polarity than methionine sulfoxide

Biological Activity and Significance

The biological activities of oxidized methionine forms are closely linked to their ability to be recognized and metabolized by cellular enzymes, their antioxidant potential, and their impact on cellular signaling pathways.

Biological AspectThis compoundL-Methionine SulfoxideL-Methionine Sulfone
Enzymatic Reduction The S-diastereomer is a substrate for Methionine Sulfoxide Reductase A (MsrA).[2]The S-diastereomer is reduced by MsrA, and the R-diastereomer is reduced by MsrB.[1]Not reducible by the Msr system.[3]
Antioxidant Potential Believed to possess antioxidant properties and mitigate oxidative stress.[4]Can act as a scavenger of ROS, and its reduction is a key antioxidant repair mechanism.Limited direct antioxidant activity; its formation represents a more permanent oxidative modification.
Cellular Uptake Expected to be transported into cells, potentially via amino acid or peptide transporters, although specific data is limited. Acetylation can influence transport kinetics.[6][7]Transported into cells via amino acid transporters.Likely transported by amino acid transporters, but specific data is scarce.
Toxicity Data on specific toxicity is limited.High concentrations can induce cytotoxicity in hepatocytes, with gender-dependent differences observed.[8]Data on specific toxicity is limited, but its irreversible nature suggests potential for inducing protein dysfunction.
Signaling Pathways Potential to influence redox-sensitive pathways like the Nrf2 pathway, similar to other methionine derivatives.[9][10]Methionine metabolism, including its oxidation and reduction, is linked to the Nrf2 antioxidant response pathway.[9]The irreversible nature of its formation may lead to sustained alterations in protein function, impacting various signaling cascades.

Experimental Protocols

Synthesis of this compound

Principle: N-acetyl-L-methionine is oxidized to N-acetyl-L-methionine sulfoxide using a mild oxidizing agent like hydrogen peroxide.

Protocol:

  • Dissolve N-acetyl-L-methionine in a suitable solvent (e.g., a mixture of water and a miscible organic solvent).

  • Add a stoichiometric amount of hydrogen peroxide (e.g., 30% solution) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or chromatography.

Quantification of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[11][12][13][14]

Protocol:

  • Culture cells to the desired confluency in a multi-well plate.

  • Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS).

  • Incubate the cells with a working solution of DCFH-DA (typically 10-25 µM) in a serum-free medium for 30-60 minutes at 37°C in the dark.[11][12]

  • Wash the cells to remove the excess DCFH-DA.

  • Expose the cells to the test compounds (this compound, methionine sulfoxide, or methionine sulfone) at various concentrations. Include a positive control (e.g., H2O2 or TBHP) and a negative control (vehicle).[12][15]

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[11][12][13]

HPLC Method for the Separation and Quantification of Oxidized Methionine Forms

Principle: Reversed-phase or mixed-mode high-performance liquid chromatography (HPLC) can be used to separate methionine and its oxidized forms based on their different polarities.

Protocol (Example):

  • Column: A C18 reversed-phase column or a mixed-mode column (e.g., SIELC Primesep 100) can be used.[1][16][17]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[1]

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the peptide bond or a derivatizing agent's absorbance wavelength) or mass spectrometry (MS) for more sensitive and specific detection.

  • Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated from known concentrations of pure standards.

Signaling Pathways and Experimental Workflows

Methionine Oxidation and the Nrf2 Antioxidant Response Pathway

The cellular redox state, influenced by the balance of methionine and its oxidized forms, plays a crucial role in the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and detoxification genes.

Nrf2 signaling pathway activation under oxidative stress.

Experimental Workflow for Comparative Analysis

A logical workflow for a comparative study of these compounds would involve a series of in vitro experiments to assess their key biological properties.

Experimental_Workflow start Start: Obtain Pure Compounds synthesis Synthesis & Purification (this compound) start->synthesis characterization Chemical Characterization (NMR, MS) synthesis->characterization antioxidant_assays In Vitro Antioxidant Assays (DPPH, ABTS, ORAC) characterization->antioxidant_assays cell_culture Cell Culture (e.g., Hepatocytes, Neurons) characterization->cell_culture data_analysis Comparative Data Analysis antioxidant_assays->data_analysis ros_assay Intracellular ROS Measurement (DCFH-DA Assay) cell_culture->ros_assay cytotoxicity_assay Cytotoxicity Assessment (MTT Assay) cell_culture->cytotoxicity_assay uptake_study Cellular Uptake Analysis (HPLC/LC-MS) cell_culture->uptake_study pathway_analysis Signaling Pathway Analysis (e.g., Nrf2 activation) cell_culture->pathway_analysis ros_assay->data_analysis cytotoxicity_assay->data_analysis uptake_study->data_analysis pathway_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Workflow for comparing oxidized methionine forms.

Conclusion

The oxidation state and N-acetylation of methionine significantly alter its biological properties. This compound, being a substrate for the MsrA enzyme, can participate in the cellular redox cycle, similar to methionine sulfoxide. Its acetyl group may influence its cellular uptake and metabolic fate. In contrast, methionine sulfone represents a more permanent oxidative modification that cannot be reversed by the Msr system.

Further direct comparative studies are necessary to fully elucidate the relative antioxidant efficacy, bioavailability, and therapeutic potential of this compound in comparison to other oxidized methionine forms. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations. This knowledge will be invaluable for the rational design of novel therapeutic agents and nutraceuticals targeting oxidative stress-related diseases.

References

Untangling Specificity: A Comparative Guide to Anti-Methionine Sulfoxide Antibody Cross-Reactivity with Acetyl-L-Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of post-translational modifications is paramount. This guide provides a comparative analysis of the cross-reactivity of anti-methionine sulfoxide antibodies with its acetylated counterpart, Acetyl-L-methionine sulfoxide. Understanding this specificity is critical for the accurate interpretation of experimental results and the development of targeted diagnostics and therapeutics.

Methionine sulfoxide (MetO) is a product of the oxidation of methionine residues by reactive oxygen species, a modification implicated in a range of physiological and pathological processes, including aging and neurodegenerative diseases.[1][2] Its detection is often accomplished using antibodies raised against this modified amino acid. However, the potential for these antibodies to cross-react with structurally similar molecules, such as this compound, presents a significant challenge to data accuracy. This guide delves into the structural basis for potential cross-reactivity and outlines experimental approaches to assess antibody specificity.

Structural Comparison: Methionine Sulfoxide vs. This compound

The potential for cross-reactivity between an antibody and two different antigens is fundamentally linked to their structural similarity. While both methionine sulfoxide and this compound share the core methionine sulfoxide structure, the key difference lies in the acetylation of the amino group in the latter.

Below is a diagram illustrating the structural relationship between the two molecules.

cluster_meto Methionine Sulfoxide cluster_acmeto This compound cluster_diff Key Structural Difference meto_formula C₅H₁₁NO₃S meto_structure diff_label Acetylation of the alpha-amino group meto_structure->diff_label acmeto_formula C₇H₁₃NO₄S acmeto_structure diff_label->acmeto_structure

Caption: Structural comparison of Methionine Sulfoxide and this compound.

The presence of the acetyl group on the alpha-amino group of this compound introduces a significant structural and chemical alteration. This change can influence how an antibody recognizes the molecule. An antibody highly specific for the free amino group of methionine sulfoxide would likely exhibit reduced or no binding to the acetylated form. Conversely, an antibody that primarily recognizes the sulfoxide moiety and the surrounding carbon chain might show some degree of cross-reactivity.

Performance Comparison: Assessing Cross-Reactivity

Currently, there is a lack of published, direct quantitative data comparing the binding of commercially available anti-methionine sulfoxide antibodies to both methionine sulfoxide and this compound. The scientific literature highlights the difficulty in producing highly specific antibodies for methionine sulfoxide itself, with some studies showing a lack of specificity for the intended target.[2]

To rigorously assess the cross-reactivity, researchers should perform head-to-head comparisons using established immunoassays. The following table outlines key performance parameters that should be evaluated.

Performance ParameterMethionine Sulfoxide (Target Antigen)This compound (Potential Cross-Reactant)Desired Outcome for High Specificity
Binding Affinity (KD) Low KD (High Affinity)High KD (Low or No Affinity)Significantly lower KD for Methionine Sulfoxide
EC50 (ELISA) Low EC50High or Undetectable EC50A much lower EC50 value for the target antigen
Immunoblot Signal Intensity Strong SignalWeak to No SignalStrong, specific band for proteins with MetO; no band for acetylated MetO
Inhibition (%) in Competitive Assay High InhibitionLow to No InhibitionHigh percentage of inhibition by MetO, minimal by acetylated MetO

Experimental Protocols for Evaluating Cross-Reactivity

To generate the comparative data outlined above, the following experimental protocols can be employed.

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a robust method for quantifying antibody specificity.[3]

Protocol:

  • Coating: Coat a microtiter plate with a protein conjugate of methionine sulfoxide.

  • Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.[4]

  • Competition: Pre-incubate the anti-methionine sulfoxide antibody with varying concentrations of either free methionine sulfoxide (the competitor) or this compound (the potential cross-reactant).

  • Incubation: Add the antibody-antigen mixtures to the coated plate and incubate.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a measurable color change.[5]

  • Analysis: Measure the absorbance using a plate reader. The degree of color development is inversely proportional to the amount of free antigen in the initial mixture that bound to the antibody. By comparing the inhibition curves of methionine sulfoxide and this compound, the relative cross-reactivity can be determined.

Western Blotting

Western blotting can provide a qualitative or semi-quantitative assessment of cross-reactivity against proteins containing these modifications.[6][7]

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues known to contain proteins with either methionine sulfoxide or this compound modifications.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[7]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-methionine sulfoxide antibody.[8][9]

  • Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody.

  • Detection: Add a chemiluminescent or fluorescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the signal intensity of bands corresponding to proteins with methionine sulfoxide versus those with this compound.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time quantitative analysis of biomolecular interactions, including antibody-antigen binding kinetics.[10][11][12]

Protocol:

  • Immobilization: Immobilize the anti-methionine sulfoxide antibody onto a sensor chip.

  • Analyte Injection: Sequentially inject solutions containing either methionine sulfoxide or this compound over the sensor surface at various concentrations.

  • Association and Dissociation: Monitor the binding (association) and unbinding (dissociation) in real-time by detecting changes in the refractive index at the sensor surface.[10]

  • Data Analysis: Calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for each analyte. A significantly higher KD for this compound would indicate lower affinity and therefore lower cross-reactivity.

The following diagram illustrates a typical experimental workflow for assessing antibody cross-reactivity.

cluster_prep Preparation cluster_assays Immunoassays cluster_analysis Data Analysis cluster_conclusion Conclusion antibody Anti-Methionine Sulfoxide Antibody elisa Competitive ELISA antibody->elisa wb Western Blot antibody->wb spr Surface Plasmon Resonance antibody->spr meto Methionine Sulfoxide (Target Antigen) meto->elisa meto->wb meto->spr acmeto This compound (Potential Cross-Reactant) acmeto->elisa acmeto->wb acmeto->spr quant Quantitative Comparison (Binding Affinity, IC50) elisa->quant qual Qualitative/Semi-Quantitative (Band Intensity) wb->qual spr->quant conclusion Determination of Cross-Reactivity Profile quant->conclusion qual->conclusion

Caption: Workflow for assessing antibody cross-reactivity.

Conclusion and Recommendations

The specificity of anti-methionine sulfoxide antibodies is not guaranteed and requires rigorous validation, especially when the presence of structurally related molecules like this compound is anticipated. While direct comparative data is currently scarce in the public domain, the experimental frameworks provided in this guide offer a clear path for researchers to independently assess the cross-reactivity of their chosen antibodies.

For researchers in drug development and other critical fields, it is strongly recommended to:

  • Perform in-house validation: Do not rely solely on manufacturer-provided data. Use the protocols outlined above to test the antibody's specificity against potential cross-reactants relevant to your experimental system.

  • Choose validated antibodies: When possible, select antibodies that have been cited in peer-reviewed literature and for which specificity data is available.

  • Consider alternative detection methods: In the absence of a highly specific antibody, consider alternative methods for detecting methionine sulfoxide, such as mass spectrometry, which can provide definitive structural information.

By carefully evaluating and validating the tools used for detection, the scientific community can ensure the accuracy and reliability of research into the important role of methionine oxidation in health and disease.

References

A Comparative Guide to the Reduction Kinetics of Acetyl-L-methionine Sulfoxide by Methionine Sulfoxide Reductase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the enzymatic reduction of methionine sulfoxide is crucial for developing strategies to combat oxidative stress and its associated pathologies. This guide provides a comparative analysis of the reduction kinetics of N-acetyl-L-methionine sulfoxide by different Methionine Sulfoxide Reductase (Msr) enzymes.

Methionine residues in proteins are particularly susceptible to oxidation by reactive oxygen species, forming methionine sulfoxide. This oxidation can be reversed by the Msr enzyme system, which is comprised of two main classes: MsrA, which stereospecifically reduces the S-epimer of methionine sulfoxide, and MsrB, which reduces the R-epimer. N-acetyl-L-methionine sulfoxide is a commonly used substrate for in vitro studies of Msr activity.

Comparative Analysis of Kinetic Parameters

Direct comparative kinetic data for the reduction of N-acetyl-L-methionine sulfoxide across a wide range of Msr enzymes is limited in the scientific literature. However, data from studies using other substrates, such as dabsylated methionine sulfoxide (dabsyl-Met-SO), provide valuable insights into the relative catalytic efficiencies of different Msr enzymes.

Kinetic Parameters with N-acetyl-L-methionine Sulfoxide

A study on a methionine sulfoxide reductase isolated from spinach chloroplasts reported the following Michaelis constant (Km) for N-acetyl-L-methionine sulfoxide.

Enzyme SourceSubstrateKm (mM)
Spinach ChloroplastsN-acetyl-L-methionine sulfoxide0.4

Comparative Kinetic Parameters with Dabsyl-Met-SO

The following table summarizes the kinetic parameters of various Msr enzymes with the diastereomers of dabsyl-Met-SO, offering a broader comparison of their catalytic activities.

EnzymeSubstrateKm (mM)kcat (min⁻¹)kcat/Km (min⁻¹mM⁻¹)
S. pneumoniae MsrAB (MsrA domain)dabsyl-Met-S-SO0.861.82.1
S. pneumoniae MsrAB (MsrB domain)dabsyl-Met-R-SO0.0380.5414.2
Mammalian MsrB1 (Sec-containing)dabsyl-Met-R-SO1.0--
Mammalian MsrB1 (Cys-containing)dabsyl-Met-R-SO0.9--
Mammalian MsrB2dabsyl-Met-R-SO0.17--
Mammalian MsrB3dabsyl-Met-R-SO2.9--

Note: The kcat and kcat/Km values were not available for all the mammalian MsrB enzymes in the cited literature.

Experimental Protocols

Detailed methodologies are essential for the accurate determination and comparison of enzyme kinetics. Below are protocols for a typical Msr activity assay that can be adapted for N-acetyl-L-methionine sulfoxide.

Preparation of N-acetyl-L-methionine Sulfoxide

N-acetyl-L-methionine sulfoxide can be prepared by the oxidation of N-acetyl-L-methionine with hydrogen peroxide.

Materials:

  • N-acetyl-L-methionine

  • 30% (w/w) Hydrogen peroxide (H₂O₂)

  • Methanol

  • Ether

Procedure:

  • Dissolve N-acetyl-L-methionine in methanol.

  • Add a molar excess of 30% H₂O₂ to the solution.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Evaporate the solvent under reduced pressure.

  • Wash the resulting solid with ether and dry to yield N-acetyl-L-methionine sulfoxide.

Enzyme Activity Assay using HPLC

This method is based on the separation and quantification of the product, N-acetyl-L-methionine, from the substrate, N-acetyl-L-methionine sulfoxide, by reverse-phase high-performance liquid chromatography (HPLC).

Reaction Mixture (100 µL):

  • 50 mM Tris-HCl, pH 7.5

  • 10 mM Dithiothreitol (DTT)

  • Varying concentrations of N-acetyl-L-methionine sulfoxide (e.g., 0.1 to 5 mM)

  • Purified Msr enzyme (e.g., 1-5 µg)

Procedure:

  • Combine the buffer, DTT, and substrate in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the Msr enzyme.

  • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile).

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC.

HPLC Analysis:

  • Column: C18 reverse-phase column

  • Mobile Phase: An appropriate gradient of a polar solvent (e.g., water with 0.1% trifluoroacetic acid) and a nonpolar solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • Detection: UV absorbance at a wavelength suitable for detecting the acetylated amino acids (e.g., 214 nm).

  • Quantification: The amount of N-acetyl-L-methionine produced is determined by comparing the peak area to a standard curve of known concentrations.

Visualizing the Enzymatic Process and Workflow

Enzymatic Reduction of Acetyl-L-methionine Sulfoxide

The following diagram illustrates the general enzymatic reaction catalyzed by Msr enzymes, showcasing the reduction of N-acetyl-L-methionine sulfoxide to N-acetyl-L-methionine, coupled with the oxidation of a reducing agent like Dithiothreitol (DTT).

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Ac-Met(O) N-acetyl-L-methionine sulfoxide Msr Msr Enzyme Ac-Met(O)->Msr DTT_red DTT (reduced) DTT_red->Msr Ac-Met N-acetyl-L-methionine Msr->Ac-Met DTT_ox DTT (oxidized) Msr->DTT_ox

Caption: Enzymatic reduction of N-acetyl-L-methionine sulfoxide by Msr.

Experimental Workflow for Kinetic Analysis

This diagram outlines the key steps involved in determining the kinetic parameters of Msr enzymes.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Substrate_Prep Prepare N-acetyl-L-methionine sulfoxide solutions Reaction_Setup Set up reaction mixtures (varying substrate concentrations) Substrate_Prep->Reaction_Setup Enzyme_Prep Purify Msr Enzyme Enzyme_Prep->Reaction_Setup Buffer_Prep Prepare Reaction Buffer (with DTT) Buffer_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Quench Stop reaction Incubation->Quench HPLC Analyze product formation by HPLC Quench->HPLC Kinetics Calculate initial velocities and determine Km and kcat HPLC->Kinetics

Caption: Workflow for determining Msr enzyme kinetic parameters.

A Comparative Guide to Isotopic Labeling of Acetyl-L-methionine Sulfoxide for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the selection of an appropriate tracer is a critical determinant of experimental success. This guide provides a comprehensive comparison of isotopically labeled Acetyl-L-methionine sulfoxide as a tracer molecule, alongside a prominent alternative, to inform the design and execution of tracer studies. This analysis is supported by available experimental data and detailed methodologies.

Introduction to Isotopic Tracers in Methionine Metabolism

Methionine is a crucial amino acid involved in protein synthesis, methylation reactions, and the biosynthesis of other sulfur-containing compounds. Its metabolism is often dysregulated in various diseases, making it a key target for investigation. Isotopic labeling, the replacement of one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N), allows for the precise tracking of methionine's fate within complex biological systems. When coupled with mass spectrometry, this technique provides invaluable insights into metabolic fluxes and pathway dynamics.

N-Acetyl-L-methionine sulfoxide, a derivative of methionine, is of particular interest as it represents a product of oxidative stress and is a substrate for the vital enzyme Methionine Sulfoxide Reductase (Msr). The Msr system plays a critical role in repairing oxidative damage to proteins and is implicated in various signaling pathways related to cellular stress and survival. Utilizing isotopically labeled this compound can, therefore, offer unique insights into the dynamics of oxidative stress and the cellular response.

Isotopic Labeling of this compound: A Proposed Approach

While detailed experimental protocols for the synthesis of isotopically labeled this compound are not extensively reported, a straightforward two-step synthesis can be proposed based on established chemical reactions. This involves the acetylation of an isotopically labeled L-methionine precursor, followed by a controlled oxidation to the sulfoxide.

Proposed Synthesis of [1-¹³C]-Acetyl-L-methionine Sulfoxide

A potential synthetic route for [1-¹³C]-Acetyl-L-methionine sulfoxide is outlined below. This method leverages the commercially available [1-¹³C]-L-methionine.

cluster_0 Step 1: Acetylation cluster_1 Step 2: Oxidation 13C_Met [1-13C]-L-Methionine Ac_Met [1-13C]-N-Acetyl-L-methionine 13C_Met->Ac_Met Pyridine Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Ac_Met Ac_Met_S [1-13C]-N-Acetyl-L-methionine Ac_Met_SO [1-13C]-N-Acetyl-L-methionine Sulfoxide Ac_Met_S->Ac_Met_SO tert-Butanol H2O2 Hydrogen Peroxide H2O2->Ac_Met_SO

Caption: Proposed synthesis of isotopically labeled this compound.

Performance and Comparison of Methionine Tracers

The ideal isotopic tracer should exhibit high isotopic enrichment, metabolic stability (the label is not easily lost), and generate a strong, unambiguous signal in mass spectrometry. Below is a comparative table summarizing the key performance characteristics of [1-¹³C]-Acetyl-L-methionine sulfoxide and a widely used alternative, [methyl-D₃, 1-¹³C]-L-methionine. It is important to note that the data for this compound is largely projected based on the properties of similar N-acetylated amino acids, due to a lack of direct experimental data in the literature.

Feature[1-¹³C]-Acetyl-L-methionine Sulfoxide (Projected)[methyl-D₃, 1-¹³C]-L-methionine (Experimental)
Isotopic Enrichment >98% (dependent on precursor)>98% (commercially available)
Metabolic Stability The acetyl group may be subject to deacetylation. The sulfoxide can be reduced by Msr enzymes.The methyl-D₃ group can be transferred in methylation reactions, allowing for the tracing of both protein synthesis and methylation pathways. The ¹³C at the carboxyl position is stable.
Mass Shift +1 Da+4 Da
Primary Application Probing oxidative stress pathways and Msr activity.Simultaneous measurement of protein synthesis and breakdown, and methylation flux.[1]
Potential for Isotope Scrambling Low for the ¹³C label.Low for the ¹³C label; the deuterium on the methyl group can be lost upon transfer.
Mass Spectrometry Signal Good signal intensity, easily distinguishable from the unlabeled compound.Excellent signal separation from the unlabeled compound due to the +4 Da shift.

Experimental Protocols

General Experimental Workflow for a Tracer Study

The following workflow outlines the key steps in a typical tracer study using an isotopically labeled methionine derivative.

Cell_Culture 1. Cell Culture/ Animal Model Labeling 2. Introduction of Isotopically Labeled Tracer Cell_Culture->Labeling Incubation 3. Time-Course Incubation Labeling->Incubation Quenching 4. Metabolic Quenching Incubation->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis Data_Processing 7. Data Processing and Flux Analysis Analysis->Data_Processing

Caption: Generalized workflow for a metabolic tracer study.

Detailed Protocol: Tracer Analysis using LC-MS/MS
  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • Replace the standard medium with a medium containing the isotopically labeled tracer (e.g., 100 µM [1-¹³C]-Acetyl-L-methionine sulfoxide).

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the incorporation of the tracer into metabolic pathways.

  • Metabolic Quenching and Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to the cells to quench all enzymatic activity.

    • Scrape the cells in the extraction solvent and collect the lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

    • Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites.

    • Operate the mass spectrometer in a mode that allows for the detection and quantification of the different isotopologues of the tracer and its downstream metabolites.

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify the different isotopologues.

    • Calculate the fractional isotopic enrichment for each metabolite at each time point.

    • Use metabolic flux analysis software to model the data and determine the rates of metabolic pathways.

Signaling Pathway Involvement: Methionine Sulfoxide and Redox Signaling

The reduction of methionine sulfoxide is a key event in cellular redox signaling, primarily mediated by the Methionine Sulfoxide Reductase (Msr) system. The MsrA and MsrB enzymes specifically reduce the S and R diastereomers of methionine sulfoxide, respectively. This process is crucial for repairing oxidatively damaged proteins and maintaining cellular homeostasis. The activity of the Msr system is linked to several signaling pathways, including the p53-p21 pathway, which is involved in cell cycle regulation and apoptosis. A simplified representation of this signaling network is shown below.

cluster_ROS Oxidative Stress cluster_Met Methionine Cycle cluster_Msr Msr System cluster_p53 p53-p21 Pathway ROS Reactive Oxygen Species (ROS) Met Methionine ROS->Met Oxidation MetSO Methionine Sulfoxide Met->MetSO Oxidation MetSO->Met Reduction MsrA MsrA MetSO->MsrA MsrB MsrB MetSO->MsrB MsrA->Met p53 p53 MsrA->p53 Modulates Activity MsrB->Met p21 p21 p53->p21 Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induction

Caption: Role of MsrA in the p53-p21 signaling pathway.

Conclusion

Isotopically labeled this compound presents a valuable, though currently underutilized, tool for investigating the metabolic pathways associated with oxidative stress. While direct comparative data is limited, its potential to probe the activity of the Methionine Sulfoxide Reductase system offers a unique advantage for researchers in fields ranging from aging and neurodegenerative diseases to cancer biology. The alternative, multiply-labeled methionine tracers such as [methyl-D₃, 1-¹³C]-L-methionine, provide a more established and versatile approach for the simultaneous analysis of multiple metabolic pathways. The choice of tracer will ultimately depend on the specific research question and the biological system under investigation. Further research is warranted to fully characterize the performance of isotopically labeled this compound and solidify its position in the toolkit of metabolic researchers.

References

Validating Fluorescent Probe Specificity for Acetyl-L-methionine Sulfoxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of Acetyl-L-methionine sulfoxide is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of fluorescent probes and alternative methods for this purpose, supported by experimental data and detailed protocols to aid in the validation of their specificity.

Introduction to this compound Detection

This compound is a small molecule derivative of methionine sulfoxide (MetO). While direct fluorescent probes exclusively for this compound are not commercially available, several genetically encoded fluorescent sensors and small-molecule probes designed for MetO detection can be repurposed and validated for this specific analyte. This guide focuses on comparing the performance of these tools and provides the necessary framework for their specificity validation.

The primary fluorescent tools discussed are the genetically encoded ratiometric sensors, MetSOx and MetROx, which exhibit stereospecificity for the S- and R-diastereomers of MetO, respectively.[1] These sensors have been previously tested with N-acetyl-L-methionine sulfoxide, demonstrating their potential utility for detecting this specific derivative.[2] We will also consider small-molecule probes like Msr-blue, developed for assaying methionine sulfoxide reductase (Msr) activity, which may be adapted for detecting this compound.[3][4]

Alternative detection methods, primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), offer robust, albeit less high-throughput, options for quantification and will be used as a benchmark for comparison.[5][6]

Comparative Analysis of Detection Methods

The choice of detection method depends on the specific experimental needs, such as the requirement for live-cell imaging, high-throughput screening, or absolute quantification. The following tables summarize the key performance characteristics of available fluorescent sensors and alternative methods for the detection of this compound.

Method Principle Specificity for this compound Detection Range Advantages Limitations
MetSOx/MetROx Genetically encoded, ratiometric fluorescent sensors based on MsrA/B and cpYFP.[1]High (Stereospecific for S/R-MetO). Tested with N-acetyl-L-MetO.[2]1 µM to 1,000 µM for MetO.[7]Live-cell imaging, real-time monitoring, subcellular targeting.[8][9]Requires genetic encoding, potential pH sensitivity, weaker fluorescence of MetSOx in mammalian cells.[7][8]
Msr-blue Small-molecule "turn-on" fluorescent probe for Msr activity.[3][4]Indirect. Detects the enzymatic reduction of a MetO-containing probe.Dependent on enzyme kinetics.High signal-to-noise ratio (>100-fold fluorescence increase).[3]Indirect detection of MetO, potential interference from DTT.[3]
HPLC Separation and quantification by UV or fluorescence detection after derivatization.[5]High. Can separate diastereomers.µM to mM range.[5]High accuracy and reproducibility, established method.[5]Requires sample derivatization, not suitable for live cells, lower throughput.
Mass Spectrometry Direct detection and quantification based on mass-to-charge ratio.[6]Very high. Can distinguish isotopes.nM to µM range.Absolute quantification, high sensitivity and specificity.[6]Destructive to sample, requires specialized equipment, not for live-cell imaging.

Experimental Protocols for Specificity Validation

To ensure the reliability of data, rigorous validation of the chosen probe's specificity for this compound is paramount. Below are detailed protocols for key validation experiments.

Protocol 1: In Vitro Specificity Assay for Fluorescent Probes

This protocol outlines the steps to assess the cross-reactivity of a fluorescent probe with various reactive oxygen species (ROS) and other amino acids.

Materials:

  • Fluorescent probe (e.g., purified MetSOx/MetROx protein)

  • This compound

  • Interfering substances:

    • Reactive Oxygen Species (ROS) panel: Hydrogen peroxide (H₂O₂), superoxide (O₂⁻), hydroxyl radical (•OH), hypochlorite (HOCl)

    • Other amino acids: Methionine, Cysteine, Tyrosine, Tryptophan

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the fluorescent probe in the assay buffer.

  • Prepare stock solutions of this compound and each interfering substance.

  • In a 96-well plate, add the fluorescent probe to each well.

  • To respective wells, add this compound (positive control) or one of the interfering substances at various concentrations. Include a negative control with only the probe and buffer.

  • Incubate the plate at 37°C for a specified time, protected from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe.

  • Calculate the fold change in fluorescence intensity relative to the negative control.

Protocol 2: Cellular Specificity Assay

This protocol is designed to validate the probe's specificity within a cellular context.

Materials:

  • Cells expressing the fluorescent sensor (e.g., MetSOx/MetROx)

  • Cell culture medium

  • This compound

  • ROS-generating agents (e.g., H₂O₂, menadione)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells expressing the fluorescent sensor to the desired confluency.

  • Treat the cells with this compound or a ROS-generating agent.

  • Incubate for the desired period.

  • Wash the cells with PBS.

  • Image the cells using a fluorescence microscope or analyze by flow cytometry to quantify the fluorescence signal.

  • Compare the fluorescence response between cells treated with this compound and those treated with ROS-generating agents.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_invitro In Vitro Specificity Validation cluster_cellular Cellular Specificity Validation probe Fluorescent Probe (e.g., MetSOx/MetROx) plate 96-well Plate Incubation probe->plate analyte Acetyl-L-methionine sulfoxide analyte->plate interferents Interfering Substances (ROS, other amino acids) interferents->plate reader Fluorescence Microplate Reader plate->reader analysis_invitro Data Analysis: Fold Change vs. Control reader->analysis_invitro cells Cells Expressing Fluorescent Sensor treatment Treatment: Acetyl-L-MetO or ROS generators cells->treatment imaging Fluorescence Imaging (Microscopy/Flow Cytometry) treatment->imaging analysis_cellular Data Analysis: Compare Responses imaging->analysis_cellular

Caption: Workflow for in vitro and cellular specificity validation of fluorescent probes.

signaling_pathway ROS Reactive Oxygen Species (ROS) Met Methionine ROS->Met Oxidation MetO Methionine Sulfoxide (MetO) Met->MetO AcMetO Acetyl-L-methionine sulfoxide MetO->AcMetO Analog Msr Methionine Sulfoxide Reductases (Msr) MetO->Msr Substrate Probe_inactive Inactive Fluorescent Probe AcMetO->Probe_inactive Binding/ Reaction Msr->Met Reduction Probe_active Active Fluorescent Probe (Fluorescent Signal) Probe_inactive->Probe_active

Caption: Simplified pathway of MetO formation and detection by a fluorescent probe.

Conclusion

Validating the specificity of fluorescent probes for this compound is a critical step for obtaining reliable and interpretable data. While no dedicated probes currently exist, genetically encoded sensors like MetSOx and MetROx present a promising avenue for live-cell imaging and real-time monitoring of this specific analyte. For absolute quantification, established methods like HPLC and mass spectrometry remain the gold standard. By employing the rigorous validation protocols outlined in this guide, researchers can confidently select and utilize the most appropriate method for their specific research questions, ultimately advancing our understanding of the roles of methionine oxidation in health and disease.

References

A Researcher's Guide to Quantifying Protein Methionine Oxidation: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein oxidation is critical for understanding disease pathology, assessing drug stability, and developing effective therapeutics. The oxidation of methionine to methionine sulfoxide is a key post-translational modification indicative of oxidative stress. This guide provides a detailed comparison of leading methodologies for quantifying protein methionine oxidation, with a special focus on the role of Acetyl-L-methionine sulfoxide as a standard.

The sulfur-containing amino acids, cysteine and methionine, are particularly susceptible to oxidation by reactive oxygen species (ROS).[1][2] Unlike the oxidation of many other amino acids, the oxidation of methionine to methionine sulfoxide (MetO) can be reversed by the methionine sulfoxide reductase (Msr) family of enzymes.[1] This reversibility suggests that methionine oxidation is not just a damage marker but also a potential regulatory mechanism.[2] However, the accurate quantification of methionine oxidation is challenging due to its susceptibility to artificial oxidation during sample preparation and analysis.[3][4]

This guide will delve into three primary methodologies for the quantification of protein methionine oxidation: Isotopic Labeling with ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂), Methionine Oxidation by Blocking with Alkylation (MObBa), and High-Performance Liquid Chromatography (HPLC)-based methods. We will explore their experimental protocols, compare their performance based on available data, and clarify the role of this compound in these assays.

Comparative Analysis of Quantification Methods

The choice of method for quantifying protein methionine oxidation depends on various factors, including the specific research question, sample type, required throughput, and available instrumentation. The following table provides a comparative overview of the key methodologies.

Method Principle Sample Type Specificity Throughput Cost-Effectiveness Pros Cons
Isotopic Labeling (H₂¹⁸O₂) Unoxidized methionines are labeled with a heavy oxygen isotope (¹⁸O) from H₂¹⁸O₂. The mass difference between ¹⁶O (in vivo oxidized) and ¹⁸O (in vitro labeled) peptides is used for quantification by mass spectrometry.[3][5]Cell lysates, tissues, purified proteinsHigh for methionine sulfoxide. Distinguishes between in vivo and in vitro oxidation.[3]ModerateLower (requires ¹⁸O-labeled reagents and mass spectrometry)Accurate quantification of in vivo oxidation.[3] Proteome-wide analysis is possible.Requires specialized and expensive reagents (H₂¹⁸O₂). Data analysis can be complex due to overlapping isotopic envelopes.
Methionine Oxidation by Blocking with Alkylation (MObBa) Unoxidized methionines are selectively alkylated with iodoacetamide (IAA) at low pH. The alkylated methionines, resistant to further oxidation, are quantified by mass spectrometry as a proxy for the unoxidized fraction.[4]Peptides, purified proteinsHigh for unoxidized methionines.HighHigher (uses common and inexpensive reagents).[4]Simple and straightforward protocol.[4] Data analysis uses standard search algorithms.[4]Indirectly measures oxidation by quantifying the unoxidized fraction. Potential for incomplete alkylation.
HPLC-Based Methods Proteins are hydrolyzed to free amino acids, which are then separated by HPLC and detected. Methionine and methionine sulfoxide are quantified based on their retention times and peak areas compared to standards.[6]Purified proteins, biological fluids, food samplesSpecific for methionine and its oxidized forms.Moderate to HighModerate (requires HPLC system and standards)Well-established and robust method. Can be highly accurate with proper standards.[6]Protein hydrolysis can introduce artificial oxidation. Does not distinguish between in vivo and in vitro oxidation.

The Role of this compound as a Standard

While not a direct standard for quantifying the extent of oxidation in a whole protein, N-Acetyl-L-methionine sulfoxide and its non-acetylated form, L-methionine sulfoxide , are crucial for the accuracy of HPLC-based methods. They are primarily used to:

  • Generate Standard Curves: Known concentrations of L-methionine sulfoxide are used to create a standard curve, allowing for the accurate quantification of the amount of methionine sulfoxide in a hydrolyzed protein sample based on its peak area in the chromatogram.[6]

  • Method Validation: These standards are essential for validating the analytical method, ensuring linearity, accuracy, and precision.[6]

It is important to note that for mass spectrometry-based methods like isotopic labeling and MObBa, quantification relies on the relative abundance of isotopically labeled or chemically modified peptides rather than external standards of the oxidized amino acid.

Experimental Protocols and Workflows

Isotopic Labeling with H₂¹⁸O₂

This method is designed to differentiate between methionine residues that were oxidized in vivo and those that become oxidized during sample preparation.

Experimental Protocol:

  • Protein Extraction: Lyse cells or tissues under conditions that minimize artificial oxidation.

  • Isotopic Labeling: Treat the protein lysate with H₂¹⁸O₂ to label all unoxidized methionine residues with a heavy oxygen isotope.

  • Reduction and Alkylation: Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide).

  • Proteolytic Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the relative abundance of peptides containing ¹⁶O-methionine sulfoxide (in vivo oxidized) and ¹⁸O-methionine sulfoxide (in vitro labeled).

Workflow Diagram:

isotopic_labeling_workflow protein_sample Protein Sample (in vivo MetO) lysis Cell Lysis protein_sample->lysis h218o2 H₂¹⁸O₂ Treatment (Labeling of unoxidized Met) lysis->h218o2 reduction_alkylation Reduction & Alkylation h218o2->reduction_alkylation trypsin Trypsin Digestion reduction_alkylation->trypsin lcms LC-MS/MS Analysis trypsin->lcms data_analysis Data Analysis (Quantify ¹⁶O/¹⁸O ratio) lcms->data_analysis mobba_workflow protein_sample Protein Sample digestion Proteolytic Digestion protein_sample->digestion alkylation IAA Alkylation (pH 2-5) digestion->alkylation lcms LC-MS/MS Analysis alkylation->lcms data_analysis Data Analysis (Quantify Alkylated Met vs. MetO) lcms->data_analysis

References

Head-to-head comparison of different analytical methods for Acetyl-L-methionine sulfoxide.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Acetyl-L-methionine sulfoxide is critical for understanding oxidative stress, protein degradation, and the stability of therapeutic proteins. This guide provides a detailed comparison of the primary analytical techniques used for the analysis of this compound and its related compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also discussed as a complementary method for structural elucidation and enzymatic assays.

Data Presentation: Summary of Quantitative Performance

The following table summarizes the quantitative performance of different analytical methods for methionine sulfoxide, a closely related analogue of this compound. This data provides a benchmark for the expected performance of these methods for this compound analysis.

ParameterHPLC-UV (Mixed-Mode)[1][2][3]LC-MS/MS (HILIC) (for a related sulfoxide)[4][5][6]
Principle Separation based on a combination of reversed-phase and cation exchange interactions, with detection by UV absorbance.Separation based on hydrophilicity, with highly specific and sensitive detection based on mass-to-charge ratio.
Linearity (R²) > 0.99> 0.9987
Limit of Detection (LOD) 0.06–0.30 µg/mL0.02–0.03 µM
Limit of Quantification (LOQ) 0.30–0.75 µg/mLNot explicitly stated, but method is sensitive.
Accuracy (% Recovery) 92.9 – 103.6%98.28 ± 5.66%
Precision (CV% or RSD%) < 5% (intermediate precision)Intra-day: <10%, Inter-day: <20%
Sample Throughput ModerateHigh
Specificity Good, but can be susceptible to co-eluting impurities.Excellent, due to mass-based detection.
Cost LowerHigher

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of methionine sulfoxide as an impurity in L-methionine and can be adapted for this compound.[1][2][3]

Instrumentation:

  • HPLC system with a UV detector.

  • SIELC® Primesep 100 mixed-mode column.

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid.

Chromatographic Conditions:

  • Mobile Phase: A gradient of ACN and water with formic acid.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the analysis of polar compounds like methionine sulfoxide and can be optimized for this compound.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Ascentis® Express HILIC column (10 cm x 3.0 mm I.D., 2.7 µm particles).

Reagents:

  • Acetonitrile (ACN), LC-MS grade.

  • Water, LC-MS grade.

  • Formic acid.

  • Ammonium formate.

Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with 0.1% formic acid, pH 3.5 with ammonium formate.

  • Gradient: Isocratic with 75% A and 25% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for the analyte.

Sample Preparation:

  • Dissolve the sample in a mixture of methanol and water (e.g., 90:10).

  • Centrifuge and collect the supernatant for injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of this compound and for studying enzymatic reactions involving its formation or reduction.

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz).

Sample Preparation:

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Add an internal standard (e.g., TSP or TMSP) for chemical shift referencing and quantification.

Data Acquisition:

  • Acquire a one-dimensional proton (¹H) NMR spectrum.

  • Unique signals for the methyl group adjacent to the sulfoxide and the acetyl group can be used for identification and relative quantification.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample containing This compound Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV Quantitative Analysis LC_MSMS LC-MS/MS Filtration->LC_MSMS High-Sensitivity Quantitative Analysis NMR NMR Filtration->NMR Structural & Enzymatic Analysis Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Confirmation Structural Confirmation NMR->Confirmation Quantification->Confirmation

Caption: General workflow for the analysis of this compound.

hplc_uv_pathway Injector Injector Column Mixed-Mode Column Injector->Column Mobile Phase Detector UV Detector (210 nm) Column->Detector Data Chromatogram Detector->Data

Caption: Schematic of the HPLC-UV analytical pathway.

lc_msms_pathway LC HILIC Column ESI ESI Source LC->ESI Eluent MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 2 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Mass Spectrum Detector->Data

Caption: Logical flow of the LC-MS/MS analytical method.

References

Safety Operating Guide

Proper Disposal of Acetyl-L-methionine Sulfoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Acetyl-L-methionine sulfoxide is critical to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and associated waste materials. It is imperative to supplement these guidelines with your institution's specific safety protocols and the official Safety Data Sheet (SDS) provided by the manufacturer.

Core Safety and Handling Procedures

Before beginning any disposal process, it is crucial to handle this compound with care, adhering to standard laboratory safety practices. While not always classified as a hazardous substance, precautions should be taken based on data from structurally similar compounds.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound and its waste. This includes:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • A laboratory coat

General Handling Precautions:

  • Work in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused or expired solid compounds, solutions, and contaminated labware.

  • Separate waste into designated containers for solid and liquid hazardous waste. Do not mix different waste streams.

2. Waste Container Management:

  • Obtain properly labeled hazardous waste containers from your institution's Environmental Health and Safety (EHS) department.

  • Ensure containers are clearly marked with "Hazardous Waste" and list all chemical constituents, including this compound and any solvents, with their approximate concentrations.

  • Keep waste containers securely sealed at all times, except when adding waste.

  • Store waste containers in a designated secondary containment area, away from incompatible materials.

3. Disposal of Solid Waste:

  • Unused/Expired Compound: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag. Place this within the designated solid hazardous waste container.

  • Contaminated Disposables: Items such as weigh boats, contaminated gloves, and wipes should be placed directly into the solid hazardous waste container.

4. Disposal of Liquid Waste:

  • Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.

  • Rinsate from Glassware: When decontaminating non-disposable glassware, rinse with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

5. Spill Management: In the event of a spill, follow these procedures:

  • Control and Contain: Restrict access to the spill area. Prevent the spill from spreading and entering drains.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

6. Final Disposal:

  • Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department.

  • Complete any required hazardous material pickup request forms, ensuring all information is accurate.

Quantitative Data Summary

ParameterInformationSource Analogy
GHS Hazard Statements Not classified as a hazardous substance or mixture. However, some derivatives can be harmful if swallowed and toxic to aquatic life.Generic Amino Acid & PEG SDS
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.Propargyl-PEG7-NHS ester
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, lab

Safeguarding Your Research: A Comprehensive Guide to Handling Acetyl-L-methionine sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Acetyl-L-methionine sulfoxide, ensuring the protection of personnel and the integrity of your work.

This compound is a derivative of the amino acid methionine and is utilized in various biochemical and pharmaceutical research applications.[1] While comprehensive toxicological data is not extensively available, it is crucial to handle this compound with care, adhering to established laboratory safety protocols for chemicals whose properties have not been fully investigated.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on standard laboratory practices for handling powdered chemical substances and information extrapolated from safety data sheets for similar sulfoxide compounds.[3][4][5][6]

Body Part Personal Protective Equipment (PPE) Specifications and Use Cases
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[3] Always inspect gloves for tears or punctures before use. Wash hands thoroughly after handling.[5]
Eyes Safety glasses with side shields or gogglesEssential to protect against dust particles and potential splashes.[4] In cases of significant splash risk, a face shield should be worn in addition to goggles.[3]
Respiratory NIOSH-approved respiratorA respirator is recommended when handling large quantities, if dust is generated, or in poorly ventilated areas.[3][5]
Body Laboratory coat or chemical-resistant apronA standard lab coat is sufficient for handling small quantities. For larger amounts or when there is a risk of splashing, a chemical-resistant apron or coveralls should be used.[3]
Feet Closed-toe shoesImpervious, closed-toe shoes should always be worn in a laboratory setting to protect against spills.

Operational Plan for Safe Handling

A systematic approach is critical to minimize exposure and ensure safety during the handling of this compound. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Compound in a Fume Hood or Vented Enclosure prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve or Use as Needed handle_weigh->handle_dissolve cleanup_spill Clean Spills Immediately handle_dissolve->cleanup_spill After use cleanup_decon Decontaminate Work Surfaces cleanup_spill->cleanup_decon disp_waste Collect Waste in a Labeled, Sealed Container cleanup_decon->disp_waste Final step disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_consult Consult Institutional and Local Regulations for Chemical Waste Disposal disp_ppe->disp_consult

Safe Handling Workflow

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials, including unused compounds and contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled and sealed container.

  • Regulatory Compliance : Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[5][6] Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures.

  • Packaging : Do not reuse the original container. If permissible, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill. For combustible packaging, controlled incineration with flue gas scrubbing may be an option.[4]

By adhering to these safety protocols and operational plans, researchers can confidently handle this compound while maintaining a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl-L-methionine sulfoxide
Reactant of Route 2
Reactant of Route 2
Acetyl-L-methionine sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.